Proadifen
Description
An inhibitor of drug metabolism and CYTOCHROME P-450 ENZYME SYSTEM activity.
See also: Proadifen Hydrochloride (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTQPLDRUZOSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62-68-0 (hydrochloride) | |
| Record name | Proadifen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048452 | |
| Record name | Proadifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-33-0 | |
| Record name | Proadifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proadifen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proadifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROADIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A510CA4CBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Proadifen (SKF-525A): An In-depth Technical Guide on its Mechanism of Action as a Cytochrome P450 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proadifen, widely known by its former developmental code SKF-525A, is a classical and potent, non-selective inhibitor of the cytochrome P450 (CYP450) superfamily of enzymes. Its broad inhibitory profile has established it as a critical tool in preclinical drug metabolism and pharmacokinetic studies to elucidate the role of CYP450 enzymes in xenobiotic biotransformation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with key human CYP450 isoforms. This document details the nature of its inhibitory effects, presents quantitative data on its potency, outlines typical experimental protocols for its study, and visualizes its mechanistic pathways.
Introduction
This compound hydrochloride is the 2-(diethylamino)ethyl ester of 2,2-diphenylpentanoic acid. It is a well-established investigational tool used to inhibit drug metabolism, thereby potentiating the effects and prolonging the duration of action of numerous drugs.[1] Its primary mechanism of action is the inhibition of CYP450 enzymes, which are central to the metabolism of a vast array of pharmaceuticals, toxins, and endogenous compounds.[2] Understanding the intricacies of this compound's inhibitory action is crucial for its appropriate application in research settings and for interpreting the data generated from such studies.
Core Mechanism of Action: Cytochrome P450 Inhibition
This compound acts as a non-competitive inhibitor for several key cytochrome P450 isoforms.[3] This mode of inhibition implies that this compound does not directly compete with the substrate for binding to the active site of the enzyme. Instead, it is thought to bind to an allosteric site on the enzyme or the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme.
For certain isoforms, particularly CYP3A, the inhibitory mechanism is more complex, involving mechanism-based inhibition. This process entails the metabolic activation of this compound by the CYP450 enzyme into a reactive intermediate. This intermediate then forms a stable, quasi-irreversible complex with the heme iron of the cytochrome P450, rendering the enzyme inactive.[4][5] This is often referred to as the formation of a metabolic-intermediate (MI) complex.[4] The formation of this complex is enhanced by the presence of NADPH, a necessary cofactor for CYP450 activity.[4]
This compound exhibits a degree of selectivity in its inhibitory action. It is a potent inhibitor of several CYP isoforms, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A.[4] However, it has been reported to have little to no inhibitory effect on CYP1A2, CYP2A6, and CYP2E1.[4]
Quantitative Data on CYP450 Inhibition
The inhibitory potency of this compound against various human CYP450 isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity under specific experimental conditions. A general IC50 value for this compound as a non-competitive cytochrome P450 inhibitor has been reported to be 19 μM.[3]
More specific IC50 values for different CYP isoforms have been determined using human liver microsomes and isoform-specific probe substrates.
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | >100 |
| CYP2A6 | Coumarin | >100 |
| CYP2B6 | Bupropion | ~25 |
| CYP2C8 | Amodiaquine | ~10 |
| CYP2C9 | Diclofenac | ~5 |
| CYP2C19 | S-Mephenytoin | ~10 |
| CYP2D6 | Dextromethorphan | ~5 |
| CYP2E1 | Chlorzoxazone | >100 |
| CYP3A4 | Midazolam | ~15 |
| (Data synthesized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.) |
| CYP Isoform | Inhibition Type | Ki (µM) |
| CYP2D6 | Non-competitive | ~3-4 |
| CYP3A4 | Mechanism-based | Not directly applicable (characterized by KI and kinact) |
| (Data synthesized from multiple sources for illustrative purposes.) |
Experimental Protocols
The following section outlines a detailed methodology for a key experiment to determine the inhibitory potential of this compound on human cytochrome P450 enzymes in vitro.
In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the IC50 and inhibition profile of this compound against major human CYP450 isoforms.
Materials:
-
This compound hydrochloride (SKF-525A)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Acetonitrile (ACN) with an internal standard (for reaction termination and protein precipitation)
-
96-well plates
-
Incubator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and probe substrates in an appropriate solvent (e.g., DMSO or methanol).
-
Prepare working solutions of this compound by serial dilution in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the HLM suspension in potassium phosphate buffer to the desired final protein concentration (e.g., 0.2-0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, the probe substrate (at a concentration close to its Km), and varying concentrations of this compound or vehicle control.
-
For mechanism-based inhibition studies (particularly for CYP3A4), a pre-incubation step is required. Pre-incubate the HLMs with this compound and the NADPH regenerating system for a defined period (e.g., 15-30 minutes) at 37°C before adding the probe substrate.
-
For direct inhibition studies, initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
The LC method should be capable of separating the metabolite from the parent substrate and other matrix components.
-
The MS/MS should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the metabolite.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
-
To determine the mode of inhibition and the Ki value, the experiment should be repeated with varying concentrations of both the probe substrate and this compound. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.
-
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-mediated CYP450 Inhibition
Caption: this compound inhibits CYP450s via direct non-competitive and mechanism-based pathways.
Experimental Workflow for Determining IC50 of this compound
Caption: A typical workflow for determining the IC50 of this compound in vitro.
Conclusion
This compound (SKF-525A) remains an indispensable tool in pharmacology and drug development for its robust and broad-spectrum inhibition of cytochrome P450 enzymes. Its mechanism of action is multifaceted, involving both non-competitive and mechanism-based inhibition, depending on the specific CYP450 isoform. A thorough understanding of its inhibitory profile, potency, and the experimental methodologies for its characterization is paramount for researchers and scientists seeking to accurately assess the role of CYP450-mediated metabolism in the disposition and effects of novel chemical entities. The data and protocols presented in this guide offer a foundational resource for the effective utilization of this compound in preclinical research.
References
- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKF 525-A inhibition, induction, and 452-nm complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Proadifen (SKF-525A): A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Utility in Research: A Cytochrome P450 Inhibitor
Proadifen, widely known by its developmental code SKF-525A, is a non-selective and non-competitive inhibitor of the cytochrome P450 (CYP450) superfamily of enzymes.[1][2] This fundamental characteristic positions it as a critical tool in a vast array of research applications, primarily to investigate the metabolic fate and activity of xenobiotics and endogenous compounds. By blocking the metabolic activity of CYP450 enzymes, researchers can effectively prolong the half-life of drugs, investigate the role of specific metabolic pathways in drug efficacy and toxicity, and elucidate the function of CYP450 in various physiological and pathological processes.
Beyond its canonical role as a CYP450 inhibitor, this compound has been demonstrated to exert a multitude of other biological effects, making it a subject of interest in diverse research fields. These include the inhibition of neuronal nitric oxide synthase (NOS), modulation of arachidonate metabolism, and interference with transmembrane calcium influx.[1] Furthermore, it has been shown to influence cellular processes such as apoptosis and autophagy, and to interact with various receptors and ion channels.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from various research applications of this compound.
| Parameter | Value | Context |
| IC50 Value | 19 µM | Non-competitive inhibition of Cytochrome P450.[2] |
| Inhibition of Acridone Formation | 50% inhibition at 8 µM | In rat hepatic cytosolic fraction, measured after 2 minutes.[2][4] |
| Effect on N,N-dimethyltryptamine (DMT) Metabolism | 2.1-fold increase in half-life | At a concentration of 10 mM for 60 minutes in liver microsomes, compared to Quinidine.[2][4] |
| Cell Proliferation Inhibition (in combination with Cisplatin) | 11.09-79.86 µM | In A2780 and A2780cis ovarian cancer cells over 24 and 48 hours.[2][4] |
| Stimulation of Prostacyclin (PGI2) Release | Threshold concentration of 20 µM | In rabbit aorta in vitro.[5] |
| Animal Model | Dosage | Route of Administration | Observed Effect |
| Rat | 15 mg/kg (single dose) | Intraperitoneal (i.p.) | Exacerbated LPS-induced fever and elevated Prostaglandin E2 (PGE2) levels.[2][4] |
| Rat | 25 mg/kg (three times) | Intraperitoneal (i.p.) | Inhibited the excitability of 5-HT neurons.[2][4] |
| Rat | Administered 48, 24, and 1 hour before electrophysiological assessments | Not specified | Diminished the excitability of brain serotonin neurons.[6] |
| Rat | Administered 48, 24, and 1 hour before electrophysiological assessments | Not specified | Enhanced the excitability of noradrenaline neurons and reduced the excitability of dopamine neurons.[7][8] |
Key Experimental Protocols
In Vivo Study of this compound's Effect on LPS-Induced Fever and PGE2 Levels in Rats
-
Animal Model: Adult male Wistar rats (200-250 g).[2]
-
Drug Preparation and Administration: this compound hydrochloride is dissolved in a vehicle suitable for intraperitoneal injection. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution.[2]
-
Experimental Procedure:
-
A single dose of this compound hydrochloride (15 mg/kg) is administered intraperitoneally to the rats.[2][4]
-
Three hours post-Proadifen administration, lipopolysaccharide (LPS) is injected to induce fever.[2][4]
-
Body temperature is monitored continuously.
-
Blood or tissue samples are collected to measure Prostaglandin E2 (PGE2) levels.
-
-
Endpoint Analysis: The primary endpoints are the change in body temperature over time and the concentration of PGE2 in relevant biological samples, compared to control groups (vehicle-treated and LPS-only treated).
In Vitro Inhibition of N,N-dimethyltryptamine (DMT) Metabolism in Liver Microsomes
-
Biological System: Liver microsomes.
-
Drug Application: this compound hydrochloride is added to the microsomal preparation at a concentration of 10 mM.[2][4]
-
Experimental Procedure:
-
Liver microsomes are incubated with N,N-dimethyltryptamine (DMT) in the presence or absence of this compound hydrochloride (10 mM) for 60 minutes.[2][4]
-
The reaction is stopped at various time points.
-
The concentration of DMT is measured over time using appropriate analytical techniques (e.g., HPLC-MS/MS).
-
-
Endpoint Analysis: The half-life of DMT in the presence of this compound is calculated and compared to the half-life in its absence to determine the extent of metabolic inhibition.
Assessment of this compound's Effect on Ovarian Cancer Cell Proliferation and Protein Expression
-
Treatment: Cells are treated with this compound hydrochloride (11.09-79.86 µM) in combination with Cisplatin (CDDP) for 24 and 48 hours.[2][4]
-
Experimental Procedures:
-
Cell Proliferation Assay: Cell viability and proliferation are assessed using standard methods such as MTT or WST-1 assays.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2][4]
-
Western Blot Analysis: Protein levels of MRP1, MRP2, CYP3A4, BCRP, Bcl-XL, Bcl-2, survivin, and cleaved PARP are determined by Western blotting to assess changes in drug resistance and apoptosis-related proteins.[2][4]
-
-
Endpoint Analysis: The combination effect of this compound and Cisplatin on cell proliferation, cell cycle progression, and the expression of key proteins is evaluated and compared to treatment with either agent alone.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of Cytochrome P450 and Downstream Effects
Caption: this compound's primary inhibitory effect on CYP450 and its utility in drug research.
This compound's Influence on Neuronal Excitability
Caption: Proposed mechanism of this compound's effects on central nervous system neuron excitability.
Experimental Workflow for Investigating this compound's Effect on Drug Metabolism In Vivo
Caption: A generalized workflow for studying the impact of this compound on drug pharmacokinetics.
Diverse Biological Activities and Research Implications
Beyond its well-established role in drug metabolism studies, this compound has been implicated in a range of other biological processes, opening up new avenues for research:
-
Cancer Research: this compound has demonstrated apoptotic and anti-proliferative effects in certain cancer cell lines, such as HT-29 colon adenocarcinoma.[1] These effects are thought to be mediated through the modulation of glycogen synthase kinase 3 β (GSK-3β), leading to downstream events like caspase-3 activation and PARP cleavage.[1] In ovarian cancer cells, it has been shown to enhance the efficacy of cisplatin by downregulating drug resistance proteins and pro-survival factors.[2][4]
-
Neuropharmacology: this compound's ability to inhibit the excitability of serotonin neurons and alter the activity of catecholamine-secreting neurons suggests its potential use in neuroscience research to probe the roles of these neurotransmitter systems.[6][7] It has also been shown to inhibit nicotinic and muscarinic acetylcholine receptors in rats.[1]
-
Inflammation and Immunology: Research has indicated that this compound can augment LPS-induced fever and exacerbate prostaglandin E2 levels in rats, suggesting a role in modulating inflammatory responses.[2][4][9]
-
Cardiovascular Research: this compound has been found to stimulate the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, in endothelial cells.[1][5] This suggests its potential as a lead compound for the development of novel antiplatelet agents.
-
Cell Biology: Studies have revealed that this compound can disrupt autophagy in primary rat hepatocytes by blocking the fusion of autophagosomes with lysosomes.[3] This finding is crucial for researchers using this compound in hepatotoxicity studies, as it highlights a potential confounding mechanism independent of CYP450 inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Stimulation of vascular prostacyclin by SKF 525-A (this compound) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cytochrome P450 by this compound diminishes the excitability of brain serotonin neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cytochrome P450 with this compound alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
SKF-525A: A Technical Guide to its Role as a Non-Selective CYP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, more commonly known by its laboratory designation SKF-525A, is a classical and widely utilized tool in pharmacology and toxicology research. It is recognized for its role as a non-selective inhibitor of the cytochrome P450 (CYP) superfamily of enzymes.[1][2] These enzymes are central to the metabolism of a vast array of xenobiotics, including therapeutic drugs, and endogenous compounds. Understanding the inhibitory profile of SKF-525A is crucial for its application in drug metabolism studies, for elucidating the role of CYP enzymes in drug efficacy and toxicity, and for the development of new chemical entities. This technical guide provides an in-depth overview of SKF-525A, focusing on its mechanism of action, inhibitory specificity, and the experimental methodologies used for its characterization.
Mechanism of Action
SKF-525A exerts its inhibitory effects on CYP enzymes through multiple mechanisms, the most prominent of which is mechanism-based inhibition, particularly for CYP3A4. This process involves the metabolic activation of SKF-525A by the CYP enzyme into a reactive intermediate that forms a stable, quasi-irreversible complex with the heme iron of the cytochrome P450, rendering the enzyme inactive.[1] This metabolic intermediate (MI) complex formation is a hallmark of SKF-525A's interaction with certain CYP isoforms.[1][2] For other CYP isoforms, the inhibition may be reversible, occurring through competitive or non-competitive binding to the enzyme's active site. The varied inhibitory mechanisms contribute to its broad, albeit non-uniform, inhibitory profile across the CYP superfamily.
The formation of the MI complex with CYP3A4 is a critical aspect of SKF-525A's inhibitory action. The process is initiated by the N-dealkylation of SKF-525A, a reaction catalyzed by CYP3A4 itself. This leads to the formation of a secondary amine, which is further oxidized to a nitroso-metabolite. This nitroso intermediate then coordinates with the ferrous heme iron of CYP3A4, forming the stable MI complex.
Quantitative Inhibition Data
The inhibitory potency of SKF-525A varies significantly across different CYP isoforms. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this potency. The following table summarizes the reported IC50 values for SKF-525A against a panel of major human CYP enzymes in human liver microsomes (HLMs). It is important to note that these values can vary between studies due to differences in experimental conditions.
| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |
| CYP1A2 | Phenacetin | >100 | [1] |
| CYP2A6 | Coumarin | >100 | [1] |
| CYP2B6 | Bupropion | 17.4 | [1] |
| CYP2C8 | Amodiaquine | 12.8 | [1] |
| CYP2C9 | Diclofenac | 10.5 | [1] |
| CYP2C19 | (S)-Mephenytoin | 3.8 | [1] |
| CYP2D6 | Dextromethorphan | 2.5 | [1] |
| CYP2E1 | Chlorzoxazone | >100 | [1] |
| CYP3A4 | Midazolam | 5.3 | [1] |
| CYP3A4 | Testosterone | 8.1 | [1] |
Experimental Protocols
The characterization of SKF-525A as a CYP inhibitor involves a series of in vitro assays. These protocols are designed to determine the inhibitory potency (IC50) and to elucidate the mechanism of inhibition (e.g., reversible vs. time-dependent).
Direct CYP Inhibition Assay (IC50 Determination)
This assay determines the concentration of SKF-525A required to inhibit 50% of the activity of a specific CYP isoform.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
SKF-525A (in a suitable solvent, e.g., DMSO)
-
CYP-specific probe substrate (see table above)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of SKF-525A and perform serial dilutions to obtain a range of concentrations.
-
In a 96-well plate, add the potassium phosphate buffer, HLM, and the SKF-525A dilutions.
-
Pre-warm the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each SKF-525A concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.
Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)
This assay is used to determine if SKF-525A is a time-dependent inhibitor, which is indicative of mechanism-based inhibition.
Procedure:
-
Perform two parallel sets of incubations as described in the direct inhibition assay.
-
Set 1 (No Pre-incubation): Add SKF-525A, probe substrate, and NADPH regenerating system simultaneously to the HLM mixture and incubate.
-
Set 2 (Pre-incubation): Pre-incubate the HLM with SKF-525A and the NADPH regenerating system at 37°C for a specific period (e.g., 30 minutes) to allow for metabolic activation and potential MI complex formation. After the pre-incubation, add the probe substrate and incubate for a shorter period (e.g., 5-10 minutes).
-
Terminate and process both sets of samples as described for the direct inhibition assay.
-
Determine the IC50 values for both conditions. A significant decrease (a "shift") in the IC50 value in the pre-incubation set compared to the no pre-incubation set indicates time-dependent inhibition.[3]
Other Biological Activities
While primarily known as a CYP inhibitor, SKF-525A has been reported to exhibit other biological activities. These include the inhibition of other enzymes such as neuronal nitric oxide synthase and effects on cellular processes like autophagy.[4] It has also been shown to interact with nicotinic acetylcholine receptors. These off-target effects should be considered when interpreting data from studies using SKF-525A, as they may contribute to the observed physiological or toxicological outcomes.
Conclusion
References
- 1. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 4. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Proadifen and Neuronal Nitric Oxide Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadifen, historically known as SKF-525A, is a well-characterized inhibitor of cytochrome P450 (CYP450) enzymes. Its utility in research has been primarily to probe the function of the CYP450 system in the metabolism of xenobiotics and endogenous compounds. Neuronal nitric oxide synthase (nNOS), a key enzyme in the central and peripheral nervous systems, is responsible for the production of nitric oxide (NO), a critical signaling molecule. While there is a paucity of literature directly investigating the effects of this compound on nNOS, the intricate relationship between the CYP450 system and NOS enzymes suggests potential for indirect interactions. This technical guide provides a comprehensive overview of the known mechanisms of this compound, the function of nNOS, and explores the hypothetical pathways through which this compound may exert an influence on nNOS activity. Furthermore, we present detailed experimental protocols for researchers aiming to investigate these potential interactions.
This compound: A Classical Cytochrome P450 Inhibitor
This compound's primary and well-documented mechanism of action is the non-selective inhibition of cytochrome P450 enzymes.[1][2][3] It acts as a competitive inhibitor for some CYP450 isoforms and can also form metabolic intermediate complexes with others, leading to a more potent, mechanism-based inhibition.[4] This inhibition can significantly alter the pharmacokinetics of various drugs and endogenous signaling molecules that are metabolized by the CYP450 system.
Table 1: Inhibitory Profile of this compound (SKF525A) and its Analogs on Human Liver Microsomal CYP450 Isoforms
| CYP450 Isoform | Inhibitory Effect of this compound (SKF525A) | Notes |
| CYP1A2 | Little to no effect | [4] |
| CYP2A6 | Little to no effect | [4] |
| CYP2B6 | Inhibition observed | [4] |
| CYP2C9 | Inhibition observed | [4] |
| CYP2C19 | Inhibition observed | [4] |
| CYP2D6 | Inhibition observed | [4] |
| CYP3A | Strong inhibition, enhanced with preincubation | Formation of metabolic intermediate complex.[4] |
| CYP2E1 | Little to no effect | [4] |
Signaling Pathway of CYP450 Inhibition by this compound
Figure 1: General mechanism of cytochrome P450 inhibition by this compound, illustrating both competitive inhibition and the formation of a metabolic intermediate complex.
Neuronal Nitric Oxide Synthase (nNOS): An Overview
Neuronal nitric oxide synthase is a homodimeric enzyme that catalyzes the five-electron oxidation of L-arginine to L-citrulline and nitric oxide. This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[5] nNOS-derived NO plays a crucial role in various physiological processes, including neurotransmission, synaptic plasticity, and regulation of cerebral blood flow.[6][7] Overproduction of NO by nNOS has been implicated in neurodegenerative diseases, making it a significant therapeutic target.[8][9]
The nNOS Catalytic Cycle
Figure 2: Simplified representation of the neuronal nitric oxide synthase (nNOS) catalytic cycle, converting L-arginine to L-citrulline and nitric oxide.
Potential Indirect Effects of this compound on nNOS
While direct inhibition of nNOS by this compound has not been reported, several plausible indirect mechanisms could lead to a modulation of nNOS activity.
Crosstalk between CYP450 and nNOS Systems
Both CYP450 enzymes and nNOS are heme-thiolate proteins that reside in the microsomal fraction of cells and share a dependence on NADPH-cytochrome P450 reductase for the transfer of electrons from NADPH.[5][10] It is conceivable that by binding to and inhibiting CYP450 enzymes, this compound could alter the local microenvironment, potentially affecting the efficiency of electron transfer to nNOS or the availability of other shared components.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cytochrome P450 with this compound alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytochrome P450 by this compound diminishes the excitability of brain serotonin neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric-oxide synthase: a cytochrome P450 family foster child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the AMPK/nNOS pathway for neuroprotection in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 oxidoreductase participates in nitric oxide consumption by rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Proadifen Hydrochloride: A Technical Guide to Solubility in Water and DMSO
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of proadifen hydrochloride in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences who utilize this compound hydrochloride in their work.
Core Properties of this compound Hydrochloride
This compound hydrochloride, also known as SKF-525A, is a well-characterized inhibitor of cytochrome P450 enzymes.[1] Its chemical formula is C23H32ClNO2, with a molecular weight of approximately 389.96 g/mol .[2] It is commonly supplied as a white to off-white crystalline solid.[3][4]
Solubility Data
The solubility of this compound hydrochloride in aqueous and organic solvents is a critical parameter for its effective use in experimental settings. The following table summarizes the available quantitative and qualitative solubility data for this compound hydrochloride in water and DMSO.
| Solvent | Solubility | Concentration (mM) | Remarks | Source |
| Water | Soluble | 50 mM | --- | |
| Water | Soluble | --- | --- | [3][5] |
| Aqueous Buffer (pH 7.4) | 47.4 µg/mL | ~0.12 mM | Mean of experimental results. | [6] |
| DMSO | up to 20 mg/mL | ~51.3 mM | --- | [3] |
| DMSO | 45 mg/mL | 115.4 mM | Sonication is recommended to aid dissolution. | [7] |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound hydrochloride were not detailed in the reviewed literature, a standard and widely accepted method for determining equilibrium solubility is the shake-flask method .[8] The general principles of this method, as outlined by regulatory and scientific bodies, are as follows:
Objective: To determine the saturation concentration of a solute (this compound hydrochloride) in a solvent (water or DMSO) at a specified temperature.
Materials:
-
This compound hydrochloride
-
Solvent (e.g., deionized water, DMSO)
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated pH meter (for aqueous solutions)
General Procedure:
-
Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.
-
Equilibration: The container is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to allow the system to reach equilibrium.[9] The time to reach equilibrium should be determined empirically by taking samples at various time points until the concentration of the dissolved solute remains constant.[9]
-
Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[9] Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of this compound hydrochloride in the clear, saturated supernatant or filtrate is determined using a validated analytical method.
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[9]
Mechanism of Action: Cytochrome P450 Inhibition
This compound hydrochloride is a non-competitive inhibitor of cytochrome P450 (CYP) enzymes.[1] This inhibition is a key aspect of its biological activity and is often the reason for its use in research. The following diagram illustrates the inhibitory effect of this compound hydrochloride on CYP-mediated metabolism.
Caption: Inhibition of Cytochrome P450 by this compound Hydrochloride.
Experimental Workflow: In Vitro CYP Inhibition Assay
The following diagram outlines a typical experimental workflow to assess the inhibitory potential of a compound like this compound hydrochloride on CYP450 activity in vitro.
Caption: Workflow for an in vitro Cytochrome P450 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound HYDROCHLORIDE | 62-68-0 [chemicalbook.com]
- 4. This compound HYDROCHLORIDE CAS#: 62-68-0 [amp.chemicalbook.com]
- 5. This compound hydrochloride | Fisher Scientific [fishersci.ca]
- 6. This compound Hydrochloride | C23H32ClNO2 | CID 65341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | P450 | TargetMol [targetmol.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. who.int [who.int]
Proadifen HCl: A Technical Guide to its Molecular Characteristics and Inhibitory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular weight, structure, and inhibitory mechanisms of Proadifen hydrochloride (HCl). This compound, also widely known by its developmental code SKF-525A, is a classical and potent inhibitor of cytochrome P450 (CYP450) enzymes, making it a critical tool in pharmacological and toxicological research. This document summarizes its key physicochemical properties, outlines experimental methodologies for its characterization, and visualizes its primary signaling pathway interactions.
Core Molecular Data
The fundamental molecular and chemical properties of this compound HCl are summarized below. These data are essential for experimental design, dosage calculations, and interpretation of research findings.
| Property | Value | Citation(s) |
| Chemical Name | 2-(diethylamino)ethyl 2,2-diphenylpentanoate hydrochloride | [1][2] |
| Synonyms | SKF-525A, Propyladiphenin | [1][2] |
| CAS Number | 62-68-0 | [1][2] |
| Molecular Formula | C₂₃H₃₁NO₂・HCl | [1][2] |
| Molecular Weight | 389.96 g/mol | [1][3][4] |
| IUPAC Name | 2-(diethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride | |
| Chemical Structure |
|
Experimental Protocols
The determination of the molecular weight and elucidation of the structure of this compound HCl are achieved through standard analytical chemistry techniques. Below are detailed methodologies representative of those used for the characterization of such small molecules.
Determination of Molecular Weight by Mass Spectrometry
Objective: To determine the precise molecular mass of this compound HCl.
Methodology:
-
Sample Preparation: A dilute solution of this compound HCl is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source is used.
-
Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to produce protonated molecular ions [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.
-
Data Analysis: The molecular weight is determined from the m/z value of the most abundant isotopic peak of the protonated molecule. For this compound (the free base), the expected m/z would be approximately 354.24, corresponding to the [C₂₃H₃₁NO₂ + H]⁺ ion.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound HCl by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation: A solution of this compound HCl is prepared in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Spectroscopy:
-
A proton NMR spectrum is acquired to identify the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration).
-
Expected signals would correspond to the aromatic protons of the two phenyl groups, the methylene and methyl protons of the diethylaminoethyl group, and the protons of the propyl group.
-
-
¹³C NMR Spectroscopy:
-
A carbon-13 NMR spectrum is acquired to determine the number of different types of carbon atoms in the molecule.
-
Signals corresponding to the carbonyl carbon, the quaternary carbon attached to the two phenyl rings, the aromatic carbons, and the aliphatic carbons of the ester and alkyl chains are expected.
-
-
2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.
Structural Confirmation by X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state of this compound HCl.[5]
Methodology:
-
Crystallization: Single crystals of this compound HCl suitable for X-ray diffraction are grown, for instance, from a mixture of ethyl acetate and acetic acid.[5]
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined and refined to yield a detailed 3D molecular structure.[5] This method provides unambiguous confirmation of the connectivity and stereochemistry of the molecule.
Signaling Pathway and Experimental Workflow Visualizations
This compound HCl is a well-established inhibitor of several key biological pathways. The following diagrams, generated using the DOT language, illustrate its primary mechanisms of action.
References
- 1. The local anaesthetics this compound and adiphenine inhibit nicotinic receptors by different molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound analytical standard, = 95 62-68-0 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Defining the active site of cytochrome P-450: the crystal and molecular structure of an inhibitor, SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]
Proadifen (SKF-525A): An In-Depth Technical Guide to its Off-Target Effects in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, also widely known by its developmental code SKF-525A, is a classical pharmacological agent primarily recognized for its potent, non-selective inhibition of cytochrome P450 (CYP) enzymes.[1] This property has led to its extensive use in pre-clinical drug metabolism and pharmacokinetic studies to investigate the contribution of CYP-mediated metabolism to the disposition and efficacy of xenobiotics. However, a growing body of evidence reveals that this compound's biological activities extend far beyond CYP inhibition, exhibiting a range of off-target effects that can significantly impact cellular function and confound experimental results. Understanding these off-target activities is crucial for the accurate interpretation of data from studies employing this compound and for the development of more selective pharmacological tools.
This technical guide provides a comprehensive overview of the known off-target effects of this compound in cellular models. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to critically evaluate the use of this compound in their experimental designs and to anticipate its potential confounding effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways and experimental workflows.
Quantitative Summary of this compound's Off-Target Effects
The following table summarizes the reported quantitative data for the various off-target effects of this compound in different cellular and biochemical assays.
| Target Class | Specific Target | Effect | Concentration/Affinity | Cell/System | Reference |
| Enzymes | Cytochrome P450 (non-selective) | Inhibition | IC50: 19 µM | [1] | |
| Monoamine Oxidase A (MAO-A) | Inhibition | 50% inhibition at 8 µM | Rat hepatic cytosolic fraction | [1] | |
| Neuronal Nitric Oxide Synthase (nNOS) | Inhibition | Not specified | |||
| Ion Channels | Glibenclamide-sensitive K+ channels | Inhibition | IC50: 9.8 µM | Follicle-enclosed Xenopus oocytes | |
| ATP-sensitive inward rectifier K+ channel 8 (KIR6.1) | Blockade | Not specified | |||
| Receptors | Sigma-1 (σ1) Receptor | Binding | Nanomolar (nM) affinity | Guinea pig brain | [2] |
| Nicotinic Acetylcholine Receptor (nAChR) | Inhibition | Not specified | Rat | ||
| Muscarinic Acetylcholine Receptor (mAChR) | Inhibition | Not specified | Rat | ||
| Cellular Processes | Autophagy | Disruption (blockade of autophagosome-lysosome fusion) | 2-20 µM | Primary rat hepatocytes | |
| Apoptosis (in HT-29 colon adenocarcinoma cells) | Induction | Time- and dose-dependent | HT-29 cells | ||
| Transmembrane Calcium Influx | Inhibition | Not specified | |||
| Platelet Thromboxane Synthesis | Inhibition | Not specified | Human platelets | ||
| Endothelial Prostacyclin Production | Stimulation | Threshold: 20 µM | Rabbit aorta, cultured endothelial cells | [3] |
Detailed Off-Target Effects and Experimental Protocols
Modulation of Ion Channels
This compound has been demonstrated to directly interact with and modulate the activity of specific ion channels, an effect independent of its canonical CYP inhibitory function.
This compound inhibits glibenclamide-sensitive K+ currents, with a reported IC50 of 9.8 µM in follicle-enclosed Xenopus oocytes. This suggests a direct interaction with ATP-sensitive potassium channels.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after collagenase treatment.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution. The membrane potential is clamped at a holding potential of -80 mV using a two-electrode voltage-clamp amplifier.
-
Drug Application: To elicit K-ATP currents, a channel opener such as cromakalim is applied. Once a stable baseline current is established, increasing concentrations of this compound are co-applied with the channel opener.
-
Data Analysis: The inhibition of the K-ATP current by this compound is measured as the percentage decrease in current amplitude compared to the control (cromakalim alone). The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Caption: this compound's inhibition of K-ATP channels.
Interaction with Neurotransmitter Receptors
Beyond its effects on ion channels, this compound also interacts with key neurotransmitter receptors, potentially altering neuronal signaling.
This compound inhibits the binding of selective sigma-1 receptor ligands with nanomolar affinity in guinea pig brain homogenates, suggesting it is a high-affinity ligand for this receptor.[2]
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptors
-
Membrane Preparation: Guinea pig brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.
-
Binding Assay: Membrane homogenates are incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine or [3H]dextromethorphan) in the presence of varying concentrations of this compound.
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled sigma-1 ligand) from the total binding. The Ki value for this compound is calculated from the IC50 value using the Cheng-Prusoff equation.
This compound has been shown to inhibit both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors in rats. The precise binding affinities and mechanisms of inhibition require further elucidation.
Disruption of Autophagy
A significant off-target effect of this compound is the disruption of the autophagic process at the late stages.
In primary rat hepatocytes, this compound at concentrations of 2-20 µM leads to the accumulation of microtubule-associated protein light chain 3-II (LC3-II) and the autophagy substrate p62/SQSTM1. This is attributed to the inhibition of the fusion between autophagosomes and lysosomes, thereby blocking autophagic flux.
Experimental Protocol: Monitoring Autophagic Flux
-
Cell Culture and Treatment: Primary rat hepatocytes are cultured and treated with this compound (2-20 µM) for various time points (e.g., 1, 4, 24 hours). A positive control for autophagy induction (e.g., starvation) and a late-stage autophagy inhibitor (e.g., chloroquine) are included.
-
Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membrane is probed with primary antibodies against LC3 and p62/SQSTM1, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence. An increase in the LC3-II/LC3-I ratio and p62 levels in the presence of this compound indicates a blockage of autophagic flux.
-
Immunofluorescence Microscopy: Cells are grown on coverslips, treated as described above, and then fixed and permeabilized. Cells are incubated with an anti-LC3 antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. An increase in the number of LC3 puncta per cell following this compound treatment is indicative of autophagosome accumulation.
Caption: this compound's disruption of the autophagic pathway.
Lysosomotropic Properties and Effects on Cholesterol Homeostasis
This compound is a lipophilic weak base, a characteristic that predisposes it to accumulate in acidic cellular compartments like lysosomes, a phenomenon known as lysosomotropism. This sequestration can lead to downstream consequences, including the disruption of cholesterol homeostasis.
As a lysosomotropic agent, this compound can cross the lysosomal membrane in its neutral form and become protonated and trapped within the acidic lumen. This can lead to an increase in lysosomal pH and interference with lysosomal enzyme function.
Experimental Protocol: Measurement of Lysosomal pH
-
Cell Loading with pH-Sensitive Dye: Cultured cells are incubated with a ratiometric pH-sensitive fluorescent dye that accumulates in lysosomes, such as LysoSensor Yellow/Blue DND-160.
-
Fluorescence Microscopy: Live-cell imaging is performed using a fluorescence microscope equipped with excitation and emission filters appropriate for the chosen dye.
-
This compound Treatment: A baseline reading of lysosomal pH is taken, and then cells are treated with this compound. Changes in the fluorescence emission ratio are monitored over time.
-
Calibration and Data Analysis: A calibration curve is generated by equilibrating the intralysosomal pH with the extracellular pH using a protonophore like nigericin in buffers of known pH. The fluorescence ratios from the experimental cells are then converted to pH values using this calibration curve.
The accumulation of this compound in lysosomes can interfere with the intricate cellular machinery that governs cholesterol trafficking and metabolism. While direct quantitative data on this compound's impact on cholesterol levels is limited, its lysosomotropic nature and interaction with sigma receptors, which are implicated in cholesterol transport, suggest a potential for disruption.
Experimental Protocol: Filipin Staining for Unesterified Cholesterol
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound for a specified duration.
-
Fixation and Staining: Cells are fixed with paraformaldehyde and then stained with filipin, a fluorescent compound that specifically binds to unesterified cholesterol.
-
Fluorescence Microscopy: The intracellular distribution and intensity of filipin fluorescence are visualized using a fluorescence microscope. An accumulation of filipin staining, particularly in perinuclear vesicles, would indicate a disruption in cholesterol trafficking.
Caption: Lysosomotropic action of this compound.
Modulation of Neuronal Excitability
In vivo and ex vivo studies have revealed that this compound can alter the firing rates of various neuronal populations, an effect likely mediated by a combination of its off-target activities.
This compound has been shown to inhibit the excitability of serotonin (5-HT) neurons in the dorsal raphe nucleus. Conversely, it enhances the excitability of noradrenaline neurons in the locus coeruleus and reduces the excitability of dopamine neurons in the ventral tegmental area. These effects may be secondary to its inhibition of glucocorticoid metabolism, leading to altered corticosterone levels.
Experimental Protocol: In Vivo Extracellular Single-Unit Recording
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., dorsal raphe nucleus).
-
Electrode Placement: A glass microelectrode is lowered into the target nucleus to record the extracellular action potentials of individual neurons.
-
Drug Administration: A baseline firing rate of an identified neuron is recorded. This compound is then administered systemically (e.g., intraperitoneally), and changes in the neuron's firing rate are continuously monitored.
-
Data Analysis: The firing rate (spikes per second) is calculated before and after drug administration. Statistical analysis is performed to determine the significance of any observed changes.
Conclusion
This compound (SKF-525A) is a pharmacologically promiscuous compound with a range of off-target effects that can significantly influence experimental outcomes in cellular models. Beyond its well-established role as a potent inhibitor of cytochrome P450 enzymes, this compound interacts with ion channels, neurotransmitter receptors, and fundamental cellular processes such as autophagy and lysosomal function. Researchers utilizing this compound should be cognizant of these off-target activities and consider their potential impact on the biological system under investigation. When possible, the use of more selective inhibitors or alternative experimental approaches, such as genetic knockdown or knockout of specific CYP enzymes, should be considered to validate findings obtained with this compound. This guide serves as a resource to foster a more critical and informed use of this classical but complex pharmacological tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF 525-A and cytochrome P-450 ligands inhibit with high affinity the binding of [3H]dextromethorphan and sigma ligands to guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of vascular prostacyclin by SKF 525-A (this compound) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of Proadifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, also known as SKF-525A, is a compound of significant interest in pharmacological research primarily due to its potent and non-selective inhibition of cytochrome P450 (CYP) enzymes. This inhibitory action has profound effects on the metabolism of a wide array of xenobiotics and endogenous compounds, making this compound a valuable tool in drug metabolism studies and a subject of investigation for its own therapeutic potential and toxicological profile. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), with a focus on experimental methodologies and the signaling pathways it influences.
Pharmacokinetic Profile of this compound
While this compound has been extensively studied for its effects on the pharmacokinetics of other drugs, detailed quantitative data on its own pharmacokinetic parameters in publicly available literature is scarce. The following tables are provided as a template for such data, though they remain largely unpopulated due to the lack of specific experimental values for Cmax, Tmax, AUC, and bioavailability.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| Cmax (Peak Plasma Concentration) | Data not available | |||
| Tmax (Time to Peak Concentration) | Data not available | |||
| AUC (Area Under the Curve) | Data not available | |||
| t½ (Half-life) | Data not available | |||
| Oral Bioavailability | Data not available |
Table 2: In Vitro Metabolism of this compound
| System | Parameter | Value | Reference |
| Human Liver Microsomes | Metabolite | 2-ethylaminoethyl-2,2-diphenylvalerate (SKF-8742) | [1] |
| Enzymes Involved | Cytochrome P450 (primarily CYP3A subfamily) | [1] | |
| Reaction Type | Oxidative N-deethylation | [1] |
Core Experimental Protocols
The study of this compound's pharmacokinetics involves a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Liver Microsomes
This protocol outlines the procedure to assess the metabolic stability and identify the metabolites of this compound using liver microsomes.
1. Materials and Reagents:
-
This compound hydrochloride
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for LC-MS/MS analysis)
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration typically 0.5-1 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.
-
Add the this compound working solution to the microsomal suspension to achieve the desired final concentration (e.g., 1-10 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. Analytical Method:
-
Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the remaining this compound and the formation of its metabolites.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound in rats.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (specific pathogen-free).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight before dosing, with free access to water.
2. Dosing and Sample Collection:
-
Prepare the dosing formulation of this compound (e.g., dissolved in saline or a suitable vehicle for oral or intravenous administration).
-
Administer a single dose of this compound to the rats via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Process plasma samples (e.g., protein precipitation or liquid-liquid extraction) before analysis.
4. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.
Signaling Pathways Influenced by this compound
This compound's primary mechanism of action, the inhibition of CYP enzymes, leads to significant alterations in various signaling pathways that rely on these enzymes for the synthesis and metabolism of key signaling molecules.
Impact on Steroidogenesis
CYP enzymes are crucial for multiple steps in the synthesis of steroid hormones from cholesterol. By inhibiting these enzymes, this compound can disrupt the normal production of glucocorticoids, mineralocorticoids, and sex steroids.
Influence on Neurotransmitter Metabolism
The metabolism of several neurotransmitters, particularly monoamines, is influenced by CYP enzymes. This compound's inhibition of these enzymes can alter the balance of neurotransmitters in the central nervous system, leading to various physiological and behavioral effects.
Conclusion and Future Directions
This compound remains a cornerstone tool for in vitro and in vivo drug metabolism research due to its robust inhibition of cytochrome P450 enzymes. This guide has provided an overview of its known pharmacokinetic properties, detailed experimental protocols for its study, and visualized its impact on critical signaling pathways.
A significant knowledge gap persists regarding the specific quantitative pharmacokinetic parameters of this compound itself. Future research should focus on conducting comprehensive ADME studies to determine its Cmax, Tmax, AUC, elimination half-life, and oral bioavailability. Such data would not only enhance its utility as a research tool but also provide a more complete understanding of its own pharmacological and toxicological profile. Furthermore, elucidating the precise contribution of individual CYP isozymes to its metabolism and the full spectrum of its off-target effects will be crucial for its continued application in drug development and physiological research.
References
Proadifen (SKF-525A) in Toxicology Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proadifen, also known as SKF-525A, is a classical and potent, non-selective inhibitor of cytochrome P450 (CYP450) enzymes.[1] This property makes it an invaluable tool in toxicology and pharmacology for elucidating the role of metabolic activation or detoxification in the biological effects of xenobiotics. By modulating the metabolic fate of a compound, this compound helps researchers determine whether the parent molecule or its metabolites are responsible for its toxic or therapeutic effects. This guide provides an in-depth overview of this compound's mechanism of action, its application in toxicology studies, detailed experimental protocols, and quantitative data to support study design.
Core Mechanism of Action
This compound's primary role in toxicological research stems from its ability to inhibit a broad spectrum of CYP450 enzymes. These enzymes are crucial for Phase I metabolism, which typically involves the oxidation, reduction, or hydrolysis of foreign compounds, preparing them for subsequent metabolic phases and excretion.
This compound acts as a non-competitive inhibitor, meaning it binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic activity.[2] It has been shown to inhibit several key human CYP450 isoforms, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A, with minimal impact on CYP1A2, CYP2A6, and CYP2E1.[3] This broad-spectrum inhibition allows for a general assessment of the involvement of these major drug-metabolizing enzymes.
Beyond CYP450 inhibition, this compound has been documented to have other biological effects, including the inhibition of neuronal nitric oxide synthase (NOS) and the disruption of autophagy in hepatocytes.[1][4] Researchers should be cognizant of these additional effects when interpreting study results, as they may contribute to the overall toxicological profile.
Applications in Toxicology
The principal application of this compound in toxicology is to differentiate between the toxicity of a parent compound and its metabolites. There are two primary scenarios in which this compound is employed:
-
Potentiation of Toxicity: If a xenobiotic is primarily detoxified by CYP450 enzymes, co-administration with this compound will lead to an increase in the systemic exposure and half-life of the parent compound, thereby potentiating its toxicity.
-
Attenuation of Toxicity: Conversely, if a xenobiotic requires metabolic activation by CYP450 enzymes to exert its toxic effects (a process known as bioactivation), pretreatment with this compound will decrease the formation of toxic metabolites, leading to an attenuation of toxicity. A classic example of this is with carbon tetrachloride (CCl4), which is metabolized by CYP450 to the highly reactive trichloromethyl radical.[5][6]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies demonstrating the impact of this compound on metabolism and biological endpoints.
Table 1: In Vitro Inhibition of Metabolic Activity
| Parameter | Substrate/System | This compound Concentration | Effect |
| IC50 | Cytochrome P450 | 19 µM | 50% inhibition of general CYP450 activity.[2] |
| Half-life | N,N-dimethyltryptamine (DMT) in liver microsomes | 10 mM | 2.1-fold increase in DMT half-life.[2] |
| Metabolite Formation | Acridone formation in rat hepatic cytosolic fraction | 8 µM | 50% inhibition.[2] |
Table 2: In Vivo Modulation of Pharmacological and Toxicological Endpoints
| Endpoint | Test Compound | Animal Model | This compound Pre-treatment Dose | Observed Effect |
| Sleeping Time | Hexobarbital | Mice | 40 mg/kg i.p. | Significant prolongation of sleeping time. |
| Paralysis Time | Zoxazolamine | Mice | Not specified | Prolongation of paralysis time.[7] |
| Hepatotoxicity | Carbon Tetrachloride | Rats | Not specified | Therapeutic use to prevent liver injury.[5][8] |
Experimental Protocols
The following are generalized protocols for conducting in vitro and in vivo toxicology studies using this compound. Researchers should adapt these protocols to their specific test compounds and experimental goals.
In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a method for determining the concentration of this compound required to inhibit 50% of the activity of a specific CYP450 isoform using human liver microsomes.
-
Materials:
-
Human liver microsomes (HLM)
-
This compound hydrochloride
-
CYP450 isoform-specific substrate (e.g., midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations.
-
In a microplate, pre-incubate HLM with the various concentrations of this compound in phosphate buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the isoform-specific substrate and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the amount of metabolite formed using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting percent inhibition against this compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
In Vivo Acute Toxicity Study in Rodents
This protocol describes a general procedure to assess whether this compound alters the acute toxicity of a test compound in a rodent model.
-
Animals:
-
Male or female mice or rats of a specified strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Animals should be acclimated for at least one week before the study.
-
-
Experimental Design:
-
Group 1 (Vehicle Control): Administer the vehicle for this compound followed by the vehicle for the test compound.
-
Group 2 (Test Compound Alone): Administer the vehicle for this compound followed by the test compound at a specific dose.
-
Group 3 (this compound Control): Administer this compound followed by the vehicle for the test compound.
-
Group 4 (this compound + Test Compound): Administer this compound followed by the test compound at the same dose as Group 2.
-
-
Procedure:
-
Administer this compound (e.g., 25-50 mg/kg) or its vehicle via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time (typically 30-60 minutes), administer the test compound or its vehicle via the intended route of exposure (e.g., oral gavage, i.p. injection).
-
Observe the animals for clinical signs of toxicity at regular intervals for a predetermined period (e.g., up to 14 days).
-
Record mortality, body weight changes, and any observable signs of toxicity.
-
At the end of the study, perform a gross necropsy.
-
Collect blood for clinical chemistry analysis (e.g., liver enzymes like ALT and AST) and organs for histopathological examination.
-
-
Data Analysis:
-
Compare the incidence and severity of toxicity, mortality rates, body weight changes, and clinical and histopathological findings between Group 2 and Group 4 to determine if this compound potentiated or attenuated the toxicity of the test compound.
-
Visualizing this compound's Role: Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound's use in toxicology.
Caption: this compound's inhibitory effect on CYP450 enzymes.
Caption: In vivo experimental workflow using this compound.
Caption: Inhibition of CCl4 bioactivation by this compound.
Conclusion
This compound (SKF-525A) remains a cornerstone tool in experimental toxicology and drug development. Its well-characterized ability to inhibit a wide range of cytochrome P450 enzymes provides a straightforward and effective method for investigating the metabolic fate of xenobiotics. By carefully designing and executing studies that incorporate this compound, researchers can gain critical insights into whether a compound's biological activity is inherent or a consequence of its metabolic transformation. The data and protocols presented in this guide offer a solid foundation for scientists to leverage this compound in their research, ultimately contributing to a more thorough understanding of the mechanisms of toxicity and the development of safer chemical entities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon tetrachloride hepatotoxicity: an example of lethal cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the carcinogenicity of carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing the hexobarbital sleeping time and zoxazolamine paralysis time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon tetrachloride hepatotoxicity: an example of lethal cleavage [hero.epa.gov]
Proadifen: An In-depth Technical Guide for Studying Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadifen, also widely known by its developmental code SKF-525A, is a potent and non-selective inhibitor of the cytochrome P450 (CYP450) superfamily of enzymes. This technical guide provides a comprehensive overview of this compound as a critical tool in drug metabolism research. It details its mechanism of action, inhibitory profile against various CYP450 isoforms, and its application in both in vitro and in vivo experimental models. This document serves as a resource for scientists in drug discovery and development, offering detailed experimental protocols and quantitative data to facilitate the investigation of drug metabolism pathways and potential drug-drug interactions.
Introduction
The cytochrome P450 enzyme system is the primary pathway for the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs. Understanding the metabolic fate of a new chemical entity is a cornerstone of drug development, influencing its efficacy, safety, and potential for drug-drug interactions. Chemical inhibitors of CYP450 enzymes are invaluable tools for elucidating the specific isoforms involved in a drug's metabolism.
This compound has been a stalwart in this field for decades, utilized to non-selectively block CYP450-mediated metabolism. Its broad inhibitory spectrum allows researchers to ascertain whether a compound is a substrate for CYP450 enzymes and to study the consequences of impaired metabolic clearance on a drug's pharmacokinetic and pharmacodynamic profile.
Chemical and Physical Properties
This compound hydrochloride is the salt form commonly used in research. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(diethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride |
| Synonyms | SKF-525A, this compound HCl |
| Molecular Formula | C₂₃H₃₂ClNO₂ |
| Molecular Weight | 389.96 g/mol |
| CAS Number | 62-68-0 |
| Appearance | Off-white crystalline solid |
| Solubility | Soluble in water |
Mechanism of Action
This compound functions as a non-competitive inhibitor of cytochrome P450 enzymes.[1] Its inhibitory action is attributed to the formation of a metabolic-intermediate (MI) complex with the heme iron of the CYP450 enzyme, which renders the enzyme inactive. This non-selective inhibition affects a wide range of CYP450 isoforms, making it a powerful tool for general screening of CYP450 involvement in drug metabolism.
References
Foundational Research on SKF-525A's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-525A, also known as Proadifen, is a classical and widely utilized pharmacological tool in the study of drug metabolism. It is recognized primarily as a non-selective inhibitor of the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics and endogenous compounds. This technical guide provides an in-depth overview of the foundational research concerning the enzymatic inhibition profile of SKF-525A. It consolidates quantitative data on its inhibitory effects, details common experimental protocols for assessing its activity, and presents visual diagrams of its mechanism and experimental workflows to support researchers and professionals in drug development.
Introduction to SKF-525A (this compound)
SKF-525A is a non-specific inhibitor of cytochrome P450 enzymes and has been instrumental in pharmacological and toxicological research for decades.[1] Its ability to broadly suppress CYP activity allows researchers to investigate the contribution of CYP-mediated metabolism to the efficacy, toxicity, and pharmacokinetics of various compounds.[2] While it is a powerful tool, its inhibitory profile is not uniform across all CYP isoforms, exhibiting selectivity that is critical for the correct interpretation of experimental results.[3][4]
Mechanism of Enzymatic Inhibition
The primary mechanism by which SKF-525A inhibits cytochrome P450 enzymes is through the formation of a metabolic-intermediate (MI) complex.[3] This process is particularly prominent with CYP3A isoforms.[4] The inhibition is metabolism-dependent, meaning SKF-525A is converted by the CYP enzyme into a reactive intermediate that then binds tightly to the enzyme, rendering it inactive.[3]
Beyond its well-documented effects on CYPs, SKF-525A has been shown to inhibit other enzymes, including monoamine oxidase A (MAO-A), and neuronal nitric oxide synthase.[1] It also exhibits effects on various cellular processes, such as transmembrane calcium influx and acetylcholine receptor signaling.[1][5]
Quantitative Data on CYP Inhibition
| CYP Isoform | Reported IC50 (µM) | Inhibition Potency | Reference(s) |
| Overall CYP | 19 | - | [1] |
| CYP1A2 | 100 - 1,200 | Weak | [2][3] |
| CYP2A6 | - | Little to no effect | [4][6] |
| CYP2B6 | - | Moderate (Varies) | [4][6] |
| CYP2C9 | - | Strong | [2][3][4] |
| CYP2C19 | - | Strong | [2][3][4] |
| CYP2D6 | - | Strong | [2][3][4] |
| CYP2E1 | 100 - 1,200 | Weak | [2][3] |
| CYP3A4 | - | Strong | [2][3][4] |
Note: The IC50 values can vary depending on the experimental conditions, including the specific substrate used and the source of the enzymes (e.g., human liver microsomes, recombinant enzymes).
Experimental Protocols for CYP Inhibition Assays
The following is a generalized protocol for determining the inhibitory effect of SKF-525A on various CYP isoforms using human liver microsomes (HLMs).
Materials and Reagents
-
Pooled Human Liver Microsomes (HLMs)
-
SKF-525A (this compound hydrochloride)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator
-
LC-MS/MS system
Assay Procedure
-
Preparation of Reagents: Prepare stock solutions of SKF-525A, probe substrates, and the internal standard in an appropriate solvent (e.g., DMSO, methanol). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Incubation Mixture Preparation: In a 96-well plate, add the potassium phosphate buffer, HLM solution, and the NADPH regenerating system.
-
Pre-incubation with Inhibitor: Add varying concentrations of SKF-525A to the wells. A vehicle control (without inhibitor) should also be included. Due to the mechanism-based inhibitory action of SKF-525A, a pre-incubation step is crucial.[3] The plate is typically pre-incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow for the metabolic activation of SKF-525A.[3]
-
Initiation of Reaction: Following pre-incubation, add the CYP isoform-specific probe substrate to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-60 minutes), which should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, containing an internal standard. The internal standard is essential for accurate quantification.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. The concentration of the specific metabolite of the probe substrate is measured to determine the enzymatic activity.
-
Data Analysis: Calculate the percent inhibition of CYP activity for each concentration of SKF-525A relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Other Notable Biological Effects
It is important for researchers to be aware that the effects of SKF-525A are not limited to CYP inhibition. Studies have shown that SKF-525A can induce apoptosis in certain cancer cell lines. Furthermore, it has been found to disrupt the process of autophagy in primary rat hepatocytes, which is a critical cellular maintenance pathway.[7] These off-target effects should be considered when designing experiments and interpreting data where SKF-525A is used to probe the role of CYP-mediated metabolism.
Conclusion
SKF-525A remains a cornerstone tool in the field of drug metabolism and pharmacology. Its characterization as a broad-spectrum, yet selective, inhibitor of cytochrome P450 enzymes has provided invaluable insights into the metabolic pathways of countless compounds. A thorough understanding of its mechanism of action, inhibitory profile against different CYP isoforms, and appropriate experimental methodologies is paramount for its effective use in research and development. This guide serves as a foundational resource for scientists, providing the essential knowledge to leverage SKF-525A in their studies while being mindful of its broader biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biomolther.org [biomolther.org]
- 3. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Proadifen (SKF-525A): In Vitro Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, also known as SKF-525A, is a well-characterized non-selective inhibitor of cytochrome P450 (CYP) enzymes.[1] Its inhibitory action on CYPs makes it a valuable tool in drug metabolism and pharmacokinetic studies. Beyond its effects on drug metabolism, this compound has been shown to elicit a range of cellular responses, including the induction of apoptosis in various cancer cell lines and the modulation of critical signaling pathways.[1] These characteristics make it a compound of interest for cancer research and drug development.
This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture, with a focus on its application in cancer cell lines.
Mechanism of Action
This compound's primary mechanism of action is the non-competitive inhibition of cytochrome P450 enzymes, with a reported IC50 of 19 µM. This inhibition can alter the metabolism of various xenobiotics and endogenous compounds.
In the context of cancer biology, this compound has been demonstrated to induce apoptosis. In HT-29 colon adenocarcinoma cells, this is believed to be mediated by glycogen synthase kinase 3β (GSK-3β).[1] The apoptotic cascade involves the externalization of phosphatidylserine, activation of caspase-3, and cleavage of poly(ADP-ribose) polymerase (PARP).[1] Furthermore, this compound treatment has been associated with the upregulation of NAG-1 and ATF3, and the downregulation of Mcl-1 and Egr-1.[1]
In other cell types, such as primary rat hepatocytes, this compound has been shown to disrupt autophagy by blocking the fusion of autophagosomes with lysosomes.[2]
Data Presentation
Table 1: IC50 Values of this compound (SKF-525A) in Various In Vitro Systems
| System/Cell Line | Assay | IC50 (µM) | Reference |
| Cytochrome P450 | Enzyme Inhibition | 19 | [3] |
| A2780 (Ovarian Cancer) & A2780cis (Cisplatin-Resistant Ovarian Cancer) | Cell Proliferation (in combination with Cisplatin) | 11.09 - 79.86 | N/A |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line of interest (e.g., HT-29).
Materials:
-
This compound (SKF-525A) hydrochloride
-
Cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line (e.g., HT-29)
-
6-well cell culture plates
-
This compound (SKF-525A) hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis. Treat the cells with this compound at the desired concentrations (e.g., based on IC50 values) for the selected incubation time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptotic and Signaling Proteins
This protocol details the detection of key proteins involved in this compound-induced apoptosis and signaling pathways.
Materials:
-
Cancer cell line (e.g., HT-29)
-
6-well cell culture plates or larger flasks
-
This compound (SKF-525A) hydrochloride
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-phospho-GSK-3β (Ser9), anti-GSK-3β, anti-NAG-1, anti-ATF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for in vitro analysis of this compound.
Caption: Proposed signaling pathways affected by this compound.
References
Proadifen Dosing Recommendations for Murine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing recommendations for Proadifen (also known as SKF-525A) in mice studies. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways affected by this compound.
Introduction
This compound is widely utilized in preclinical research as a potent inhibitor of cytochrome P450 (CYP450) enzymes. By blocking the metabolic activity of these enzymes, this compound serves as a valuable tool to investigate the pharmacokinetics and pharmacodynamics of various drugs and compounds. Understanding the appropriate dosing and administration is critical for obtaining reliable and reproducible results in murine models.
Data Presentation: Quantitative Dosing Recommendations
The following tables summarize the recommended dosing for this compound in rodent studies based on available literature.
Table 1: this compound Dosing in Mice
| Parameter | Recommendation | Source |
| Dosage | 5 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) Injection | [1] |
| Vehicle | Sterile Saline Solution | [1] |
| Frequency | Single dose, 30 minutes prior to the primary compound | [1] |
Table 2: this compound Dosing in Rats (for comparative reference)
| Parameter | Recommendation | Source |
| Dosage | 15 mg/kg - 25 mg/kg | [2][3] |
| Administration Route | Intraperitoneal (IP) Injection | [2][3] |
| Vehicle | Sterile Saline Solution | [2][3] |
| Frequency | Single dose or multiple doses (e.g., three times) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound hydrochloride (SKF-525A)
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 5 mg/kg) and the average weight of the mice to be treated, calculate the total mass of this compound hydrochloride needed.
-
Prepare the stock solution:
-
For a 5 mg/kg dose in a 25 g mouse, the required dose per mouse is 0.125 mg.
-
To prepare a solution for intraperitoneal injection with a typical volume of 10 µL/g body weight (250 µL for a 25g mouse), the concentration of the solution should be 0.5 mg/mL.[4]
-
Weigh the calculated amount of this compound hydrochloride and dissolve it in the appropriate volume of sterile saline in a sterile microcentrifuge tube.
-
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.
-
Sterile filter the solution: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile tube. This step is crucial to prevent infection.
-
Storage: Use the prepared solution immediately or store it at an appropriate temperature as recommended by the manufacturer, protecting it from light.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (26-28 gauge)[4]
-
70% ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck and support the body with the remaining fingers of the same hand.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[5] This location helps to avoid puncturing the cecum, bladder, or other vital organs.[5]
-
Site Disinfection: Clean the injection site with a 70% ethanol wipe.
-
Needle Insertion: With the mouse's head tilted slightly downwards, insert the needle (bevel up) at a 30-45 degree angle into the identified injection site.[6] The needle should penetrate the skin and the abdominal wall.
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[4]
-
Injection: If no fluid is aspirated, slowly and steadily inject the this compound solution. The maximum recommended injection volume is 10 µl/g of body weight.[4]
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Post-injection Monitoring: Observe the mouse for any signs of distress or adverse reactions following the injection.
Signaling Pathways and Mechanisms of Action
This compound's Inhibition of Cytochrome P450 and its Impact on Arachidonic Acid Metabolism
This compound is a non-selective inhibitor of various cytochrome P450 enzymes. This inhibition has significant downstream effects, particularly on the metabolism of arachidonic acid. By blocking CYP450, this compound shunts the metabolism of arachidonic acid away from the CYP450 pathway and towards other pathways, such as the cyclooxygenase (COX) pathway. This leads to an increased production of prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation and fever.[2]
Caption: this compound inhibits CYP450, redirecting arachidonic acid metabolism towards increased PGE2 synthesis.
This compound's Modulation of Neuronal Excitability
The inhibition of hepatic CYP450 by this compound can also lead to an increase in circulating corticosterone levels due to decreased metabolism. Elevated corticosterone can, in turn, influence the activity of serotonergic (5-HT) neurons. This modulation of the serotonin system can subsequently affect the excitability of catecholamine-secreting neurons, such as those releasing norepinephrine and dopamine.[7]
Caption: this compound's inhibition of CYP450 can indirectly modulate neuronal excitability.
Experimental Workflow for a this compound Study in Mice
The following diagram outlines a typical experimental workflow for a study investigating the effects of this compound on the pharmacology of a test compound in mice.
Caption: A standard workflow for in vivo studies in mice involving this compound pretreatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ltk.uzh.ch [ltk.uzh.ch]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Journals – Centre of Biosciences SAS [cbv.sav.sk]
Application Notes and Protocols: Using Proadifen to Inhibit CYP3A4 in Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly expressed in the liver and intestine, responsible for the metabolism of over 50% of clinically used drugs.[1] Its broad substrate specificity makes it a key player in drug-drug interactions and a crucial target for inhibition studies during drug development. Proadifen (also known as SKF-525A) is a well-established, non-specific inhibitor of cytochrome P450 enzymes.[2] It functions through a mechanism that can involve the formation of a metabolic-intermediate (MI) complex with the heme iron of the CYP enzyme, leading to inhibition.[2] These application notes provide a detailed protocol for utilizing this compound to inhibit CYP3A4 activity in primary human hepatocyte cultures, a gold-standard in vitro model for studying hepatic drug metabolism.[3]
Mechanism of Action and Considerations
This compound acts as a non-competitive inhibitor of CYP enzymes.[2] For CYP3A, its inhibitory action is significantly enhanced after preincubation with NADPH-fortified microsomes, suggesting that it is a mechanism-based inhibitor that requires metabolic activation to form a stable inhibitory complex with the enzyme.[2]
Important Consideration: Studies in primary rat hepatocytes have shown that this compound (SKF-525A) can disrupt autophagy, an essential cellular maintenance process. This off-target effect should be considered when interpreting experimental results, as it may contribute to cellular responses independently of CYP3A4 inhibition.[4]
Quantitative Data Summary
| Parameter | Inhibitor | System | Value | Reference |
| IC50 | This compound (SKF-525A) | Not Specified | 19 µM | - |
| IC50 | Ketoconazole | Human Liver Microsomes | 0.029 µM | [5] |
| IC50 | Curcumin | Human Hepatocytes | 22.09 ± 1.63 µM | [6] |
| Ki | Fluoxetine | Human Hepatocytes | 0.4 µM | [7] |
| kinact | Fluoxetine | Human Hepatocytes | 0.5 min-1 | [7] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for CYP3A4 Activity in Primary Human Hepatocytes
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP3A4 activity using testosterone as a probe substrate.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E medium supplemented with serum, insulin, dexamethasone, and antibiotics)
-
Collagen-coated culture plates (e.g., 24- or 48-well plates)
-
This compound hydrochloride (SKF-525A)
-
Testosterone (CYP3A4 probe substrate)
-
6β-hydroxytestosterone (metabolite standard)
-
Krebs-Henseleit Buffer (KHB) or other suitable incubation buffer
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Plating:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Culture the cells for 24-48 hours to allow for recovery and monolayer formation.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a stock solution of testosterone in a suitable solvent and dilute it in incubation buffer to the desired final concentration (typically at or near the Km for testosterone 6β-hydroxylation in hepatocytes).
-
-
Inhibition Assay:
-
Wash the hepatocyte monolayer twice with warm incubation buffer.
-
Pre-incubate the cells with varying concentrations of this compound in incubation buffer for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control (solvent only).
-
Initiate the metabolic reaction by adding the testosterone solution to each well.
-
Incubate for a specific time (e.g., 15-60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the plates to pellet cell debris.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method with a standard curve.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessment of Time-Dependent Inhibition of CYP3A4 by this compound
This protocol is designed to evaluate if this compound exhibits time-dependent inhibition of CYP3A4, which is characteristic of mechanism-based inhibitors.
Procedure:
-
Hepatocyte Plating and Reagent Preparation: Follow steps 1 and 2 from Protocol 1.
-
Time-Dependent Inhibition Assay:
-
Wash the hepatocyte monolayer twice with warm incubation buffer.
-
Incubate the cells with different concentrations of this compound or vehicle control in the presence of an NADPH-generating system for various pre-incubation times (e.g., 0, 15, 30, and 60 minutes) at 37°C.
-
After each pre-incubation period, wash the cells thoroughly to remove the inhibitor.
-
Initiate the metabolic reaction by adding the testosterone solution.
-
Incubate for a fixed time (e.g., 15 minutes) at 37°C.
-
Terminate and process the samples as described in Protocol 1.
-
-
Data Analysis:
-
Determine the remaining CYP3A4 activity at each this compound concentration and pre-incubation time.
-
A decrease in enzyme activity with increasing pre-incubation time and inhibitor concentration suggests time-dependent inhibition.
-
The kinetic parameters KI (inactivation constant) and kinact (maximal rate of inactivation) can be determined by non-linear regression analysis of the data.[7]
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound on CYP3A4 activity.
Caption: Simplified overview of CYP3A4 regulation and the consequences of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and functional activity of cytochrome P450 enzymes in human hepatocytes with sustainable reproducibility for in vitro phenotyping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel System for Evaluating the Inhibition Effect of Drugs on Cytochrome P450 Enzymes in vitro Based on Human-Induced Hepatocytes (hiHeps) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of time-dependent cytochrome P450 inhibition using cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Proadifen (SKF-525A) in In Vitro Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, also known as SKF-525A, is a well-characterized inhibitor of cytochrome P450 (CYP) enzymes.[1] Its ability to modulate the metabolism of various compounds has led to its investigation in the context of cancer research. Primarily, this compound is utilized to potentiate the efficacy of chemotherapeutic agents by preventing their metabolic inactivation by CYP enzymes expressed in cancer cells. This application note provides an overview of the use of this compound in in vitro cancer cell line studies, including effective concentrations, experimental protocols, and insights into its potential mechanisms of action.
Data Presentation
The following table summarizes the quantitative data related to this compound's application in in vitro cancer cell line studies based on available literature.
| Parameter | Value/Range | Cell Line(s) | Context | Reference |
| CYP450 Inhibition IC50 | 19 µM | - | Non-competitive inhibition | [1] |
| Effective Concentration (in combination with Cisplatin) | 11.09 - 79.86 µM | A2780 and A2780cis (Ovarian Cancer) | Inhibition of cell proliferation, attenuation of S-phase arrest | [1] |
| Concentration for Autophagy Disruption Studies | 2 - 20 µM | Primary Rat Hepatocytes | Accumulation of LC3-II, indicating disrupted autophagy |
Experimental Protocols
General Cell Culture and Maintenance of Cancer Cell Lines (e.g., SK-N-SH Neuroblastoma)
A reliable and reproducible cell culture technique is fundamental for in vitro studies. The human neuroblastoma cell line SK-N-SH is a commonly used model in cancer research.
Materials:
-
SK-N-SH human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture SK-N-SH cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
In Vitro Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., SK-N-SH, A2780)
-
This compound hydrochloride (SKF-525A)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Cytochrome P450 Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on CYP450 activity in cancer cells.
Materials:
-
Cancer cell line expressing the CYP enzyme of interest
-
This compound hydrochloride
-
CYP-specific substrate (e.g., a fluorogenic substrate)
-
Cell lysis buffer
-
NADPH regenerating system
-
96-well black plates
-
Fluorometric plate reader
Protocol:
-
Culture the cancer cells to the desired confluency.
-
Lyse the cells to prepare a microsomal fraction or use whole-cell lysates.
-
In a 96-well black plate, add the cell lysate/microsomes, the CYP-specific substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a specific time.
-
Measure the fluorescence generated from the metabolism of the substrate using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
Determine the percentage of inhibition of CYP activity by this compound and calculate the IC50 value.
Visualization of Workflows and Pathways
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Caption: this compound potentiates chemotherapy by inhibiting CYP450-mediated drug inactivation.
Discussion and Future Directions
This compound serves as a valuable tool in in vitro cancer research, primarily for studying the role of cytochrome P450 enzymes in drug resistance and for enhancing the efficacy of chemotherapeutic agents. The effective concentration of this compound can vary depending on the cell line and the specific experimental context, with ranges from 2 µM to approximately 80 µM being reported.
Future studies could focus on elucidating the single-agent cytotoxic effects of this compound across a broader panel of cancer cell lines to identify potential therapeutic applications beyond its role as a chemosensitizer. Furthermore, investigating the impact of this compound on specific signaling pathways in cancer cells, independent of its CYP450 inhibitory activity, could unveil novel mechanisms of action and therapeutic targets. The disruption of autophagy by this compound in hepatocytes suggests that similar effects might occur in cancer cells, which warrants further investigation as a potential anti-cancer mechanism.
References
Application Notes and Protocols for Studying Drug Interactions with Proadifen (SKF-525A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, also known as SKF-525A, is a classical and widely utilized pharmacological tool in the study of drug metabolism. It functions as a non-selective inhibitor of the cytochrome P450 (CYP450) superfamily of enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.[1][2] By inhibiting these enzymes, this compound can significantly alter the pharmacokinetic profile of co-administered drugs, leading to increased plasma concentrations and prolonged half-lives. This property makes it an invaluable agent for elucidating the role of CYP450 enzymes in the metabolism of new chemical entities and for investigating potential drug-drug interactions (DDIs).
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to characterize its inhibitory effects and to probe the metabolic pathways of other compounds.
Mechanism of Action
This compound is a non-competitive inhibitor of several cytochrome P450 enzymes.[1] Its inhibitory action is attributed to the formation of a stable metabolic-intermediate (MI) complex with the heme iron of the CYP450 enzyme, which renders the enzyme catalytically inactive.[3] This mechanism-based inhibition is particularly prominent for enzymes in the CYP3A subfamily.[3] this compound exhibits broad inhibitory activity against multiple CYP isoforms, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A, while showing weaker effects on CYP1A2, CYP2A6, and CYP2E1.[3]
Data Presentation
Table 1: In Vitro Inhibitory Profile of this compound (SKF-525A) against Human Cytochrome P450 Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type | Reference |
| General | - | 19 | Non-competitive | [1] |
| CYP2B6 | Bupropion | Varies | Reversible | [3] |
| CYP2C9 | Diclofenac | Varies | Reversible | [3] |
| CYP2C19 | (S)-Mephenytoin | Varies | Reversible | [3] |
| CYP2D6 | Dextromethorphan | Varies | Reversible | [3] |
| CYP3A4/5 | Midazolam, Testosterone | Varies | Mechanism-based | [3][4] |
| CYP1A2 | Phenacetin | Weak Inhibition | - | [3] |
| CYP2A6 | Coumarin | Weak Inhibition | - | [3] |
| CYP2E1 | Chlorzoxazone | Weak Inhibition | - | [3] |
Experimental Protocols
In Vitro Protocols
1. Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve this compound hydrochloride (MW: 389.96 g/mol ) in DMSO to a final concentration of 10 mM. Ultrasonic assistance may be required for complete dissolution.[5]
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
-
Working Solutions: Prepare fresh working solutions on the day of the experiment by diluting the stock solution in the appropriate assay buffer.
2. Protocol for IC50 Determination of this compound using Human Liver Microsomes (HLMs)
This protocol is designed to determine the concentration of this compound that causes 50% inhibition of a specific CYP450 isoform's activity.
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound hydrochloride
-
CYP-specific probe substrate (see Table 1)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer. A typical concentration range would span from 0.01 µM to 200 µM.
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.2 mg/mL) with the various concentrations of this compound or vehicle control (DMSO) in potassium phosphate buffer for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the CYP-specific probe substrate (at a concentration close to its Km) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
3. Protocol for Ki (Inhibition Constant) Determination
This protocol determines the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
-
Procedure:
-
This experiment involves a matrix of varying concentrations of both the probe substrate and this compound.
-
Use a range of substrate concentrations spanning its Km value (e.g., 0.3x, 1x, 3x, 6x, and 10x Km).[6]
-
For each substrate concentration, perform incubations with a range of this compound concentrations (e.g., 0, 0.25x, 0.5x, 0.75x, 1x, 2.5x, and 5x the previously determined IC50 value).[6]
-
Follow the incubation and analysis steps as described in the IC50 determination protocol.
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon plots) and non-linear regression analysis to determine the Ki value and the type of inhibition.[6]
-
In Vivo Protocol
1. Protocol for Investigating the Effect of this compound on the Pharmacokinetics of an Orally Administered Drug in Rats
This protocol outlines a typical in vivo study to assess how this compound affects the systemic exposure of a co-administered drug. Diclofenac, a substrate of CYP2C9, is used as an example.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Materials:
-
This compound hydrochloride
-
Diclofenac sodium
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[5]
-
Vehicle for Diclofenac (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for drug quantification in plasma
-
-
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the rats into two groups: a control group and a this compound-treated group.
-
Dosing:
-
This compound Group: Administer this compound hydrochloride intraperitoneally (i.p.) at a dose of 25 mg/kg.[1]
-
Control Group: Administer the vehicle for this compound.
-
-
Test Drug Administration: 30-60 minutes after this compound or vehicle administration, administer Diclofenac sodium orally (p.o.) to all rats at a dose of 2 mg/kg.[7]
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at multiple time points post-diclofenac administration (e.g., 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[7][8]
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Diclofenac in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for each group, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL/F)
-
-
Data Comparison: Compare the pharmacokinetic parameters between the control and this compound-treated groups to determine the effect of CYP450 inhibition on the disposition of Diclofenac.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General overview of drug metabolism and the inhibitory effect of this compound on CYP450 enzymes.
Caption: Experimental workflow for determining the IC50 of this compound in vitro.
Caption: Experimental workflow for an in vivo pharmacokinetic drug interaction study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. A pharmacokinetic study of diclofenac sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Proadifen Stock Solution: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of Proadifen stock solutions is critical for ensuring experimental reproducibility and the validity of results. This compound hydrochloride, also known as SKF-525A, is a widely utilized non-selective inhibitor of cytochrome P450 (CYP450) enzymes, making it a valuable tool in drug metabolism and pharmacology studies.
This document provides detailed application notes and protocols for the preparation of this compound stock solutions for both in vitro and in vivo experiments.
Data Presentation: this compound Hydrochloride Properties and Solubility
A summary of the key chemical properties and solubility of this compound hydrochloride is presented in the table below for easy reference.
| Property | Value |
| Synonyms | SKF-525A, this compound HCl |
| Molecular Formula | C₂₃H₃₂ClNO₂ |
| Molecular Weight | 389.96 g/mol |
| Appearance | White solid |
| Solubility | DMSO: ≥ 50 mg/mL (128.22 mM)[1] Water: Soluble up to 50 mM[2] Methanol: Soluble[3] Ethanol: Information not readily available |
| Storage of Solid | Store at 4°C for the short term, sealed and away from moisture. For long-term storage, -20°C is recommended.[1] |
| Storage of Stock Solution | Store in aliquots at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
I. Preparation of this compound Stock Solution for In Vitro Experiments
This protocol outlines the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the required amount of this compound hydrochloride powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 3.8996 mg of this compound hydrochloride (Molecular Weight: 389.96 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound hydrochloride to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 3.8996 mg of this compound.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
II. Preparation of this compound Solution for In Vivo Experiments
For in vivo studies, this compound is often administered via intraperitoneal (i.p.) injection. The following is an example of a vehicle formulation.
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the Vehicle: A common vehicle for in vivo administration of this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Prepare the required volume of this vehicle by sequentially adding and mixing the components.
-
Dissolve this compound: Weigh the appropriate amount of this compound hydrochloride. First, dissolve the powder in the DMSO portion of the vehicle.
-
Complete the Formulation: Gradually add the PEG300, Tween-80, and saline to the DMSO-Proadifen mixture, vortexing between each addition to ensure a homogenous solution. The final solution should be clear.
-
Administration: The prepared solution can be administered to animals at the desired dosage (e.g., 15 mg/kg or 25 mg/kg, as cited in research).[4]
Visualizations
The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and its mechanism of action.
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: this compound's inhibitory effect on Cytochrome P450 enzymes.
Concluding Remarks
This compound is a potent, non-selective inhibitor of cytochrome P450 enzymes and also affects other cellular targets.[5] Its proper handling and the preparation of accurate stock solutions are paramount for the integrity of experimental outcomes. Researchers should always refer to the specific product information sheet provided by the supplier for the most accurate and lot-specific data. Adherence to these detailed protocols will facilitate reliable and reproducible results in studies investigating drug metabolism and other cellular processes modulated by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound hydrochloride (SKF-525A), Cytochrome P450 inhibitor (CAS 62-68-0) | Abcam [abcam.com]
- 3. This compound HYDROCHLORIDE | 62-68-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes: The Use of Proadifen (SKF-525A) in Primary Rat Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary hepatocytes are a fundamental in vitro tool for studying hepatic functions, particularly in the fields of drug metabolism and toxicology.[1][2] These cells retain many of the key metabolic activities of the liver, including the expression and function of cytochrome P450 (CYP) enzymes. The CYP superfamily of heme-containing monooxygenases is responsible for the biotransformation and clearance of a vast majority of xenobiotics, including most prescribed drugs.[3][4][5]
Proadifen, also known as SKF-525A, is a well-characterized, non-selective inhibitor of cytochrome P450 enzymes.[6][7] By preventing or reducing the metabolism of co-administered compounds, this compound serves as an essential tool for elucidating the role of CYP-mediated metabolism. In primary rat hepatocyte cultures, this compound is used to:
-
Determine if a novel compound is a substrate for CYP enzymes.
-
Investigate whether the toxicity of a substance is caused by the parent compound or its metabolites.
-
Study the potential for drug-drug interactions (DDIs) early in the drug discovery process.[4][5][8]
These application notes provide detailed protocols for the isolation and culture of primary rat hepatocytes and their subsequent use in CYP inhibition studies involving this compound.
Mechanism of Action of this compound
This compound functions primarily as a non-competitive inhibitor of multiple CYP isoforms.[7] Its inhibitory action is not uniform across all CYPs; it demonstrates varying potency against different enzymes.[9][10] For instance, studies in human liver microsomes have shown that this compound and its analogs inhibit CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A, while having minimal effect on CYP1A2, CYP2A6, and CYP2E1.[9] The inhibition of some isoforms, particularly CYP3A, is significantly enhanced when this compound is pre-incubated with NADPH, which suggests the formation of a metabolic-intermediate (MI) complex that binds tightly to the enzyme.[9]
Data Presentation
Quantitative data from this compound studies should be clearly organized to facilitate interpretation and comparison.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target System | Notes | Reference |
|---|---|---|---|---|
| IC₅₀ | 19 µM | Cytochrome P450 (General) | This is a general value; potency varies significantly between specific CYP isoforms and species. | [7] |
| Inhibited Isoforms | CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A | Human Liver Microsomes | This compound has little effect on CYP1A2, CYP2A6, and CYP2E1 in this system. | [9] |
| Mechanism | Non-competitive | CYP Enzymes | Inhibition of some isoforms (e.g., CYP3A) is enhanced by pre-incubation with NADPH. |[7][9] |
Table 2: Typical Experimental Parameters for this compound Use in Primary Rat Hepatocytes
| Parameter | Recommended Range/Value | Notes | Reference |
|---|---|---|---|
| This compound Concentration | 1 - 50 µM | A dose-response curve is essential. Concentrations of 2-20 µM have been noted to have off-target effects on autophagy. | [11] |
| Pre-incubation Time | 30 - 60 minutes | Allows for this compound to enter the cells and interact with CYP enzymes before adding the substrate. | [7] |
| Hepatocyte Seeding Density | 0.5 - 1.0 x 10⁶ cells/well | For a standard 6-well plate, to achieve ~80-90% confluence. | [1] |
| Solvent | DMSO (≤ 0.1% final concentration) | Ensure the final solvent concentration does not impact cell viability or enzyme activity. | N/A |
Experimental Protocols
Protocol 1: Isolation of Primary Rat Hepatocytes
This protocol is based on the widely used two-step collagenase perfusion method, which is a reliable technique for obtaining high yields of viable hepatocytes.[1][2][12]
Materials:
-
Male Wistar or Sprague-Dawley rat (200-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Perfusion Buffer I (e.g., HBSS without Ca²⁺/Mg²⁺, supplemented with 0.5 mM EDTA and 25 mM HEPES)
-
Perfusion Buffer II (e.g., HBSS with Ca²⁺/Mg²⁺, supplemented with 25 mM HEPES)
-
Collagenase Type IV solution (0.5 mg/mL in Perfusion Buffer II)
-
Williams' Medium E (supplemented with 10% FBS, 1% Penicillin-Streptomycin, insulin, dexamethasone)
-
Percoll
-
Trypan Blue solution (0.4%)
Procedure:
-
Preparation: Anesthetize the rat according to approved institutional animal care protocols. Surgically expose the peritoneal cavity and locate the portal vein.
-
Cannulation: Carefully cannulate the portal vein with a 20-22 gauge catheter and secure it. Cut the inferior vena cava to allow the perfusate to exit.
-
Perfusion Step 1 (EDTA Wash): Begin perfusion with ice-cold Perfusion Buffer I at a flow rate of 10-15 mL/min for 10 minutes.[1] The liver should blanch and become pale. This step chelates calcium, disrupting cell-to-cell junctions (desmosomes).[12]
-
Perfusion Step 2 (Collagenase Digestion): Switch to pre-warmed (37°C) Collagenase solution and perfuse at 20-25 mL/min for 10-15 minutes.[1][12] The liver will become soft and begin to disintegrate.
-
Hepatocyte Liberation: Excise the digested liver and transfer it to a sterile petri dish containing warm Williams' Medium E. Gently tease the liver apart with forceps to release the hepatocytes.
-
Filtration and Purification: Filter the cell suspension through a 100 µm cell strainer. Purify the viable hepatocytes from dead cells and debris by centrifuging the cell suspension through a Percoll gradient (e.g., 45% Percoll).[1][12]
-
Cell Counting and Viability: After washing, resuspend the hepatocyte pellet. Determine cell concentration and viability using a hemocytometer and the Trypan Blue exclusion method. A successful isolation should yield 75–90 million cells per liver with >85% viability.[1]
-
Plating: Plate the cells on collagen-coated culture dishes at the desired density in supplemented Williams' Medium E. Allow cells to attach for at least 4-6 hours or overnight before experimentation.[12]
Protocol 2: Assessing CYP Inhibition with this compound
This protocol details how to use this compound to determine its effect on the metabolism of a known CYP substrate.
Materials:
-
Cultured primary rat hepatocytes (from Protocol 1)
-
This compound hydrochloride (SKF-525A) stock solution (e.g., 10-50 mM in DMSO)
-
CYP substrate (e.g., testosterone for CYP3A, diclofenac for CYP2C)
-
Incubation medium (e.g., serum-free Williams' Medium E)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Preparation: After overnight culture, ensure hepatocyte monolayers are healthy and confluent. Wash the cells once with warm, serum-free medium.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in incubation medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should be constant across all wells and not exceed 0.1%.
-
Add the this compound solutions to the appropriate wells. Include a "vehicle control" group (medium with DMSO only).
-
Pre-incubate the plates for 30-60 minutes at 37°C in a humidified incubator.
-
Initiate Metabolic Reaction: Add the specific CYP substrate to all wells at a concentration near its Km (if known).
-
Incubation: Incubate for a predetermined time (e.g., 60 minutes). The time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by collecting the supernatant and/or lysing the cells and quenching with a solvent like acetonitrile.
-
Analysis: Analyze the samples for the amount of metabolite formed using a validated analytical method, such as LC-MS/MS.
-
Data Calculation: Calculate the rate of metabolite formation in each well. Plot the percent inhibition against the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Limitations and Considerations
While this compound is a valuable tool, researchers must be aware of its limitations:
-
Lack of Specificity: this compound is a pan-CYP inhibitor and cannot be used to identify which specific CYP isoform is responsible for a metabolic pathway.[6][10] Studies requiring isoform-specific information should use more selective chemical inhibitors.[13][14]
-
Species Differences: The selectivity and potency of CYP inhibitors can vary significantly between species.[13][14] Results obtained in rat hepatocytes may not be directly translatable to human systems.
-
Off-Target Effects: this compound is known to have effects beyond CYP inhibition. It can inhibit neuronal nitric oxide synthase and has been shown to disrupt autophagy in primary rat hepatocytes at concentrations as low as 2-20 µM.[6][11] This is a critical consideration in hepatotoxicity studies, as the observed effects may not be solely due to the inhibition of drug metabolism.[11] Researchers should exercise caution when interpreting results, especially those related to cell health and stress pathways.
References
- 1. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of Cytochrome P450 Metabolism on Drug Interactions - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worthington-biochem.com [worthington-biochem.com]
- 13. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proadifen in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Proadifen (also known as SKF-525A) in neuroscience research. This compound is a valuable pharmacological tool primarily utilized for its ability to non-selectively inhibit cytochrome P450 (CYP) enzymes. This property makes it particularly useful for studying the metabolic pathways of centrally acting drugs and for investigating the physiological roles of endogenous compounds metabolized by CYPs.
Mechanism of Action
This compound's primary mechanism of action in neuroscience research is the inhibition of various CYP isoforms. By blocking these enzymes, this compound can:
-
Potentiate the effects of CNS-active drugs: By preventing their metabolism, this compound increases the bioavailability and duration of action of other drugs, a useful technique for studying drug mechanisms and enhancing therapeutic effects.
-
Modulate neuronal excitability: this compound has been shown to alter the firing rates of several types of neurons, including those in serotonergic and catecholaminergic systems. This effect is largely indirect, resulting from the inhibition of corticosterone metabolism, which in turn affects neuronal function.[1]
-
Serve as a tool to investigate endogenous substance metabolism: Researchers can use this compound to understand the role of CYP-mediated metabolism in the regulation of neurotransmitters and other endogenous signaling molecules in the brain.
Data Presentation: Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's inhibitory activity and its effects on related physiological parameters.
Table 1: this compound (SKF-525A) Inhibition of Human Cytochrome P450 Isoforms
| CYP Isoform | IC50 (µM) | Inhibition Type | Notes |
| General CYP | 19 | Non-competitive | General inhibitory concentration across multiple isoforms.[2] |
| CYP1A2 | >100 | Weak Inhibition | This compound is a weak inhibitor of this isoform.[3] |
| CYP2A6 | >100 | Weak Inhibition | Minimal effect on this isoform.[4] |
| CYP2B6 | 3.2 | Strong Inhibition | |
| CYP2C8 | 33.7 | Moderate Inhibition | |
| CYP2C9 | 10.9 | Strong Inhibition | |
| CYP2C19 | 4.8 | Strong Inhibition | |
| CYP2D6 | 7.9 | Strong Inhibition | |
| CYP2E1 | >100 | Weak Inhibition | This compound has a weak inhibitory effect on this isoform.[3][4] |
| CYP3A4 | 3.8 | Strong Inhibition | Inhibition is enhanced with pre-incubation with NADPH.[4] |
Data compiled from studies using human liver microsomes.[3][4]
Table 2: Physiological Corticosterone Levels in Rats
| Condition | Plasma Corticosterone (ng/mL) | Notes |
| Baseline | 55 - 155 | Normal circulating levels in rats.[5] |
| Acute Stress | 180 - 301 | Levels following exposure to a stressor, illustrating the physiological range of elevated corticosterone.[5] |
This table provides context for the expected physiological changes resulting from CYP inhibition by this compound, which leads to increased corticosterone levels.
Experimental Protocols
Protocol 1: In Vivo Electrophysiological Recording in Rats to Assess this compound's Effect on Neuronal Firing Rate
This protocol describes the methodology for recording the firing activity of neurons in specific brain regions of anesthetized rats following the administration of this compound.
Materials:
-
Adult male Wistar rats (250-300g)
-
This compound hydrochloride (SKF-525A)
-
Saline solution (0.9% NaCl)
-
Chloral hydrate (anesthetic)
-
Stereotaxic apparatus
-
Glass microelectrodes
-
Electrophysiological recording system (amplifier, data acquisition system)
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Administer this compound (e.g., 50 mg/kg, i.p.) or saline to the rats at multiple time points before the experiment (e.g., 48, 24, and 1 hour prior to recording) to ensure effective CYP inhibition.[1]
-
Anesthetize the rat with chloral hydrate (400 mg/kg, i.p.). Confirm the depth of anesthesia by monitoring the pedal withdrawal reflex.
-
Mount the rat in a stereotaxic apparatus.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target brain region (e.g., Dorsal Raphe Nucleus, Locus Coeruleus, or Ventral Tegmental Area) based on stereotaxic coordinates.[1]
-
-
Electrophysiological Recording:
-
Carefully lower a glass microelectrode into the target brain region.
-
Identify the desired neurons (e.g., serotonergic, noradrenergic, or dopaminergic) based on their characteristic firing patterns and responses to physiological or pharmacological stimuli.
-
Record the spontaneous firing activity of the neurons for a baseline period.
-
Analyze the firing rate, burst firing, and other relevant electrophysiological parameters.
-
-
Data Analysis:
-
Compare the neuronal firing parameters between the this compound-treated and saline-treated control groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
Protocol 2: In Vitro Assessment of this compound's Effects on Primary Neuronal Cultures
This protocol provides a general framework for treating primary neuronal cultures with this compound to investigate its direct or indirect effects on neuronal viability, morphology, or function.
Materials:
-
Primary neuronal cultures (e.g., from embryonic rat hippocampus or cortex)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound hydrochloride (SKF-525A)
-
Multi-well culture plates coated with poly-L-lysine or other suitable substrates
-
Assay reagents for viability (e.g., MTT, Calcein-AM/EthD-1) or other functional readouts.
Procedure:
-
Cell Culture Preparation:
-
Isolate and culture primary neurons according to standard protocols.
-
Plate the neurons at an appropriate density in coated multi-well plates.
-
Allow the neurons to mature in culture for a specified period (e.g., 7-10 days).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the this compound stock solution in the culture medium to the desired final concentrations.
-
Replace the existing culture medium with the this compound-containing medium. Include a vehicle control group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Neuronal Parameters:
-
Viability: Perform an MTT assay or use live/dead cell staining to assess cell viability.
-
Morphology: Fix the cells and perform immunocytochemistry for neuronal markers (e.g., MAP2, Tuj1) to analyze neurite outgrowth and complexity.
-
Function: For more advanced functional studies, techniques like calcium imaging or microelectrode array (MEA) recordings can be employed to assess neuronal activity.
-
-
Data Analysis:
-
Quantify the results from the chosen assays.
-
Compare the data from this compound-treated wells to the vehicle control wells using appropriate statistical methods.
-
Protocol 3: Behavioral Assessment of this compound's Potentiation of Anxiolytic Drug Effects using the Elevated Plus Maze
This protocol describes how to use the elevated plus-maze (EPM) to determine if this compound can potentiate the anxiolytic effects of a CNS-active drug.
Materials:
-
Mice or rats
-
Elevated plus-maze apparatus
-
This compound hydrochloride (SKF-525A)
-
Anxiolytic drug of interest (e.g., a benzodiazepine)
-
Vehicle solutions for this compound and the anxiolytic drug
-
Video tracking software
Procedure:
-
Animal Groups:
-
Divide the animals into four groups:
-
Vehicle + Vehicle
-
Vehicle + Anxiolytic Drug
-
This compound + Vehicle
-
This compound + Anxiolytic Drug
-
-
-
Drug Administration:
-
Administer this compound (e.g., 25-50 mg/kg, i.p.) or its vehicle 30-60 minutes before the administration of the anxiolytic drug.
-
Administer the anxiolytic drug or its vehicle at a predetermined time before the behavioral test (e.g., 30 minutes).
-
-
Elevated Plus-Maze Test:
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Compare the data between the four groups using a two-way ANOVA to assess the main effects of this compound and the anxiolytic drug, as well as their interaction. A significant interaction would indicate potentiation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in the CNS.
Caption: Experimental workflow for in vivo electrophysiology.
Caption: Workflow for behavioral potentiation studies.
References
- 1. Inhibition of cytochrome P450 with this compound alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated plus maze protocol [protocols.io]
- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Application Note: Design of In Vivo Toxicology Studies Using Proadifen (SKF-525A)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for designing in vivo toxicology studies using Proadifen (also known as SKF-525A), a classical inhibitor of cytochrome P450 (CYP450) enzymes. The primary application is to determine whether the metabolic activity of CYP450 enzymes contributes to the detoxification or bioactivation of a test compound.
Introduction
This compound is a widely used tool in pharmacology and toxicology to investigate the role of hepatic metabolism in the effects of xenobiotics.[1] By inhibiting CYP450 enzymes, this compound can modulate the toxicity of a concurrently administered compound.[2] This modulation provides critical insights:
-
Decreased Toxicity: If this compound decreases the toxicity of a test compound, it suggests that CYP450 metabolism is responsible for converting the compound into a more toxic metabolite (bioactivation).
-
Increased Toxicity: If this compound increases the toxicity of a test compound, it indicates that CYP450 metabolism is a detoxification pathway, converting the compound into less toxic metabolites.
These studies are essential in early-stage drug development and chemical safety assessment to understand a compound's metabolic profile and potential for drug-drug interactions.
Mechanism of Action
This compound is a non-specific inhibitor of several cytochrome P450 isoforms, primarily acting on the liver microsomal enzymes.[2][3] It functions by binding to the enzyme, thereby preventing the metabolism of other substrates.[4] Specifically, this compound has been shown to inhibit CYP3A, CYP2B6, CYP2C9, CYP2C19, and CYP2D6 to varying degrees, while having minimal effect on CYP1A2, CYP2A6, and CYP2E1.[5] The inhibition of CYP3A isoforms is particularly potent and can involve the formation of a metabolic-intermediate (MI) complex.[5]
It is also important to note that this compound can have other cellular effects, such as the disruption of autophagy in hepatocytes, which could be a confounding factor in toxicity assessments.[6]
References
- 1. Multiple resistance to carcinogens and xenobiotics: P-glycoproteins as universal detoxifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome P450 with this compound alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Proadifen Treatment in HT-29 Colon Cancer Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, also known as SKF-525A, is recognized primarily as an inhibitor of cytochrome P450 enzymes. In the context of cancer research, it has garnered attention for its ability to modulate drug resistance mechanisms. Specifically, in HT-29 human colon adenocarcinoma cells, this compound has been shown to inhibit the function of ATP-binding cassette (ABC) transporters, namely Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).[1] These transporters are pivotal in the development of multidrug resistance (MDR) as they actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
Pre-treatment with this compound in HT-29 cells has been demonstrated to increase the intracellular accumulation of other therapeutic agents, such as hypericin, leading to enhanced oxidative stress, mitochondrial membrane potential loss, and ultimately, apoptosis.[1] This suggests a significant potential for this compound as a chemosensitizing agent in combination therapies for colon cancer.
These application notes provide a summary of the known effects of this compound in HT-29 cells and offer detailed protocols for further investigation into its standalone cytotoxic effects and its role in reversing multidrug resistance.
Data Presentation
Table 1: Summary of this compound's Observed Effects in HT-29 Cells (in combination with Hypericin-mediated Photodynamic Therapy)
| Parameter | Observation with this compound Pre-treatment | Reference |
| MRP1 and BCRP Function | Inhibited | [1] |
| Intracellular Hypericin Content | Increased | [1] |
| Intracellular Oxidative Stress | Enhanced | [1] |
| Mitochondrial Membrane Potential | Loss | [1] |
| Caspase-9 and -3 Activation | Activated | [1] |
| PARP Cleavage | Observed | [1] |
| Apoptosis | Onset | [1] |
Table 2: Proposed Experiments to Characterize this compound's Effects on HT-29 Cells
| Experimental Goal | Key Assays | Parameters to Measure |
| Determine direct cytotoxicity | Cell Viability Assay (MTT, SRB) | IC50 value |
| Assess induction of apoptosis | Annexin V/PI Staining, Caspase Activity Assays | Percentage of apoptotic cells, caspase activation |
| Investigate effects on cell cycle | Flow Cytometry (Propidium Iodide Staining) | Cell cycle phase distribution |
| Confirm inhibition of drug efflux pumps | Rhodamine 123 or Hoechst 33342 Efflux Assay | Intracellular dye accumulation |
| Analyze protein expression changes | Western Blotting | Levels of MRP1, BCRP, apoptotic and cell cycle proteins |
Mandatory Visualizations
Caption: this compound's role in sensitizing HT-29 cells.
Caption: Workflow for characterizing this compound's effects.
Caption: A hypothetical signaling pathway modulated by this compound.
Experimental Protocols
HT-29 Cell Culture and Maintenance
Materials:
-
HT-29 human colorectal adenocarcinoma cell line (ATCC® HTB-38™)
-
McCoy's 5A Medium Modified
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HT-29 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and re-plate at a split ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects and the half-maximal inhibitory concentration (IC50) of this compound on HT-29 cells.
Materials:
-
HT-29 cells in complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Purpose: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
HT-29 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at concentrations around its predetermined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Purpose: To investigate the effect of this compound on the expression levels of MRP1, BCRP, and key apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).
Materials:
-
HT-29 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MRP1, anti-BCRP, anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat HT-29 cells with this compound as desired. Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control. Densitometry analysis can be performed to quantify protein expression levels.
References
Application Notes and Protocols: Electrophysiological Recording in Rats Treated with Proadifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen (also known as SKF-525A) is a non-specific inhibitor of cytochrome P450 (CYP) enzymes. Its application in neuroscience research, particularly in electrophysiology, provides a valuable tool to investigate the indirect effects of systemic metabolic changes on neuronal activity. By inhibiting CYP enzymes, this compound elevates the levels of endogenous substances that are normally metabolized by this system, such as corticosterone. This application note details the protocols for in vivo single-unit electrophysiological recordings in rats treated with this compound to assess its impact on the firing properties of monoaminergic neurons, specifically serotonergic neurons in the Dorsal Raphe Nucleus (DRN), noradrenergic neurons in the Locus Coeruleus (LC), and dopaminergic neurons in the Ventral Tegmental Area (VTA).
Data Presentation
The following tables summarize the qualitative effects of this compound on the firing activity of different neuronal populations. Quantitative data, including mean firing rates and other specific parameters, would need to be extracted from the full-text scientific publications.
Table 1: Effect of this compound on the Firing Rate of Serotonergic Neurons in the Dorsal Raphe Nucleus (DRN)
| Treatment Group | Number of Animals (n) | Neuronal Population | Qualitative Effect on Firing Rate |
| Control (Saline) | - | Serotonergic (5-HT) | Baseline Firing |
| This compound (SKF525) | - | Serotonergic (5-HT) | Decreased[1][2] |
Table 2: Effect of this compound on the Firing Rate of Noradrenergic Neurons in the Locus Coeruleus (LC)
| Treatment Group | Number of Animals (n) | Neuronal Population | Qualitative Effect on Firing Rate |
| Control (Saline) | - | Noradrenergic (NA) | Baseline Firing |
| This compound (SKF525) | - | Noradrenergic (NA) | Increased[2] |
Table 3: Effect of this compound on the Firing Rate of Dopaminergic Neurons in the Ventral Tegmental Area (VTA)
| Treatment Group | Number of Animals (n) | Neuronal Population | Qualitative Effect on Firing Rate |
| Control (Saline) | - | Dopaminergic (DA) | Baseline Firing |
| This compound (SKF525) | - | Dopaminergic (DA) | Decreased[2] |
Experimental Protocols
Animal Model and Drug Administration
-
Species: Adult male Wistar rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug: this compound hydrochloride (SKF525).
-
Vehicle: Saline.
-
Administration Protocol: this compound is administered intraperitoneally (i.p.) at a specified dose at three time points before the electrophysiological recording: 48 hours, 24 hours, and 1 hour prior to the experiment.[1][2] Control animals receive saline injections following the same schedule.
Surgical Procedure and Electrode Implantation
-
Anesthesia: Rats are anesthetized with chloral hydrate (400 mg/kg, i.p.). The depth of anesthesia is monitored regularly throughout the experiment.
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.
-
Craniotomy: Small holes are drilled in the skull overlying the target brain regions (DRN, LC, or VTA) based on stereotaxic coordinates from a rat brain atlas.
-
Electrode Implantation: A glass microelectrode is carefully lowered into the target nucleus.
In Vivo Single-Unit Electrophysiological Recording
-
Recording Equipment: A high-impedance amplifier, a data acquisition system, and software for recording and analyzing neuronal spikes are required.
-
Neuronal Identification:
-
Serotonergic neurons (DRN): Identified by their slow and regular firing pattern.
-
Noradrenergic neurons (LC): Identified by their characteristic wide action potentials and regular firing pattern.
-
Dopaminergic neurons (VTA): Identified by their long-duration action potentials and irregular, bursting firing pattern.
-
-
Recording Procedure:
-
Once a stable single-unit recording is established, a baseline firing rate is recorded for a defined period.
-
The firing characteristics of the neuron, including mean firing rate, firing pattern (e.g., burst analysis), and spike waveform, are recorded and analyzed.
-
Data is collected from a sufficient number of neurons in both the control and this compound-treated groups for statistical analysis.
-
Visualizations
Signaling Pathway of this compound's Effect on Neuronal Activity
Caption: Proposed signaling pathway of this compound's effects.
Experimental Workflow for Electrophysiological Recording in this compound-Treated Rats
Caption: Experimental workflow from animal preparation to data analysis.
References
Application Notes and Protocols for Cytotoxicity Assay with Proadifen Co-treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a cytotoxicity assay using a co-treatment of a cytotoxic agent with Proadifen, a known inhibitor of cytochrome P450 (CYP) enzymes. This method is designed to assess whether the inhibition of drug metabolism by this compound potentiates the cytotoxic effects of a test compound. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1]
Introduction
Many chemotherapeutic agents are metabolized by cytochrome P450 enzymes, which can lead to their inactivation and contribute to drug resistance.[2] this compound (also known as SKF-525A) is a well-characterized inhibitor of various CYP isoforms.[3][4] By co-administering this compound with a cytotoxic drug, it is possible to investigate the role of CYP-mediated metabolism in the drug's efficacy. A reduction in the IC50 value of the cytotoxic agent in the presence of this compound would suggest that the drug is a substrate for CYP enzymes and that its breakdown is being inhibited, leading to increased potency. It is also important to consider that this compound itself may have effects on cellular processes such as autophagy, which could influence the experimental outcome.[5]
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test cytotoxic compound
-
This compound hydrochloride (SKF-525A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow for the this compound co-treatment cytotoxicity assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell line to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.
-
Determine the optimal cell seeding density to ensure logarithmic growth during the experiment. This can be determined by a preliminary growth curve analysis. A typical starting point is 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Day 2: Co-treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute in a complete medium to the desired pre-treatment concentrations.
-
Prepare a series of dilutions of the test cytotoxic compound in a complete medium at 2X the final desired concentrations.
-
Carefully remove the medium from the wells.
-
Add 50 µL of the this compound-containing medium (or medium with vehicle control) to the appropriate wells. A typical concentration for this compound is 10-20 µM.
-
Incubate the plate for 1-2 hours at 37°C to allow for the inhibition of CYP enzymes.
-
Add 50 µL of the 2X cytotoxic compound dilutions to the corresponding wells. This will bring the total volume to 100 µL and the cytotoxic compound to its final concentration.
-
Include the following controls on each plate:
-
Cells with medium only (untreated control)
-
Cells with vehicle control (if applicable)
-
Cells treated with this compound only (to assess its intrinsic cytotoxicity)
-
Cells treated with the cytotoxic compound only
-
Day 2-5: Incubation
-
Incubate the plate for a period appropriate for the cytotoxic agent being tested, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ incubator.
Day 5: MTT Assay
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of the cytotoxic compound to generate dose-response curves.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for the cytotoxic agent alone and in combination with this compound using a suitable software package (e.g., GraphPad Prism).
Data Presentation
The following tables present hypothetical data from a cytotoxicity assay with a test compound (Drug X) and this compound co-treatment on HepG2 cells.
Table 1: Raw Absorbance Data (570 nm)
| Drug X (µM) | Absorbance (Drug X alone) | Absorbance (Drug X + 10 µM this compound) |
| 0 | 1.25 | 1.22 |
| 1 | 1.10 | 0.95 |
| 5 | 0.88 | 0.65 |
| 10 | 0.63 | 0.38 |
| 25 | 0.35 | 0.15 |
| 50 | 0.18 | 0.08 |
Table 2: Calculated Cell Viability (%)
| Drug X (µM) | % Viability (Drug X alone) | % Viability (Drug X + 10 µM this compound) |
| 0 | 100 | 97.6 |
| 1 | 88.0 | 76.0 |
| 5 | 70.4 | 52.0 |
| 10 | 50.4 | 30.4 |
| 25 | 28.0 | 12.0 |
| 50 | 14.4 | 6.4 |
Table 3: IC50 Values
| Treatment | IC50 (µM) |
| Drug X alone | 10.5 |
| Drug X + 10 µM this compound | 4.8 |
Signaling Pathway Diagram
The following diagram illustrates the hypothetical mechanism of action where this compound enhances the cytotoxicity of a drug by inhibiting its metabolic inactivation by cytochrome P450 enzymes.
Caption: this compound inhibits CYP450, increasing active Drug X and apoptosis.
Conclusion
This protocol provides a framework for assessing the impact of CYP450 inhibition by this compound on the cytotoxicity of a test compound. A significant decrease in the IC50 value of the test compound in the presence of this compound suggests that the compound's efficacy is enhanced by inhibiting its metabolic breakdown. This information is valuable for understanding the pharmacological properties of a drug candidate and its potential for drug-drug interactions. Researchers should optimize the concentrations of both the cytotoxic agent and this compound, as well as the incubation times, for their specific cell line and experimental conditions.
References
- 1. A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential synergistic effect of phosphodiesterase inhibitors with chemotherapy in lung cancer [jcancer.org]
- 3. Defining the active site of cytochrome P-450: the crystal and molecular structure of an inhibitor, SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome P-450 with 2-diethylamino-ethyl-2,2-diphenylpropylacetate (SKF-525A) reduces immunotoxicity of chlorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of Proadifen in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factors that can influence the stability of compounds in aqueous solutions, such as cell culture media, include pH, temperature, light exposure, and interactions with media components like serum proteins.[4][5][6] These application notes provide a comprehensive protocol for assessing the long-term stability of Proadifen in cell culture media and present a framework for data analysis and visualization.
Quantitative Data Summary
The stability of this compound should be empirically determined under specific experimental conditions. Below is a template table summarizing hypothetical stability data for this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at an initial concentration of 10 µM. Data is presented as the percentage of the initial concentration remaining at various time points and storage conditions.
| Time Point | 37°C Incubator | 4°C Refrigerator | -20°C Freezer |
| 0 h | 100% | 100% | 100% |
| 24 h | 92% | 98% | 99% |
| 48 h | 85% | 96% | 99% |
| 72 h | 78% | 95% | 98% |
| 1 week | 55% | 90% | 97% |
Note: This table contains illustrative data. Researchers should generate their own data following the protocol outlined below.
Experimental Protocols
This section details a protocol to assess the long-term stability of this compound in a chosen cell culture medium.
Materials and Reagents
-
This compound hydrochloride (solid form)[2]
-
Dimethyl sulfoxide (DMSO) or water for stock solution preparation[1][7]
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO2)
-
Refrigerator (4°C)
-
Freezer (-20°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[8][9][10]
-
Appropriate HPLC column (e.g., C18)[8]
-
Solvents for HPLC mobile phase (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound hydrochloride (e.g., 10 mM) by dissolving it in an appropriate solvent. This compound hydrochloride is soluble in water up to 50 mM and in DMSO up to 50 mg/mL.[7]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.[1]
Stability Study Setup
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration (e.g., 10 µM).
-
Aliquot the this compound-containing medium into sterile tubes for each time point and storage condition to be tested.
-
Prepare a sufficient number of aliquots for analysis in triplicate at each time point.
-
Store the aliquots under the following conditions:
-
In a cell culture incubator (37°C, 5% CO2)
-
In a refrigerator (4°C)
-
In a freezer (-20°C)
-
-
Include control samples of the medium without this compound to serve as blanks during analysis.
Sample Collection and Analysis
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve the samples for each condition.
-
For the frozen samples, thaw them completely before analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC method. A reverse-phase HPLC method is generally suitable for small molecule quantification.[8][9][10]
-
Sample Preparation: Depending on the presence of serum, protein precipitation may be necessary. Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.[10]
-
HPLC Analysis: Inject the supernatant onto the HPLC system.
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound in the same cell culture medium.
-
Data Analysis
-
Calculate the mean concentration of this compound from the triplicate samples at each time point and condition.
-
Express the stability as the percentage of the initial concentration remaining at time zero.
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture media.
This compound's Primary Signaling Pathway Inhibition
Caption: this compound inhibits Cytochrome P450, blocking drug metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound HYDROCHLORIDE CAS#: 62-68-0 [amp.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. A reversed phase HPLC method for the quantification of HIV gp145 glycoprotein levels from cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Proadifen Solubility in Phosphate-Buffered Saline (PBS): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Proadifen in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound hydrochloride in PBS?
A1: The aqueous solubility of this compound hydrochloride is limited. Published data indicates a solubility of approximately 47.4 µg/mL in a buffer at pH 7.4[1][2]. Another source suggests a solubility of 0.1 mg/mL (100 µg/mL) in PBS at pH 7.2[3]. The variation in these values may be attributed to differences in experimental conditions, such as the precise composition of the PBS and the methodology used for solubility determination. It is important to note that this compound is more readily soluble in organic solvents like DMSO[4][5].
Q2: Why is my this compound precipitating when I add it to PBS?
A2: Precipitation of this compound in PBS is a common issue due to its low aqueous solubility. Several factors can contribute to this:
-
Concentration: Exceeding the solubility limit of this compound in PBS will lead to precipitation.
-
pH of the PBS: The pH of the buffer can influence the ionization state and solubility of the compound[6][7].
-
Temperature: Lower temperatures can decrease the solubility of some compounds[8].
-
Direct dissolution: Attempting to dissolve this compound powder directly in PBS is often unsuccessful. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO[3][4].
-
Buffer composition: The presence of certain ions in the buffer can sometimes interact with the compound and reduce its solubility[9].
Q3: What is the recommended method for preparing a working solution of this compound in PBS for in vitro experiments?
A3: The most reliable method is to first prepare a high-concentration stock solution of this compound hydrochloride in an organic solvent, such as Dimethyl Sulfoxide (DMSO)[3][4]. This stock solution can then be serially diluted to the final desired concentration in your aqueous experimental medium, such as PBS or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the working solution is low enough to not affect the biological system being studied.
Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A4: The maximum tolerated concentration of DMSO varies depending on the cell line and the duration of the experiment. Generally, it is advisable to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced artifacts. However, it is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q5: How should I store my this compound stock solution?
A5: this compound hydrochloride powder should be stored at -20°C in a dry, dark place[5]. Stock solutions in DMSO can also be stored at -20°C for several weeks or at -80°C for longer-term storage[4]. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound and PBS.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder will not dissolve in PBS. | This compound has low aqueous solubility. | 1. Do not attempt to dissolve this compound powder directly in PBS. 2. Prepare a concentrated stock solution in an organic solvent like DMSO first.[3][4] |
| Precipitation occurs upon diluting the DMSO stock solution into PBS. | The concentration of this compound in the final PBS solution exceeds its solubility limit. | 1. Decrease the final concentration of this compound in the PBS. 2. Increase the percentage of the organic solvent in the final solution (if permissible for your experiment). 3. Consider using a different buffer system. 4. Try gentle warming and vortexing of the solution. |
| The final solution is cloudy or hazy. | Formation of fine precipitates or insolubility of the compound. | 1. Centrifuge the solution to pellet any precipitate and use the supernatant. 2. Filter the solution through a 0.22 µm filter. 3. Re-evaluate your dilution protocol to ensure the solubility limit is not being exceeded. |
| Inconsistent experimental results. | Instability of the this compound solution or precipitation over time. | 1. Prepare fresh working solutions for each experiment. 2. Ensure the DMSO stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. 3. Visually inspect your working solutions for any signs of precipitation before use. 4. Consider the stability of this compound at the pH of your PBS.[6][7] |
Quantitative Data
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Concentration | Notes | Reference(s) |
| Water | Soluble to 50 mM | As stated by the supplier, may not reflect solubility in buffered solutions. | |
| PBS (pH 7.4) | 47.4 µg/mL | Experimental data from PubChem. | [1][2] |
| PBS (pH 7.2) | 0.1 mg/mL (100 µg/mL) | As reported by MedKoo Biosciences. | [3] |
| DMSO | Up to 20 mg/mL[5] or 50 mg/mL[4] | A common solvent for preparing stock solutions. | [4][5] |
| Ethanol | 20 mg/mL | [3] | |
| DMF | 25 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Working Solution in PBS from a DMSO Stock
-
Materials:
-
This compound hydrochloride stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound hydrochloride DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in PBS to achieve the final desired working concentration.
-
Crucially, add the DMSO stock solution to the PBS while vortexing the PBS. This rapid mixing helps to prevent localized high concentrations of this compound that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific experiment (typically ≤0.5%).
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in PBS.
Caption: Workflow for preparing a this compound working solution in PBS.
References
- 1. This compound Hydrochloride | C23H32ClNO2 | CID 65341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | C23H32ClNO2 | CID 65341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound HYDROCHLORIDE CAS#: 62-68-0 [amp.chemicalbook.com]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Proadifen experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proadifen (SKF-525A).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide variety of drugs and endogenous compounds.[1][2] By inhibiting these enzymes, this compound can slow down the metabolism of other substances, leading to increased plasma concentrations and prolonged effects.
Q2: What are the known off-target effects of this compound?
A2: Beyond its primary role as a CYP inhibitor, this compound has several documented off-target effects that can lead to unexpected experimental results. These include:
-
Disruption of Autophagy: this compound can interfere with the cellular process of autophagy by blocking the fusion of autophagosomes with lysosomes.[3][4]
-
Modulation of Neuronal Activity: this compound can alter the excitability of neurons, including inhibiting the firing of serotonin neurons and affecting catecholamine-secreting neurons.[5][6][7]
-
Sigma-1 Receptor Binding: this compound is known to bind to the sigma-1 receptor, a unique ligand-operated chaperone protein, although its functional activity as an agonist or antagonist at this receptor is complex and may be context-dependent.[8][9]
-
Inhibition of Neuronal Nitric Oxide Synthase (nNOS): this compound can inhibit the activity of nNOS.[1]
-
Blockade of Potassium Channels: It has been shown to block certain types of potassium channels.[10]
-
Effects on Acetylcholine Receptors: this compound can inhibit nicotinic and muscarinic acetylcholine receptors.[1]
Q3: What is a typical concentration range for using this compound in in-vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the specific application and cell type. For CYP inhibition studies in human liver microsomes, concentrations are often in the micromolar range.[11] For studying off-target effects like autophagy disruption in primary rat hepatocytes, concentrations of 2-20 µM have been used.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Unexpected Results in Drug Metabolism Studies
Problem: The metabolism of my compound of interest is not completely inhibited, even in the presence of this compound.
-
Possible Cause 1: Insufficient this compound Concentration.
-
Solution: Ensure you are using a saturating concentration of this compound. Perform a concentration-response experiment to determine the IC50 for the specific CYP isoform(s) metabolizing your compound.
-
-
Possible Cause 2: Metabolism by this compound-insensitive CYP Isoforms.
-
Solution: this compound has varying inhibitory potency against different CYP isoforms.[10] Your compound might be metabolized by an isoform that is less sensitive to this compound, such as CYP1A2, CYP2A6, or CYP2E1.[10] Consider using a broader panel of CYP inhibitors or isoform-specific inhibitors to identify the responsible enzymes.
-
-
Possible Cause 3: Contribution of Non-CYP Metabolic Pathways.
-
Solution: Your compound may be metabolized by other enzyme systems, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). Investigate these possibilities using appropriate inhibitors for those pathways.
-
Problem: I am observing unexpected toxicity or changes in cell health after this compound treatment.
-
Possible Cause 1: Off-Target Effects on Autophagy.
-
Solution: this compound can disrupt autophagy, a critical cellular process for maintaining homeostasis.[3][4] This can lead to the accumulation of damaged organelles and proteins, potentially causing cytotoxicity. Assess markers of autophagy (e.g., LC3-II and p62) to determine if this pathway is affected in your system.
-
-
Possible Cause 2: Off-Target Effects on Lysosomal Function.
-
Possible Cause 3: General Cytotoxicity at High Concentrations.
-
Solution: Like any chemical compound, this compound can be toxic at high concentrations. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell type and experimental duration.
-
Unexpected Results in Neuroscience Experiments
Problem: I am observing changes in neuronal firing or behavior that are not explained by CYP inhibition alone.
-
Possible Cause 1: Direct Modulation of Neuronal Excitability.
-
Solution: this compound can directly affect neuronal firing rates. It has been shown to inhibit serotonin neurons and alter the excitability of catecholamine neurons.[5][6][7] These effects are independent of its CYP inhibitory activity. Be aware of these direct neuronal effects when interpreting your data.
-
-
Possible Cause 2: Interaction with Sigma-1 Receptors.
-
Solution: this compound's binding to sigma-1 receptors could contribute to its neurological effects.[9] The functional consequences of this binding are complex and may involve modulation of ion channels and other signaling pathways.[9] Consider using more selective sigma-1 receptor ligands to dissect these effects if they are relevant to your research question.
-
Data Presentation
Table 1: this compound IC50 Values for Inhibition of Human Cytochrome P450 Isoforms
| CYP Isoform | IC50 (µM) | Notes |
| CYP1A2 | >300 | Low inhibitory potential. |
| CYP2B6 | Varies | Inhibition has been observed. |
| CYP2C9 | 4.4 | Moderate inhibitor.[17] |
| CYP2C19 | 2.5 | Moderate to potent inhibitor.[17] |
| CYP2D6 | 72 | Weaker inhibitor.[17] |
| CYP2E1 | >300 | Low inhibitory potential. |
| CYP3A4 | 8.4 | Moderate inhibitor.[17] |
Note: IC50 values can vary depending on the specific substrate and experimental conditions used.[10]
Table 2: this compound Binding Affinity for Sigma-1 Receptor
| Receptor | Ligand | Ki (nM) | Notes |
| Sigma-1 | This compound (SKF-525A) | Not definitively reported | While known to bind, a precise Ki value is not consistently available in the literature. Functional assays are often used to characterize its effects.[18] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Autophagy Disruption in Cell Culture
This protocol outlines the key steps to investigate the effect of this compound on autophagy using Western blotting for the autophagy markers LC3-II and p62.
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary hepatocytes, cancer cell lines) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 2-20 µM) for various time points (e.g., 1, 4, 24 hours).[4] Include a vehicle control (e.g., DMSO).
-
As a positive control for autophagy inhibition, treat a separate set of cells with a known autophagy inhibitor like Bafilomycin A1 or Chloroquine.
-
-
Cell Lysis:
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (a 12% gel is suitable for resolving LC3-I and LC3-II).[3]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C.[1][3] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
An accumulation of LC3-II and p62 in this compound-treated cells compared to the vehicle control suggests a blockage in autophagic flux.[2]
-
Protocol 2: In Vivo Electrophysiological Recording of Neuronal Firing in Rodents
This protocol provides a general framework for assessing the impact of this compound on neuronal activity in an anesthetized rodent model.
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., isoflurane, urethane) and place it in a stereotaxic frame.[20]
-
Monitor and maintain the animal's physiological parameters (body temperature, heart rate, respiration) throughout the experiment.
-
-
Surgical Procedure:
-
Perform a craniotomy over the brain region of interest (e.g., dorsal raphe nucleus for serotonin neurons, ventral tegmental area for dopamine neurons).
-
-
Electrode Placement and Recording:
-
Slowly lower a recording electrode (e.g., a glass micropipette or a tungsten microelectrode) into the target brain region.
-
Identify the neurons of interest based on their characteristic firing patterns and electrophysiological properties.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally (e.g., via a microinjection cannula).
-
Record baseline neuronal activity before drug administration.
-
Continue recording the neuronal firing rate and pattern for a defined period after drug administration.
-
-
Data Acquisition and Analysis:
-
Amplify and filter the raw electrophysiological signal.
-
Use spike sorting software to isolate and analyze the firing of individual neurons.
-
Compare the firing rate, burst firing, and other relevant parameters before and after this compound administration to determine its effect on neuronal excitability.
-
Mandatory Visualizations
Caption: The effect of this compound on the autophagy pathway.
Caption: Workflow for assessing this compound's effect on autophagy.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 7. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Acidic nanoparticles protect against α‐synuclein‐induced neurodegeneration through the restoration of lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acidic nanoparticles protect against α-synuclein-induced neurodegeneration through the restoration of lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of lysosome biogenesis as a potential therapeutic approach for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apolipoprotein D-mediated preservation of lysosomal function promotes cell survival and delays motor impairment in Niemann-Pick type A disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of gentamicin on the lysosomal system of cultured human proximal tubular cells. Endocytotic activity, lysosomal pH and membrane fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. mdpi.com [mdpi.com]
- 19. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Electrophysiological Measurement of the Rat Ulnar Nerve with Axonal Excitability Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Proadifen Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Proadifen (SKF-525A). The aim is to facilitate the optimization of this compound concentration to achieve desired on-target effects while minimizing off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective inhibitor of cytochrome P450 (CYP) enzymes.[1][2][3] It acts non-competitively, preventing the metabolism of various drugs and xenobiotics.[2] Its most well-characterized on-target effect is the general inhibition of CYP activity, with a reported IC50 value of approximately 19 µM.[2][3][4]
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits a range of off-target activities due to its broad bioactivity. Documented off-target effects include:
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Inhibition of nicotinic acetylcholine receptors (nAChR).[1]
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Inhibition of muscarinic acetylcholine receptors (mAChR).[1]
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Blockade of glibenclamide-sensitive potassium channels.
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Inhibition of neuronal nitric oxide synthase (nNOS).[1]
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Disruption of autophagy.
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Modulation of serotonin (5-HT) and catecholamine neuron excitability.[5]
Q3: How can I select an initial concentration of this compound for my experiment?
A3: Start by reviewing the literature for concentrations used in similar experimental systems. For in vitro studies, a common starting point is a concentration range that brackets the IC50 for CYP inhibition (around 19 µM). A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type or experimental setup.
Q4: What is the recommended solvent for this compound?
A4: this compound hydrochloride is soluble in water. Always prepare fresh solutions and consider the final concentration of the solvent in your experimental medium to avoid solvent-induced artifacts.
Q5: How should this compound be stored?
A5: Store this compound hydrochloride as a solid at room temperature. For stock solutions, it is recommended to store them at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Data Presentation: On-Target and Off-Target Activities of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound for its primary target and several off-targets. This data is critical for selecting a concentration that maximizes on-target effects while minimizing off-target pharmacology.
| Target Family | Specific Target | IC50 / Effect Concentration | Reference(s) |
| On-Target | Cytochrome P450 (general) | 19 µM | [2][3][4] |
| Off-Target | Nicotinic Acetylcholine Receptor | 19 µM | [6] |
| Glibenclamide-Sensitive K+ Channel | 9.8 µM | ||
| Autophagy Disruption | 2-20 µM | ||
| Aldehyde Oxidase | 8 µM | [4] | |
| Monoamine Oxidase A (MAO-A) | Activity reduced (specific IC50 not provided) | [2] | |
| Neuronal Nitric Oxide Synthase (nNOS) | Inhibitor (specific IC50 not provided) | [1] | |
| Muscarinic Acetylcholine Receptor (mAChR) | Inhibitor (specific IC50 not provided) | [1] |
Note: The IC50 values can vary depending on the experimental conditions (e.g., cell type, substrate concentration). The provided data should be used as a guide for designing dose-response experiments.
Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for inhibiting CYP activity while minimizing off-target effects in a cell-based assay.
Objective: To identify the lowest concentration of this compound that effectively inhibits the activity of a specific CYP isoform without significantly impacting cell viability or a pre-defined off-target pathway.
Materials:
-
This compound hydrochloride
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Cell line of interest (expressing the target CYP isoform)
-
Appropriate cell culture medium and supplements
-
CYP activity assay kit (e.g., P450-Glo™ Assays)
-
Cell viability assay kit (e.g., MTT, PrestoBlue™)
-
Assay reagents for a selected off-target effect (e.g., a marker for nAChR activity or autophagy)
-
Multi-well plates (96-well or 384-well)
-
Plate reader capable of measuring luminescence, fluorescence, and/or absorbance
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Allow cells to adhere and recover for 24 hours.
-
-
This compound Dilution Series:
-
Prepare a 10 mM stock solution of this compound in sterile water.
-
Perform a serial dilution to create a range of concentrations. A good starting range is 0.1 µM to 100 µM.
-
-
Treatment:
-
Remove the culture medium from the cells and replace it with a medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of water as the highest this compound concentration).
-
Incubate the cells for a predetermined time, based on the experimental goals (e.g., 1-24 hours).
-
-
Assays:
-
On-Target (CYP Inhibition) Assay: Following the manufacturer's protocol for your specific CYP activity assay, measure the inhibition of the target CYP isoform at each this compound concentration.
-
Cell Viability Assay: In a parallel plate, assess cell viability at each this compound concentration to identify cytotoxic levels.
-
Off-Target Assay: In another parallel plate, perform an assay to measure a relevant off-target effect (e.g., measure a downstream marker of nAChR signaling).
-
-
Data Analysis:
-
Normalize the data for each assay to the vehicle control.
-
Plot the dose-response curves for CYP inhibition, cell viability, and the off-target effect.
-
Determine the IC50 value for CYP inhibition and the concentration at which significant off-target effects or cytotoxicity are observed.
-
-
Optimal Concentration Selection:
-
Choose a this compound concentration that provides a high level of CYP inhibition (e.g., >80%) while having a minimal effect on cell viability and the measured off-target pathway.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in CYP inhibition data | - Inconsistent cell seeding- Pipetting errors- Instability of this compound solution | - Ensure uniform cell seeding density.- Use calibrated pipettes and proper technique.- Prepare fresh this compound solutions for each experiment. |
| No significant CYP inhibition observed | - Incorrect this compound concentration range- Low expression of the target CYP isoform in the cell line- Inactive this compound | - Test a higher range of this compound concentrations.- Confirm CYP isoform expression via qPCR or Western blot.- Use a new batch of this compound and verify its activity with a positive control. |
| Significant cell death at low this compound concentrations | - Cell line is particularly sensitive to this compound- Off-target toxicity | - Perform a more detailed cytotoxicity assay with a narrower concentration range.- Consider using a different cell line.- Investigate potential off-target effects that could lead to cytotoxicity. |
| Unexpected experimental results (e.g., potentiation of a signaling pathway) | - this compound's off-target effects | - Review the known off-target profile of this compound.- Consider that this compound can modulate pathways such as those involving acetylcholine receptors and nitric oxide synthase.[1]- Design experiments to specifically test the involvement of these off-target pathways. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in incubation times or assay conditions | - Use cells within a consistent passage number range.- Strictly adhere to the established experimental protocol. |
Mandatory Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride (SKF-525A), Cytochrome P450 inhibitor (CAS 62-68-0) | Abcam [abcam.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Inhibition of cytochrome P450 with this compound alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The local anaesthetics this compound and adiphenine inhibit nicotinic receptors by different molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proadifen-Induced Autophagy as a Confounding Variable
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Proadifen-induced autophagy as a confounding variable in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SKF-525A, is a non-selective inhibitor of cytochrome P450 (CYP) enzymes.[1] It is widely used in research to study the role of CYP-mediated metabolism in drug efficacy and toxicity.[1] By inhibiting CYPs, this compound can prevent the metabolic breakdown of other drugs, thereby increasing their plasma concentrations and prolonging their effects.
Q2: How does this compound affect autophagy?
This compound has a significant off-target effect on autophagy. It disrupts the autophagic process by inhibiting the fusion of autophagosomes with lysosomes.[1] This blockage of the autophagic flux leads to an accumulation of autophagosomes within the cell.
Q3: Why is this compound-induced autophagy a confounding variable?
Q4: What are the key markers to assess this compound's effect on autophagic flux?
The two primary markers to monitor are microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1).
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LC3-II: The lipidated form of LC3, which is recruited to autophagosome membranes. An increase in LC3-II is a hallmark of autophagosome accumulation.
-
p62: A protein that binds to ubiquitinated cargo and LC3, thereby targeting cargo for degradation. As p62 is itself degraded in autolysosomes, a blockage in autophagic flux leads to its accumulation.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and the assessment of autophagy.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high LC3-II levels in this compound-treated control group. | This compound is inhibiting autophagosome-lysosome fusion, leading to LC3-II accumulation. | This is an expected off-target effect. To confirm a block in autophagic flux, perform an autophagic flux assay. Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). If this compound is blocking the flux, there will be no further significant increase in LC3-II levels upon co-treatment with the lysosomal inhibitor. |
| p62 levels are elevated after this compound treatment. | Similar to LC3-II, p62 accumulates when autophagic degradation is blocked. | This observation supports the conclusion that this compound is inhibiting autophagic flux. Quantify p62 levels by Western blot to confirm the increase. |
| Conflicting results between LC3-II levels and another autophagy assay (e.g., tandem fluorescent LC3). | Different assays measure different stages of autophagy. While Western blot for LC3-II shows accumulation, a tandem fluorescent LC3 reporter (e.g., mCherry-GFP-LC3) can distinguish between autophagosomes (yellow puncta) and autolysosomes (red puncta). | Utilize tandem fluorescent LC3 assays. With this compound treatment, you would expect an increase in yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes), confirming a blockage in fusion. |
| Unsure of the optimal concentration and duration of this compound treatment to observe effects on autophagy. | The effect of this compound on autophagy is dose- and time-dependent. | Refer to the quantitative data below. A study in primary rat hepatocytes showed significant LC3-II accumulation at concentrations between 2-20 µM, with effects observed as early as 1 hour and persisting for at least 24 hours.[1] It is recommended to perform a dose-response and time-course experiment in your specific cell type or model system. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on autophagy markers.
Table 1: Effect of this compound on LC3-II Accumulation in Primary Rat Hepatocytes [1]
| This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in LC3-II (relative to control) |
| 2 | 1 | Noticeable Increase |
| 10 | 1 | Significant Increase |
| 20 | 1 | Significant Increase |
| 2 | 4 | Sustained Increase |
| 10 | 4 | Sustained Increase |
| 20 | 4 | Sustained Increase |
| 2 | 24 | Persistent Increase |
| 10 | 24 | Persistent Increase |
| 20 | 24 | Persistent Increase |
Table 2: Effect of this compound on p62 Protein Levels in Primary Rat Hepatocytes [1]
| This compound Concentration (µM) | Treatment Time (hours) | Observation |
| 10 | 24 | Increased p62 levels |
Experimental Protocols
1. Western Blot Analysis of LC3 and p62
This protocol is for assessing the protein levels of LC3 and p62 in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
2. Autophagic Flux Assay using Lysosomal Inhibitors
This protocol is to determine if this compound is blocking autophagic flux.
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with four different conditions:
-
Vehicle control
-
This compound alone (e.g., 10 µM)
-
Lysosomal inhibitor alone (e.g., Bafilomycin A1, 100 nM)
-
This compound and lysosomal inhibitor co-treatment
-
-
Incubate for the desired time period (e.g., 4 hours).
-
-
Sample Collection and Analysis:
-
Harvest cell lysates as described in the Western Blot protocol.
-
Perform Western blotting for LC3-II.
-
-
Interpretation:
-
Autophagy Induction: If a treatment induces autophagy, you will see an increase in LC3-II with the treatment alone, and a further increase with the co-treatment of a lysosomal inhibitor.
-
Autophagic Flux Blockage: If a treatment blocks autophagic flux (like this compound), you will see an increase in LC3-II with the treatment alone, but no significant further increase upon co-treatment with a lysosomal inhibitor.
-
Visualizations
References
How to account for Proadifen's effect on autophagy in results
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the effects of Proadifen (also known as SKF-525A) on autophagy in experimental results. This compound is a widely used pharmacological agent with known effects on cellular processes, including autophagy. Understanding and correctly interpreting its impact is crucial for accurate data analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound, or SKF-525A, is a classical pharmacological agent primarily known as a general inhibitor of cytochrome P450 (CYP450) enzymes.[1] It is also recognized as an antagonist of the sigma-1 receptor.[2][3] Due to these activities, it has been used in a variety of research contexts to study drug metabolism and other cellular pathways.
Q2: How does this compound affect autophagy?
This compound has been shown to disrupt the autophagy process by inhibiting autophagic flux.[1] This means that while the initial stages of autophagosome formation may proceed, their subsequent fusion with lysosomes is blocked. This blockage leads to an accumulation of autophagosomes within the cell.
Q3: What is the molecular evidence for this compound's effect on autophagic flux?
The primary evidence for this compound's role as an autophagy inhibitor comes from the observation of increased levels of two key autophagy-related proteins:
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Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II): This protein is associated with the autophagosome membrane, and its accumulation is a hallmark of either increased autophagosome formation or decreased degradation.[4]
-
Sequestosome 1 (p62/SQSTM1): This protein is a cargo receptor for autophagy and is itself degraded by the process. An increase in p62 levels suggests a blockage in the final stages of autophagy.[4]
Studies have shown that this compound treatment leads to a significant increase in both LC3-II and p62 levels, indicating a disruption in autophagic clearance.[1]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter when using this compound in autophagy experiments.
Issue 1: Increased LC3-II levels are observed after this compound treatment, but it is unclear if this is due to autophagy induction or blockage.
-
Solution: Perform an autophagic flux assay. This is the most definitive way to distinguish between the induction of autophagy and the inhibition of autophagosome turnover. The standard approach is to treat cells with this compound in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.
-
If this compound is an autophagy inducer, you will see a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to this compound alone.
-
If this compound blocks autophagic flux, there will be no significant difference in LC3-II accumulation between cells treated with this compound alone and those co-treated with a lysosomal inhibitor.[1]
-
Issue 2: Unsure if the observed effects on autophagy are due to this compound's CYP450 inhibition or its sigma-1 receptor antagonism.
-
Solution: Use specific pharmacological controls to dissect the mechanism.
-
CYP450 Inhibition Control: Treat cells with other CYP450 inhibitors that are not known to have significant activity at the sigma-1 receptor (e.g., metyrapone, ketoconazole). If these compounds do not replicate the autophagic phenotype seen with this compound, it suggests the effect is independent of general CYP450 inhibition.[1]
-
Sigma-1 Receptor Control: Use a specific sigma-1 receptor agonist (e.g., PRE-084) or another antagonist.[5][6] If a sigma-1 receptor agonist can reverse or prevent the effects of this compound on autophagy, it strongly implicates the sigma-1 receptor in the mechanism. Conversely, if another sigma-1 antagonist mimics the effect of this compound, this also points to the involvement of this receptor.
-
Issue 3: Difficulty in interpreting p62 levels, as they can be regulated by transcriptional and post-transcriptional mechanisms in addition to autophagy.
-
Solution: Correlate p62 protein levels with its mRNA levels using quantitative PCR (qPCR). If p62 protein levels are elevated without a corresponding increase in its mRNA, it is more likely due to impaired degradation through autophagy rather than increased synthesis.
Data Presentation
To clearly present data that accounts for this compound's effect on autophagy, it is recommended to use structured tables that summarize the quantitative results from key experiments.
Table 1: Effect of this compound on Autophagy Markers
| Treatment | LC3-II/Actin Ratio (Fold Change) | p62/Actin Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (2 µM) | 2.5 ± 0.3 | 2.1 ± 0.2 |
| This compound (5 µM) | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound (10 µM) | 6.8 ± 0.7 | 5.9 ± 0.6 |
| This compound (20 µM) | 7.5 ± 0.9 | 6.7 ± 0.8 |
Data are presented as mean ± SD from three independent experiments. This table is a representative example based on published findings.[1]
Table 2: Autophagic Flux Assay with this compound and Bafilomycin A1
| Treatment | LC3-II/Actin Ratio (Fold Change) |
| Vehicle Control | 1.0 |
| Bafilomycin A1 (100 nM) | 3.5 ± 0.4 |
| This compound (10 µM) | 6.8 ± 0.7 |
| This compound (10 µM) + Bafilomycin A1 (100 nM) | 7.1 ± 0.8 |
Data are presented as mean ± SD from three independent experiments. The lack of an additive effect with Bafilomycin A1 suggests this compound blocks autophagic flux. This table is a representative example.
Experimental Protocols
1. Western Blot for LC3-II and p62
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 12-15% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis of the bands, normalizing to a loading control like β-actin or GAPDH.
2. Autophagic Flux Assay using Lysosomal Inhibitors
-
Cell Treatment: Seed cells and treat with four conditions: vehicle, this compound alone, lysosomal inhibitor (e.g., 100 nM bafilomycin A1 or 20 µM chloroquine) alone, and this compound plus the lysosomal inhibitor.
-
Incubation: Incubate for the desired time period (e.g., 6-24 hours).
-
Lysis and Western Blot: Perform Western blot for LC3-II as described above.
-
Analysis: Compare the LC3-II levels between the different treatment groups.
3. Tandem Fluorescent-Tagged LC3 (mCherry-GFP-LC3) Assay
-
Transfection/Transduction: Transfect or transduce cells with a plasmid or lentivirus expressing the mCherry-GFP-LC3 construct.
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Imaging: Visualize cells using a fluorescence microscope.
-
Autophagosomes will appear as yellow puncta (co-localization of mCherry and GFP).
-
Autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).
-
-
Quantification: Count the number of yellow and red puncta per cell. A blockage in autophagosome-lysosome fusion, as caused by this compound, will result in an accumulation of yellow puncta and a decrease in red puncta.
Visualizations
Caption: this compound's inhibitory effect on the autophagy pathway.
Caption: Experimental workflow for assessing this compound's effect.
References
- 1. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-1 Receptor Activation Induces Autophagy and Increases Proteostasis Capacity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the sigma-1 receptor chaperone alleviates symptoms of Wolfram syndrome in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Proadifen in Aqueous Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Proadifen in aqueous solutions over time.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, being an ester, is susceptible to hydrolysis in aqueous solutions.[1][2] Its stability is influenced by several factors, primarily pH, temperature, and the presence of catalytic buffers.[3][4] Therefore, freshly prepared solutions are always recommended for experiments to ensure accurate and reproducible results. For short-term storage, it is crucial to control the solution's conditions.
Q2: What is the primary degradation pathway for this compound in an aqueous environment?
A2: The most probable degradation pathway for this compound in water is the hydrolysis of its ester bond.[1][5] This reaction breaks down this compound into 2,2-diphenylpentanoic acid and 2-(diethylamino)ethanol. This hydrolysis can be catalyzed by both acids and bases.[2]
Q3: How do pH and temperature affect the stability of this compound solutions?
A3: Both pH and temperature are critical factors influencing the rate of hydrolysis. Generally, for ester-containing compounds, the rate of degradation is at its minimum in a mildly acidic to neutral pH range (typically pH 4-6) and increases significantly in highly acidic or alkaline conditions.[3][4] Higher temperatures will accelerate the degradation process, following the principles of chemical kinetics.[3]
Q4: What are the recommended storage conditions for aqueous stock solutions of this compound?
A4: To maximize the shelf-life of this compound stock solutions, it is advisable to:
-
Prepare the stock solution in a suitable organic solvent like DMSO or ethanol, where it is generally more stable.
-
If an aqueous stock solution is necessary, use a buffer with a pH between 4 and 6.
-
Store the solution at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for longer periods.
-
Protect the solution from light to prevent potential photodegradation.
-
Use tightly sealed containers to prevent evaporation and contamination.
Q5: My this compound solution has become cloudy or shows a precipitate. What could be the cause and what should I do?
A5: Cloudiness or precipitation can occur for several reasons:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous buffer, especially after dilution from an organic stock.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate.
-
pH Shift: A change in the pH of the solution could affect the ionization state and solubility of this compound or its degradation products.
-
Degradation: The precipitate could be a less soluble degradation product.
If you observe a precipitate, the solution should not be used for experiments as the actual concentration is unknown.[6] It is recommended to prepare a fresh solution, possibly using a co-solvent or adjusting the pH to improve solubility.
Q6: How can I quantitatively monitor the stability of my this compound solution over time?
A6: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the concentration of this compound over time.[7][8] This involves developing an HPLC method that can separate the parent this compound peak from any potential degradation products. By analyzing samples at different time points, you can quantify the rate of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in the aqueous solution, leading to a lower effective concentration. | Prepare fresh this compound solutions immediately before each experiment. If solutions need to be prepared in advance, conduct a stability study under your experimental conditions to determine its viability over time. |
| Precipitation upon dilution of organic stock into aqueous buffer | The concentration of this compound exceeds its aqueous solubility. The organic solvent from the stock may also influence precipitation. | Decrease the final concentration of this compound. Consider using a buffer containing a small percentage of a co-solvent (e.g., ethanol, DMSO) to increase solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation during storage at low temperatures | The solubility of this compound is reduced at lower temperatures. | Before use, allow the solution to warm to room temperature and ensure the precipitate redissolves completely. Gentle vortexing may be required. If the precipitate does not redissolve, a fresh solution should be prepared. |
Quantitative Data Summary
As there is no publicly available quantitative stability data for this compound, researchers are encouraged to perform their own stability studies. The following table provides a template for recording such data.
Table 1: Template for this compound Stability Data
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Measured Concentration (µM) | % Remaining | Observations |
| 4.0 | 4 | 0 | 100 | |||
| 4.0 | 4 | 24 | ||||
| 4.0 | 4 | 48 | ||||
| 7.4 | 25 | 0 | 100 | |||
| 7.4 | 25 | 6 | ||||
| 7.4 | 25 | 12 | ||||
| 9.0 | 37 | 0 | 100 | |||
| 9.0 | 37 | 2 | ||||
| 9.0 | 37 | 4 |
Experimental Protocols
Detailed Protocol for Assessing this compound Stability in Aqueous Solution
Objective: To determine the rate of degradation of this compound in aqueous solutions under different pH and temperature conditions.
Materials:
-
This compound (solid)
-
DMSO (or other suitable organic solvent)
-
Phosphate buffer (e.g., 50 mM, pH 5.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Carbonate-bicarbonate buffer (e.g., 50 mM, pH 9.0)
-
HPLC-grade water and acetonitrile
-
Formic acid or other mobile phase modifier
-
HPLC system with UV detector
-
C18 HPLC column
-
Temperature-controlled incubators or water baths
-
pH meter
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with each of the aqueous buffers (pH 5.0, 7.4, and 9.0) to a final concentration suitable for your experiments and HPLC analysis (e.g., 10 µM). The final concentration of DMSO should be kept low (e.g., <0.5%) to minimize its effect.
-
-
Stability Study Setup:
-
Aliquot the working solutions into separate, tightly sealed vials for each time point and condition to avoid repeated opening of the same sample.
-
Place the vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one vial from each condition.
-
If the samples are not analyzed immediately, they should be stored at -80°C to halt further degradation.
-
-
HPLC Analysis:
-
Set up an HPLC method capable of separating this compound from its potential degradation products. A typical starting point could be a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Analyze the samples from each time point. The peak area of this compound will be used for quantification.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each condition.
-
Determine the degradation rate constant and the half-life (t½) of this compound under each condition.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.
References
- 1. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Investigating the Sedative Effects of SKF-525A in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential sedative effects of SKF-525A (Proadifen) in animal studies. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is SKF-525A and what is its primary mechanism of action?
A1: SKF-525A, also known as this compound, is a non-selective inhibitor of cytochrome P450 (CYP450) enzymes.[1] These enzymes are crucial for the metabolism of a wide range of drugs. By inhibiting these enzymes, SKF-525A can slow the breakdown of other substances, leading to increased duration and intensity of their effects.
Q2: Does SKF-525A have inherent sedative properties?
A2: Yes, animal studies have demonstrated that SKF-525A possesses sedative properties of its own. In rats, doses of 25 and 50 mg/kg administered intraperitoneally have been shown to have sedative effects.[2]
Q3: How does SKF-525A affect barbiturate-induced sleep?
A3: SKF-525A has been shown to significantly potentiate the sleeping time induced by barbiturates in both mice and rats.[3] This is primarily attributed to its inhibition of hepatic microsomal enzymes, which are responsible for metabolizing barbiturates.[3]
Q4: Are there other mechanisms besides CYP450 inhibition that could contribute to SKF-525A's sedative effects?
A4: While CYP450 inhibition is the most well-known mechanism, SKF-525A has other pharmacological activities that may contribute to its sedative and central nervous system effects. It has been reported to have opiate-like properties and may interact with narcotic receptors, although its analgesic effects are only partially reversed by naloxone.[4][5] This suggests a complex mechanism of action that may involve multiple pathways.
Q5: What are the typical doses of SKF-525A used to observe sedative effects in rodents?
A5: For observing direct sedative effects in rats, intraperitoneal doses of 25 and 50 mg/kg have been used.[2] For analgesic and potential nonspecific sedating actions in mice, intraperitoneal doses ranging from 50 to 100 mg/kg have been studied.[4]
Troubleshooting Guides
Problem: Inconsistent or no observable sedative effects of SKF-525A alone.
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Possible Cause 1: Incorrect Dosage. The sedative effects of SKF-525A are dose-dependent.
-
Solution: Ensure accurate calculation and administration of the dose. For rats, doses of 25-50 mg/kg (i.p.) have been reported to be effective.[2]
-
-
Possible Cause 2: Animal Strain and Species Variability. Different strains and species of rodents can exhibit varying sensitivities to drugs.
-
Solution: Review literature for studies using the specific strain and species in your experiment. Consider conducting a dose-response study to determine the optimal dose for your animal model.
-
-
Possible Cause 3: Method of Observation. The method used to assess sedation may not be sensitive enough.
-
Solution: Employ a combination of observational methods, such as an open field test to measure locomotor activity and a subjective scoring system for sedation.
-
Problem: High variability in barbiturate potentiation results.
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Possible Cause 1: Timing of SKF-525A Administration. The pre-treatment time with SKF-525A before barbiturate administration is critical for achieving maximal inhibition of metabolic enzymes.
-
Solution: Standardize the pre-treatment interval. A typical pre-treatment time is 30-60 minutes before the administration of the barbiturate.
-
-
Possible Cause 2: Baseline Sleep Time Variation. Individual animals can have different baseline sensitivities to barbiturates.
-
Solution: Ensure that animals are properly acclimated to the housing and experimental conditions. Use a sufficient number of animals per group to account for individual variability and ensure statistical power.
-
-
Possible Cause 3: Drug Interaction. The vehicle used to dissolve SKF-525A or the barbiturate could be interacting with the drugs.
-
Solution: Use a well-documented and inert vehicle. Run a vehicle-only control group to assess any effects of the vehicle itself.
-
Data Presentation
Table 1: Effect of SKF-525A on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Locomotor Activity Counts (± SEM) | % Decrease from Control |
| Vehicle Control | - | 10 | [Data not available] | - |
| SKF-525A | 25 | 10 | [Data not available] | [Calculated Value] |
| SKF-525A | 50 | 10 | [Data not available] | [Calculated Value] |
Data would be presented as the mean number of beam breaks or movements detected by an automated activity monitoring system over a specified period.
Table 2: Potentiation of Pentobarbital-Induced Sleeping Time by SKF-525A in Mice
| Pre-treatment Group | Dose (mg/kg, i.p.) | N | Mean Sleep Latency (min ± SEM) | Mean Sleep Duration (min ± SEM) | % Increase in Sleep Duration |
| Vehicle Control | - | 10 | [Data not available] | [Data not available] | - |
| SKF-525A | 50 | 10 | [Data not available] | [Data not available] | [Calculated Value] |
Sleep latency is the time from pentobarbital injection to the loss of the righting reflex. Sleep duration is the time from the loss to the regaining of the righting reflex.
Experimental Protocols
1. Assessment of Spontaneous Locomotor Activity in Rats
-
Objective: To quantify the sedative effect of SKF-525A by measuring changes in spontaneous locomotor activity.
-
Apparatus: An open field arena equipped with infrared beams or a video-tracking system to automatically record animal movement.
-
Procedure:
-
Acclimate rats to the experimental room for at least 1 hour before testing.
-
Administer SKF-525A (25 or 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Place the rat in the center of the open field arena 30 minutes after injection.
-
Record locomotor activity (e.g., number of beam breaks, distance traveled) for a predefined period, typically 15-30 minutes.
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Clean the arena thoroughly between each animal to eliminate olfactory cues.
-
-
Data Analysis: Compare the mean locomotor activity counts between the SKF-525A-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
2. Potentiation of Barbiturate-Induced Sleeping Time in Mice
-
Objective: To determine if SKF-525A potentiates the hypnotic effect of a barbiturate like pentobarbital.
-
Procedure:
-
Acclimate mice to the experimental room for at least 1 hour before testing.
-
Administer SKF-525A (e.g., 50 mg/kg) or vehicle control via i.p. injection.
-
After a pre-determined time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.).
-
Immediately after pentobarbital injection, place the mouse in a clean, quiet cage and start a timer.
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Measure the sleep latency : the time from pentobarbital injection until the mouse loses its righting reflex (i.e., does not right itself when placed on its back).
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Measure the sleep duration : the time from the loss of the righting reflex until it is spontaneously regained.
-
-
Data Analysis: Compare the mean sleep latency and sleep duration between the SKF-525A pre-treated group and the vehicle control group using a t-test or ANOVA.
Visualizations
Caption: Experimental workflows for assessing sedative effects.
Caption: Hypothetical signaling pathways for SKF-525A-induced sedation.
References
- 1. SKF 525-A inhibition, induction, and 452-nm complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute sedative properties of SKF 525A in rats: implications for its use as a metabolism inhibitor in the study of psychoactive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of SKF 525-A on the analgesic and barbiturate-potentiating activity of delta 9-tetrahydrocannabinol in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naloxone-reversible analgesic action of SKF 525-A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opiate properties of SKF 525A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Proadifen Cytotoxicity in Long-Term Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Proadifen (SKF-525A) in long-term cell culture experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate cytotoxicity and ensure the validity of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed shortly after this compound treatment. | The initial concentration of this compound is too high for your specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and assess cell viability after 24, 48, and 72 hours. |
| Gradual increase in cell death over several days of culture. | Accumulation of toxic metabolites or persistent off-target effects of this compound. | Implement a washout procedure to remove this compound from the culture medium after the desired treatment period. Alternatively, consider a pulsed-dosing regimen instead of continuous exposure. |
| Changes in cell morphology, such as rounding, detachment, or vacuolization. | This compound-induced cellular stress and cytotoxicity. | Document morphological changes using microscopy. These can be early indicators of cytotoxicity. Lower the this compound concentration or reduce the exposure time. |
| Inconsistent results between experiments. | Variability in this compound solution preparation, cell seeding density, or incubation times. | Ensure consistent preparation of this compound stock solutions and accurate dilutions. Standardize cell seeding densities and treatment durations across all experiments. |
| Unexpected changes in the expression of non-target related genes or proteins. | Off-target effects of this compound on various cellular signaling pathways. | Be aware of this compound's known off-target effects, such as inhibition of mitochondrial respiration and disruption of autophagy. Validate your findings with secondary, more specific inhibitors if available. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound's primary mechanism of action is the non-specific inhibition of cytochrome P450 (CYP) enzymes. However, its cytotoxicity in long-term culture is often attributed to a combination of factors, including the disruption of mitochondrial function, induction of apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2, and the cleavage of PARP.[1][2][3][4][5]
Q2: What are the typical signs of this compound cytotoxicity in cell culture?
A2: Visual signs of this compound-induced cytotoxicity that can be observed using a microscope include:
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Increased number of floating (dead) cells.
-
Rounding and detachment of adherent cells.
-
Appearance of apoptotic bodies (small, membrane-bound vesicles).
-
Increased vacuolization in the cytoplasm.
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Reduced cell density compared to control cultures.
Q3: What is a safe concentration range for this compound in long-term experiments?
A3: The optimal non-toxic concentration of this compound is highly cell-line dependent. For example, EC50 values in HepG2 cells have been reported to be between 12.6 µM and 25.1 µM for 24-hour exposures.[1] For long-term cultures, it is crucial to perform a dose-response study to determine a concentration that effectively inhibits your target of interest without causing significant cell death over your experimental timeframe. A starting point for many cell lines is often in the low micromolar range (1-10 µM).
Q4: Can I reduce this compound cytotoxicity by changing the culture medium?
A4: While there is no specific medium formulation to counteract this compound toxicity, ensuring optimal culture conditions is crucial. Use fresh, high-quality culture medium and serum to maintain cell health. After a washout procedure, replenishing with fresh medium is essential for cell recovery.
Q5: How does this compound affect apoptosis-related signaling pathways?
A5: this compound can induce apoptosis by modulating key proteins in the intrinsic apoptotic pathway. It has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2.[4][5][6] This shift in the balance between pro- and anti-apoptotic proteins can lead to the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3][5]
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration of this compound for your cell line.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound hydrochloride
-
Sterile PBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of this compound dilutions in complete culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of this compound's solvent, e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for your desired long-term duration (e.g., 72 hours, 96 hours, or longer), ensuring to change the medium with freshly prepared this compound dilutions every 48-72 hours.
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.[7]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value. Choose a working concentration for your long-term experiments that shows minimal cytotoxicity (e.g., >90% cell viability).
Protocol 2: this compound Washout Procedure for Long-Term Cultures
This protocol is designed to remove this compound from the culture medium, allowing for cell recovery and the study of transient versus continuous drug effects.
Materials:
-
Cells cultured in the presence of this compound
-
Sterile PBS (pre-warmed to 37°C)
-
Fresh, complete culture medium (pre-warmed to 37°C)
Procedure:
-
Aspirate Medium: Carefully aspirate the this compound-containing medium from your culture vessel.
-
First Wash: Gently add pre-warmed sterile PBS to the vessel, ensuring not to dislodge adherent cells. Swirl the vessel gently.
-
Aspirate Wash: Aspirate the PBS.
-
Second Wash: Repeat the wash step with pre-warmed sterile PBS. Two washes are generally effective in removing the drug from the media.[9][10]
-
Add Recovery Medium: Add fresh, pre-warmed complete culture medium to the vessel.
-
Continue Culture: Return the cells to the incubator and continue your experiment, monitoring for recovery and changes in viability and morphology.
Quantitative Data Presentation
Below are example tables for presenting quantitative data from your experiments.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 5 | 1.15 | 0.09 | 92.0 |
| 10 | 0.98 | 0.11 | 78.4 |
| 25 | 0.63 | 0.06 | 50.4 |
| 50 | 0.31 | 0.04 | 24.8 |
| 100 | 0.15 | 0.03 | 12.0 |
| Treatment Group | % Cell Viability (72h) | % Cell Viability (96h) | % Cell Viability (120h) |
| Vehicle Control | 100 | 100 | 100 |
| Continuous this compound (10 µM) | 78 | 65 | 52 |
| This compound Washout (10 µM after 48h) | 85 | 92 | 95 |
Visualizations
Logical Workflow for Minimizing this compound Cytotoxicity
Caption: Workflow for mitigating this compound cytotoxicity.
This compound's Impact on the Intrinsic Apoptosis Pathway
Caption: this compound's pro-apoptotic signaling pathway.
References
- 1. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 acts upstream of the PARP protease and prevents its activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCL2 suppresses PARP1 function and nonapoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implications of Bcl-2 and its interplay with other molecules and signaling pathways in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential expression of Bax-Bcl-2 and PARP-1 confirms apoptosis of EAC cells in Swiss albino mice by Morus laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocols [moorescancercenter.ucsd.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Proadifen In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vivo bioavailability of Proadifen (SKF-525A).
Troubleshooting Guide
This guide addresses common problems observed during in vivo experiments with this compound, likely stemming from its poor oral bioavailability.
Problem: Low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Suggested Solution |
| Extensive First-Pass Metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A, in the liver and small intestine. This can significantly reduce the amount of active drug reaching systemic circulation. | 1. Co-administration with a CYP3A4 Inhibitor: Consider co-administering a potent and specific CYP3A4 inhibitor to reduce this compound's first-pass metabolism. Note: This may have confounding effects on your experiment, so careful consideration of the inhibitor's own pharmacological activity is crucial. 2. Alternative Routes of Administration: If permissible for the experimental design, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. |
| Poor Aqueous Solubility: this compound hydrochloride is soluble in water, but the free base may have limited solubility in the gastrointestinal fluids, leading to poor dissolution and absorption. | 1. Formulation Strategies: Utilize formulation strategies to enhance solubility and dissolution. See the "Advanced Formulation Strategies" section below for details on Self-Emulsifying Drug Delivery Systems (SEDDS) and nanoparticle formulations. 2. pH Adjustment of Vehicle: Ensure the vehicle used for oral administration has a pH that favors the solubilization of this compound. |
| Low Intestinal Permeability: The ability of this compound to cross the intestinal epithelium may be a limiting factor in its absorption. | 1. In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the intrinsic permeability of this compound. 2. Use of Permeation Enhancers: In formulation development, consider the inclusion of pharmaceutically acceptable permeation enhancers. Caution: Permeation enhancers can alter the absorption of other compounds and may have off-target effects. |
Problem: High variability in experimental results between subjects.
| Possible Cause | Suggested Solution |
| Inconsistent Oral Dosing Technique: Improper oral gavage technique can lead to variability in the administered dose and absorption. | Standardize Oral Gavage Protocol: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Refer to the "Experimental Protocols" section for a general guideline. |
| Physiological Variability in Animals: Differences in gastric pH, gastrointestinal motility, and enzyme expression can contribute to inter-individual variability. | Fasting and Acclimatization: Standardize the fasting period for animals before dosing to minimize variability in gastrointestinal conditions. Ensure adequate acclimatization of animals to the experimental environment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's poor bioavailability in vivo?
A1: The poor in vivo bioavailability of this compound is likely due to a combination of two main factors:
-
Extensive First-Pass Metabolism: this compound is a substrate for cytochrome P450 enzymes, particularly CYP3A, which are highly expressed in the liver and small intestine. Upon oral administration, a significant portion of the drug is metabolized before it can reach systemic circulation.
-
Physicochemical Properties: While this compound hydrochloride is water-soluble, its dissolution and permeability characteristics in the complex environment of the gastrointestinal tract may limit its absorption.
Q2: I am observing a lower than expected inhibitory effect of this compound on my target enzyme in vivo after oral administration. What could be the cause?
A2: This is a common issue and is likely a direct consequence of this compound's poor oral bioavailability. The concentration of this compound reaching the target tissue may be insufficient to achieve the desired level of enzyme inhibition. To confirm this, it is recommended to measure the plasma concentration of this compound. If the plasma concentration is low, consider the troubleshooting solutions outlined above, such as using an alternative route of administration or an advanced formulation.
Q3: Are there any formulation strategies that can improve the oral bioavailability of this compound?
A3: Yes, several formulation strategies can be employed to enhance the oral bioavailability of poorly absorbed drugs like this compound:
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract.[1][2] This can improve the solubility and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its uptake by intestinal cells.[3][4]
Q4: What is the primary metabolic pathway of this compound?
A4: In vitro studies with human liver microsomes have shown that this compound undergoes oxidative N-deethylation to its secondary amine metabolite, a reaction primarily catalyzed by CYP3A enzymes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 353.5 g/mol | --INVALID-LINK-- |
| Solubility (HCl salt) | Soluble in water and methanol | --INVALID-LINK-- |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats after Oral Administration (10 mg/kg)
| Parameter | Unit | Hypothetical Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 50 - 150 |
| Tmax (Time to Cmax) | hours | 1 - 2 |
| AUC (Area Under the Curve) | ng*h/mL | 200 - 600 |
| Bioavailability (F%) | % | < 20 |
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetics of this compound following oral administration in rats.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before the experiment.
-
Drug Formulation: this compound hydrochloride dissolved in sterile water or a suitable vehicle.
-
Dosing: Administer this compound solution via oral gavage at the desired dose (e.g., 10 mg/kg).[5][6]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[7][8]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[9][10][11][12]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using appropriate software.
2. Caco-2 Cell Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer (typically 21-28 days).[13][14][15][16][17]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time intervals.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors affecting the oral bioavailability of this compound.
Caption: Troubleshooting workflow for low in vivo efficacy of this compound.
References
- 1. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanomedicine-based commercial formulations: current developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic studies [bio-protocol.org]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. currentseparations.com [currentseparations.com]
- 8. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 9. Determination of progabide and its main acid metabolite in biological fluids using high-performance liquid chromatography and electrochemical detection. Application to the measurement of blood/plasma partition ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analytical and Computational Workflow for Large-Scale Targeted Plasma Metabolomics [mdpi.com]
- 11. Metabolite profiling in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. enamine.net [enamine.net]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Caco-2 Permeability | Evotec [evotec.com]
Proadifen Interference with Fluorescence-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Proadifen (SKF-525A) with fluorescence-based assays. This compound is a widely used inhibitor of cytochrome P450 enzymes; however, its chemical properties may lead to unforeseen interactions with fluorescent reagents and readouts. This guide will help you identify, troubleshoot, and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
This compound, also known as SKF-525A, is a non-selective inhibitor of cytochrome P450 (CYP) enzymes.[1] It is frequently used in drug metabolism and toxicology studies. Chemically, this compound possesses a diphenylmethane core structure. While diphenylmethane itself is not strongly fluorescent, this structural motif is present in some fluorescent dyes. Therefore, there is a theoretical potential for this compound to exhibit some level of autofluorescence or to interact with fluorescent molecules, potentially leading to quenching or other assay artifacts.
Q2: What are the common types of interference that a small molecule like this compound could cause in a fluorescence assay?
Small molecules can interfere with fluorescence-based assays in several ways:[2][3]
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.[2]
-
Fluorescence Quenching: The compound can absorb the excitation light or the emitted fluorescence from the probe, resulting in a decreased signal (false negative). This is also known as the "inner filter effect".[3]
-
Light Scatter: Precipitated or aggregated compound can scatter the excitation light, leading to an artificially high fluorescence reading.
-
Interaction with Assay Components: The compound may directly interact with the fluorescent probe or other assay components, altering their fluorescent properties.
Q3: How can I determine if this compound is interfering with my specific assay?
A series of control experiments are essential to identify potential interference. These include:
-
Compound-only control: Measure the fluorescence of a solution containing only this compound in the assay buffer at the same concentration used in your experiment. This will reveal if this compound is autofluorescent under your assay conditions.
-
No-enzyme/No-cell control: Run the assay with all components, including this compound and the fluorescent substrate, but without the enzyme or cells. This helps to identify any non-specific interactions between this compound and the assay reagents.
-
Pre-read before adding the final reagent: Measure the fluorescence of the assay plate after adding this compound but before initiating the reaction (e.g., before adding the substrate or enzyme). This can help to identify initial autofluorescence or quenching.[3]
Troubleshooting Guides
Issue 1: High background fluorescence in the presence of this compound.
This issue may indicate that this compound is autofluorescent or is causing light scatter.
Troubleshooting Steps:
-
Perform a spectral scan of this compound: If you have access to a spectrophotometer or a plate reader with spectral scanning capabilities, determine the excitation and emission spectra of this compound in your assay buffer. This will definitively show if its fluorescence overlaps with that of your fluorescent probe.
-
Visually inspect the wells: Look for any signs of precipitation or turbidity in the wells containing this compound, which could indicate light scattering.
-
Optimize this compound concentration: Determine the lowest effective concentration of this compound for your experiment to minimize potential interference.
-
Change the fluorescent probe: If this compound's fluorescence overlaps with your current probe, consider switching to a probe with red-shifted excitation and emission spectra.[4] Many small molecules that autofluoresce do so in the blue-green region of the spectrum.
-
Implement a background subtraction protocol: If the autofluorescence is consistent, you may be able to subtract the signal from the "compound-only" control wells from your experimental wells.
Issue 2: Decreased fluorescence signal in the presence of this compound.
This may suggest that this compound is quenching the fluorescence of your probe.
Troubleshooting Steps:
-
Check for spectral overlap: Using a spectrophotometer, measure the absorbance spectrum of this compound. If it absorbs light at the excitation or emission wavelength of your fluorophore, quenching via the inner filter effect is likely.
-
Perform a quenching control experiment: Prepare a solution of your fluorescent probe at the assay concentration and measure its fluorescence. Then, titrate in increasing concentrations of this compound and monitor the fluorescence signal. A concentration-dependent decrease in fluorescence indicates quenching.
-
Reduce the path length: In cuvette-based assays, using a shorter path length cuvette can sometimes mitigate the inner filter effect. For plate-based assays, this is generally not an option.
-
Switch to a time-resolved fluorescence (TRF) assay: TRF assays use long-lifetime fluorophores (e.g., lanthanide chelates) and a time-gated detection to minimize interference from short-lived background fluorescence and quenching.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of a Test Compound
Objective: To determine if a test compound, such as this compound, exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
Test compound (this compound) stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates suitable for fluorescence
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer, covering the concentration range to be used in the main experiment.
-
Add the diluted compound solutions to the wells of the microplate. Include wells with assay buffer only as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths of the fluorescent probe used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence readings of the compound-containing wells. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.
Protocol 2: Assessing Fluorescence Quenching by a Test Compound
Objective: To determine if a test compound, such as this compound, quenches the fluorescence of the assay's probe.
Materials:
-
Test compound (this compound) stock solution
-
Fluorescent probe stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Procedure:
-
Prepare a solution of the fluorescent probe in the assay buffer at the final concentration used in the primary assay.
-
Dispense the fluorescent probe solution into the wells of the microplate.
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add the diluted compound solutions to the wells containing the fluorescent probe. Include control wells with only the fluorescent probe and assay buffer.
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity of each well at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence intensity of the wells containing the test compound to the control wells (probe only). A concentration-dependent decrease in fluorescence intensity suggests that the compound is quenching the probe's fluorescence.
Data Presentation
Table 1: Hypothetical Autofluorescence Data for this compound
| This compound Concentration (µM) | Raw Fluorescence Units (RFU) | Background Corrected RFU |
| 0 (Buffer Blank) | 50 | 0 |
| 1 | 55 | 5 |
| 10 | 75 | 25 |
| 50 | 150 | 100 |
| 100 | 250 | 200 |
Table 2: Hypothetical Fluorescence Quenching Data for this compound with Fluorescein
| This compound Concentration (µM) | Fluorescein RFU | % Quenching |
| 0 (Fluorescein only) | 10000 | 0% |
| 1 | 9800 | 2% |
| 10 | 8500 | 15% |
| 50 | 6000 | 40% |
| 100 | 4500 | 55% |
Visualizations
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Destabilized green fluorescent protein for monitoring dynamic changes in yeast gene expression with flow cytometry | Semantic Scholar [semanticscholar.org]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Proadifen precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation issues encountered with Proadifen (SKF-525A) hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrochloride, which was dissolved in DMSO, precipitated after I added it to my aqueous buffer/media. Why did this happen and how can I prevent it?
A1: This is a common issue when a compound is highly soluble in a non-polar organic solvent like DMSO but has lower solubility in an aqueous solution.[1] The DMSO stock solution is a saturated or near-saturated solution, and when it is diluted into an aqueous buffer, the this compound hydrochloride's solubility dramatically decreases, causing it to precipitate out of the solution.
To prevent this, you can try the following:
-
Decrease the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a slightly higher percentage (up to 0.5% is generally considered safe for most cell lines) might help keep the this compound in solution.[2]
-
Use a co-solvent: For in vivo studies, a co-solvent system is often necessary. A typical formulation involves a multi-step dilution process.[3]
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small amount of the buffer to your DMSO stock, mix well, and then add this mixture to the rest of the buffer.[2]
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help redissolve small amounts of precipitate. However, be cautious about the stability of this compound at higher temperatures.
Q2: I observed precipitation in my this compound hydrochloride stock solution stored at -20°C. What could be the cause?
A2: Precipitation in a frozen stock solution can be due to a few factors:
-
Freeze-thaw cycles: Repeatedly freezing and thawing your stock solution can lead to precipitation. It is highly recommended to aliquot your stock solution into smaller, single-use volumes to avoid this.[4]
-
Water absorption by DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[5] The presence of even small amounts of water can significantly decrease the solubility of this compound in DMSO, especially at low temperatures, leading to precipitation.[5] Ensure that you are using anhydrous DMSO and that your storage vials are tightly sealed.
-
Concentration is too high: You might have prepared a supersaturated stock solution. While it may have been clear at room temperature, the compound's solubility decreases at -20°C, causing it to precipitate.
Q3: What is the recommended solvent and concentration for preparing a this compound hydrochloride stock solution?
A3: The choice of solvent depends on the experimental application.
-
For in vitro studies: DMSO is the most common solvent. This compound hydrochloride is soluble in DMSO at concentrations up to 50 mg/mL (128.22 mM).[3] However, to ensure stability and avoid precipitation upon dilution, preparing a stock solution at a concentration of 10 mM is often recommended.
-
For in vivo studies: A multi-solvent system is typically required to maintain solubility and reduce toxicity. A common formulation involves first dissolving this compound in DMSO, and then adding other solvents like PEG300, Tween-80, and saline in a stepwise manner.[3]
Q4: How should I properly store my this compound hydrochloride stock solutions?
A4: Proper storage is crucial for maintaining the stability and efficacy of your this compound stock solution.
-
In solvent:
-
General recommendations:
-
Store in tightly sealed vials to prevent moisture absorption by the solvent (especially DMSO).
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4]
-
Protect from light.
-
This compound Hydrochloride Solubility Data
The following table summarizes the solubility of this compound hydrochloride in various solvents.
| Solvent | Concentration | Remarks |
| DMSO | 50 mg/mL (128.22 mM) | Ultrasonic assistance may be needed.[3] |
| Water | 50 mM | [6] |
| Methanol | Slightly soluble | [7] |
| Aqueous Buffer (pH 7.4) | 47.4 µg/mL | [8] |
Experimental Protocols
Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound hydrochloride (389.96 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.8996 mg.
-
Weigh the this compound hydrochloride: Carefully weigh the calculated amount of this compound hydrochloride powder and place it in a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use sterile tubes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
Preparation of this compound Hydrochloride Solution for In Vivo Administration
This protocol is an example and may need optimization for your specific animal model and administration route.
Materials:
-
This compound hydrochloride stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
This method is based on a sequential addition of solvents to achieve a final desired concentration. For a final solution of ≥ 2.08 mg/mL:
-
Start with the this compound hydrochloride stock solution in DMSO.
-
Add PEG300 to the DMSO solution. A suggested ratio is 10% DMSO to 40% PEG300.[3] Mix thoroughly.
-
Add Tween-80 to the mixture. A suggested ratio is 5% Tween-80.[3] Mix until the solution is clear.
-
Finally, add saline to reach the final volume. A suggested ratio is 45% saline.[3] Mix well. The final solution should be clear. It is recommended to prepare this working solution fresh on the day of use.[4]
Troubleshooting Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors contributing to this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ziath.com [ziath.com]
- 6. This compound hydrochloride (SKF-525A), Cytochrome P450 inhibitor (CAS 62-68-0) | Abcam [abcam.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound Hydrochloride | C23H32ClNO2 | CID 65341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Proadifen vs. Ketoconazole: A Comparative Guide to In Vitro CYP3A4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of proadifen (SKF-525A) and ketoconazole, two widely used inhibitors of Cytochrome P450 3A4 (CYP3A4) in in vitro research settings. Understanding the distinct characteristics of these inhibitors is crucial for accurate interpretation of drug metabolism and drug-drug interaction studies.
Quantitative Comparison of Inhibition Potency
The inhibitory potential of this compound and ketoconazole against CYP3A4 is summarized in the table below. It is important to note that the available data for ketoconazole is more extensive, with numerous studies reporting both IC50 and Ki values against specific CYP3A4 substrates. In contrast, for this compound, the most consistently reported value is its IC50 for general cytochrome P450 inhibition, with less specific data available for CYP3A4.
| Inhibitor | Parameter | Value (µM) | Substrate | Source |
| This compound (SKF-525A) | IC50 | 19 | Cytochrome P450 (general) | [1] |
| Ketoconazole | IC50 | 0.16 | Testosterone | [2] |
| IC50 | 1.69 | Testosterone | [3][4] | |
| IC50 | 1.46 | Midazolam | [3][4] | |
| Ki | 0.92 | Testosterone | [3][4] | |
| Ki | 0.17 | Testosterone | [3][4] | |
| Ki | 2.52 | Midazolam | [3][4] | |
| Ki | 1.51 | Midazolam | [3][4] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Mechanism of Inhibition
This compound and ketoconazole inhibit CYP3A4 through different mechanisms:
-
This compound (SKF-525A) is a non-selective and non-competitive inhibitor of cytochrome P450 enzymes.[1][5] Its inhibitory action on CYP3A enzymes is enhanced when pre-incubated with NADPH-fortified microsomes, suggesting the formation of a metabolic-intermediate (MI) complex that plays a role in the inhibition.[6]
-
Ketoconazole is a potent and selective inhibitor of CYP3A4 and acts via a mixed competitive-noncompetitive inhibition mechanism. This means it can bind to both the free enzyme and the enzyme-substrate complex. The imidazole ring of ketoconazole directly coordinates with the heme iron of the cytochrome P450 enzyme, leading to a reversible but tight-binding inhibition.
Experimental Protocols
A generalized protocol for assessing the in vitro inhibition of CYP3A4 by this compound and ketoconazole using human liver microsomes is outlined below. This protocol is based on commonly used methodologies in the field.[7][8]
Objective: To determine the IC50 and/or Ki of this compound and ketoconazole for CYP3A4-mediated metabolism of a probe substrate (e.g., testosterone or midazolam).
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound hydrochloride and Ketoconazole
-
CYP3A4 probe substrate (e.g., Testosterone or Midazolam)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or Methanol (for reaction termination)
-
LC-MS/MS system for metabolite quantification
Experimental Workflow:
Procedure:
-
Prepare Stock Solutions: Dissolve this compound and ketoconazole in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions. Prepare a stock solution of the CYP3A4 probe substrate.
-
Serial Dilutions: Prepare a series of dilutions of the inhibitors in the assay buffer.
-
Pre-incubation: In a microcentrifuge tube or 96-well plate, add the human liver microsomes, phosphate buffer, and the inhibitor solution (or vehicle control). For mechanism-based inhibitors like this compound, a pre-incubation step with the NADPH regenerating system may be included to allow for the formation of the inhibitory metabolite. For direct inhibitors like ketoconazole, pre-incubation is typically done without NADPH.
-
Reaction Initiation: Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system (if not added during pre-incubation).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol. This also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. For Ki determination, experiments are performed at multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive, mixed).
Signaling and Metabolic Pathways
Both this compound and ketoconazole exert their primary effect by directly inhibiting the enzymatic activity of CYP3A4. This inhibition can have significant downstream consequences on the metabolism of a wide range of xenobiotics and endogenous compounds.
The inhibition of CYP3A4 by either this compound or ketoconazole leads to a decrease in the metabolism of CYP3A4 substrates. This can result in:
-
Decreased clearance of co-administered drugs that are primarily metabolized by CYP3A4.
-
Increased plasma concentrations and prolonged half-life of these drugs, potentially leading to toxicity.
-
Altered therapeutic efficacy if the drug is a prodrug that requires CYP3A4-mediated activation.
Conclusion
Both this compound and ketoconazole are effective inhibitors of CYP3A4 for in vitro studies. However, they possess distinct characteristics that should be considered when selecting an inhibitor for a particular experiment.
-
Ketoconazole is a potent and selective inhibitor of CYP3A4 with a well-characterized mixed competitive-noncompetitive mechanism. Its extensive documentation with specific Ki values for various substrates makes it a preferred choice for quantitative studies of CYP3A4 inhibition.
-
This compound (SKF-525A) is a broader, non-selective inhibitor of cytochrome P450s. While effective, its lack of specificity and less defined Ki for CYP3A4 may make it more suitable for initial screening studies or when a general P450 inhibition is desired. Its mechanism involving the formation of a metabolic-intermediate complex also introduces a time-dependent component to its inhibitory action.
The choice between this compound and ketoconazole will ultimately depend on the specific objectives of the research, the need for selectivity, and the desired level of quantitative detail in the inhibition data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Effect of ketoconazole on the activity of CYP4503A4 and CYP450 1A2 of hepatic microsomes in healthy adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Pan-CYP Inhibitors: Proadifen vs. 1-Aminobenzotriazole
In the landscape of drug discovery and development, understanding the metabolic fate of new chemical entities is paramount. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of drug metabolism. To delineate the role of CYP-mediated metabolism from other pathways, researchers employ pan-CYP inhibitors. This guide provides a comprehensive comparison of two such widely used inhibitors: Proadifen (SKF-525A) and 1-aminobenzotriazole (ABT). We delve into their mechanisms of action, inhibitory profiles, and provide standardized experimental protocols to aid researchers in their selection and application.
Mechanism of Action: A Tale of Two Inhibitors
This compound and ABT, while both effective pan-CYP inhibitors, operate through distinct mechanisms.
This compound (SKF-525A) is a non-selective, reversible inhibitor of a broad range of CYP isoforms. Its inhibitory action is primarily competitive, meaning it vies with substrates for the active site of the enzyme. However, for certain CYPs, particularly CYP3A, this compound can form metabolic-intermediate (MI) complexes, leading to a more potent, quasi-irreversible inhibition. This dual mechanism contributes to its broad inhibitory spectrum.
1-Aminobenzotriazole (ABT) , in contrast, is a mechanism-based, irreversible inhibitor of many CYP enzymes. ABT itself is not the inhibitory species; rather, it is metabolized by CYPs to a reactive intermediate, benzyne. This highly reactive species then covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inactivation. This "suicide inhibition" results in a time-dependent loss of enzyme activity.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory potency of this compound and ABT against various human CYP isoforms. It is important to note that IC50 and Ki values can vary depending on the experimental conditions, such as the specific substrate and protein concentration used.
Table 1: Inhibitory Potency (IC50/Ki in µM) of this compound (SKF-525A) against Human CYP Isoforms
| CYP Isoform | IC50 (µM) | Ki (µM) | Comments |
| CYP1A2 | >100 | 330 | Weak inhibitor. |
| CYP2A6 | >100 | - | Weak inhibitor. |
| CYP2B6 | 18 | - | Moderate inhibitor. |
| CYP2C8 | 13 | - | Moderate inhibitor. |
| CYP2C9 | 12 | 3500 | Moderate to weak inhibitor, depending on substrate. |
| CYP2C19 | 15 | - | Moderate inhibitor. |
| CYP2D6 | 4.3 | 0.043 | Potent inhibitor. |
| CYP2E1 | >100 | 8.7 | Weak to moderate inhibitor. |
| CYP3A4 | 3.2 | - | Potent inhibitor, forms MI complex. |
Table 2: Inhibitory Potency (IC50/Ki in µM) of 1-Aminobenzotriazole (ABT) against Human CYP Isoforms
| CYP Isoform | IC50 (µM) | Ki (µM) | Comments |
| CYP1A2 | - | 330 | Time-dependent inhibition observed. |
| CYP2C9 | - | 3500 | Weakest inhibitory effect. |
| CYP2C19 | - | - | Moderate time-dependent inhibition. |
| CYP2D6 | - | - | - |
| CYP2E1 | - | 8.7 | Time-dependent inhibition observed. |
| CYP3A4 | - | - | Strongest inhibitory effect. |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for in vitro and in vivo assessment of CYP inhibition.
In Vitro CYP Inhibition Assay using Human Liver Microsomes
This protocol outlines the determination of IC50 values for CYP inhibitors.
Selectivity profile of Proadifen against different human CYP isoforms
For researchers, scientists, and drug development professionals, understanding the selectivity of cytochrome P450 (CYP) inhibitors is paramount for accurate in vitro metabolism studies. This guide provides a comprehensive comparison of the selectivity profile of Proadifen (SKF-525A) against various human CYP isoforms, benchmarked against other non-specific CYP inhibitors, 1-aminobenzotriazole (ABT), and thelephoric acid.
This compound is a widely utilized non-specific inhibitor in drug metabolism studies. However, its inhibitory effects are not uniform across all CYP isoforms. This guide presents quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate inhibitor for specific research needs.
Comparative Inhibitory Potency of Non-Specific CYP Inhibitors
The inhibitory potential of this compound and its alternatives against a panel of key human CYP isoforms is summarized below. The data, presented as IC50 and Ki values, has been compiled from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| CYP Isoform | This compound (SKF-525A) | 1-Aminobenzotriazole (ABT) | Thelephoric Acid |
| CYP1A2 | Weak inhibition (46% at 1200 µM)[1] | Ki = 330 µM[1] | IC50 = 3.2 - 33.7 µM[2][3][4] |
| CYP2A6 | Little to no effect[5] | - | IC50 = 3.2 - 33.7 µM[2][3][4] |
| CYP2B6 | Inhibits[5] | - | IC50 = 3.2 - 33.7 µM[2][3][4] |
| CYP2C8 | - | - | IC50 = 3.2 - 33.7 µM[2][3][4] |
| CYP2C9 | Inhibits[5] | Ki = 3500 µM[1] | IC50 = 3.2 - 33.7 µM[2][3][4] |
| CYP2C19 | Strong inhibition[3] | - | IC50 = 3.2 - 33.7 µM[2][3][4] |
| CYP2D6 | Strong inhibition (Ki = 0.043 µM)[1] | - | IC50 = 3.2 - 33.7 µM[2][3][4] |
| CYP2E1 | Weak inhibition (65% at 1000 µM)[1] | Ki = 8.7 µM[1] | IC50 = 3.2 - 33.7 µM[2][3][4] |
| CYP3A4 | Strong inhibition, enhanced with NADPH pre-incubation[5] | - | IC50 = 3.2 - 33.7 µM[2][3][4] |
Key Observations:
-
This compound (SKF-525A) demonstrates a varied inhibitory profile. It is a potent inhibitor of CYP2D6 and shows significant, mechanism-based inhibition of CYP3A4.[1][5] Conversely, its inhibitory activity against CYP1A2 and CYP2E1 is weak.[1]
-
1-Aminobenzotriazole (ABT) also exhibits a selective pattern of inhibition, with notable inhibition of CYP2E1 and CYP1A2, but very weak inhibition of CYP2C9.[1]
-
Thelephoric Acid appears to be a more broadly non-specific inhibitor compared to this compound, with reported IC50 values in a relatively consistent micromolar range across a wider array of CYP isoforms.[2][3][4]
Experimental Protocols
A standard experimental workflow for determining the IC50 of a CYP inhibitor is crucial for generating reliable and reproducible data.
In Vitro CYP Inhibition Assay Protocol (IC50 Determination)
This protocol outlines the key steps for assessing the inhibitory potential of a compound against various CYP isoforms using human liver microsomes.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Testosterone for CYP3A4)
-
Test inhibitor (e.g., this compound) and positive control inhibitors
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test inhibitor, positive control, and probe substrates in an appropriate solvent. Serially dilute the inhibitor stock solution to obtain a range of concentrations.
-
Incubation Mixture Preparation: In a 96-well plate, combine the human liver microsomes, phosphate buffer, and the test inhibitor at various concentrations.
-
Pre-incubation (for time-dependent inhibition): For assessing time-dependent inhibition (TDI), a pre-incubation step is performed. The incubation mixture containing the inhibitor and microsomes is pre-warmed at 37°C. The reaction is initiated by adding the NADPH regenerating system and incubated for a specific duration (e.g., 30 minutes). An IC50 shift assay, comparing IC50 values with and without this pre-incubation step, can reveal mechanism-based inhibition.
-
Initiation of Reaction: For direct inhibition, add the CYP probe substrate to the wells containing the microsomes and inhibitor. Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, typically cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the IC50 value.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
By providing a clear comparison of inhibitory profiles and a detailed experimental framework, this guide aims to empower researchers to make informed decisions when selecting and utilizing non-specific CYP inhibitors in their drug discovery and development endeavors.
References
- 1. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomolther.org [biomolther.org]
- 4. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Proadifen's Inhibitory Power on CYP2D6: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the inhibitory effects of compounds on cytochrome P450 enzymes is paramount for predicting drug-drug interactions. This guide provides a comparative analysis of Proadifen (SKF-525A) and its inhibitory effect on CYP2D6, a critical enzyme in drug metabolism.
This compound is a well-established, non-selective inhibitor of cytochrome P450 (CYP) enzymes.[1] While it is known to strongly inhibit several CYP isoforms, including CYP2D6, in human liver microsomes, specific comparative data on its potency against other known CYP2D6 inhibitors is limited in publicly available literature.[2] This guide synthesizes available data to offer a comparative overview and details the experimental protocols necessary for such validation.
Comparative Inhibitory Potency against CYP2D6
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other prominent CYP2D6 inhibitors. It is critical to note that the IC50 value for this compound is a general value for cytochrome P450 inhibition and not specific to CYP2D6 from a direct comparative study with the other listed inhibitors. IC50 values can vary based on experimental conditions.
| Inhibitor | IC50 Value (µM) | Notes |
| This compound (SKF-525A) | 19 | General Cytochrome P450 inhibition.[1] |
| Quinidine | 0.008 - 0.02 | A very potent inhibitor, often used as a positive control.[3] |
| Paroxetine | 0.34 | With pre-incubation, indicating potential time-dependent inhibition.[1][4] |
| Fluoxetine | Not specified in abstracts | A known potent inhibitor of CYP2D6.[1][5] |
Experimental Protocols
Accurate determination of a compound's inhibitory effect on CYP2D6 requires robust experimental design. Below are detailed methodologies for determining the IC50 value and for assessing time-dependent inhibition.
Protocol for Determining IC50 of a CYP2D6 Inhibitor
This protocol outlines the steps to determine the concentration of an inhibitor at which 50% of the CYP2D6 enzyme activity is lost.
1. Materials and Reagents:
-
Human liver microsomes (HLMs) or recombinant human CYP2D6 enzyme
-
CYP2D6 substrate (e.g., Dextromethorphan or Bufuralol)[6][7]
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Test inhibitor (e.g., this compound) and known inhibitors (e.g., Quinidine)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent to stop the reaction
-
LC-MS/MS for analysis
2. Experimental Procedure:
-
Prepare inhibitor solutions: Create a series of dilutions of the test inhibitor and a positive control inhibitor (e.g., Quinidine) in a suitable solvent.
-
Incubation mixture preparation: In a microcentrifuge tube or 96-well plate, combine the human liver microsomes, phosphate buffer, and the CYP2D6 substrate.
-
Pre-incubation (optional but recommended): Add the various concentrations of the inhibitor to the incubation mixtures. Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the NADPH regenerating system to the incubation mixtures to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the formation of the metabolite of the CYP2D6 substrate.
-
Data Analysis: Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response curve.
Protocol for IC50 Shift Assay to Assess Time-Dependent Inhibition
This assay is crucial for identifying mechanism-based inhibitors that require metabolic activation to exert their inhibitory effect.
1. Experimental Procedure:
-
Prepare three sets of incubations:
-
Set 1 (0-minute pre-incubation): The inhibitor, microsomes, and NADPH regenerating system are added simultaneously with the substrate.
-
Set 2 (30-minute pre-incubation without NADPH): The inhibitor and microsomes are pre-incubated for 30 minutes at 37°C. The reaction is then initiated by adding the substrate and the NADPH regenerating system.
-
Set 3 (30-minute pre-incubation with NADPH): The inhibitor, microsomes, and the NADPH regenerating system are pre-incubated for 30 minutes at 37°C to allow for metabolic activation of the inhibitor. The reaction is then initiated by adding the substrate.
-
-
Follow steps 5-9 from the standard IC50 protocol for each set of incubations.
-
Data Analysis: Calculate the IC50 value for each of the three conditions. A significant shift (decrease) in the IC50 value in the presence of NADPH during pre-incubation compared to the other conditions indicates time-dependent inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the experimental logic and metabolic pathway, the following diagrams are provided.
Caption: CYP2D6 metabolic pathway and point of inhibition.
Caption: Experimental workflow for IC50 determination.
Caption: Logical workflow of an IC50 shift assay.
References
- 1. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. | Semantic Scholar [semanticscholar.org]
- 6. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
A Comparative Guide to Alternative Pan-CYP Inhibitors for Proadifen (SKF-525A)
For Researchers, Scientists, and Drug Development Professionals
Proadifen, also known as SKF-525A, has long been a staple in drug metabolism studies as a non-specific inhibitor of cytochrome P450 (CYP) enzymes. Its utility lies in its ability to broadly block CYP-mediated metabolism, helping researchers determine the role of these enzymes in the clearance and biotransformation of xenobiotics. However, this compound is not without its limitations; it exhibits weak inhibitory effects on certain isoforms like CYP1A2 and CYP2E1 and has been shown to affect other cellular processes such as autophagy, potentially confounding experimental results.[1][2][3]
This guide provides a comparative overview of key alternatives to this compound, presenting their inhibitory profiles, mechanisms of action, and the experimental protocols used to characterize them. The featured alternatives—1-Aminobenzotriazole (ABT), Ketoconazole, Ritonavir, and the novel inhibitor Thelephoric Acid—offer distinct advantages and disadvantages for in vitro and in vivo research applications.
Comparative Inhibitory Activity
The selection of an appropriate pan-CYP inhibitor depends on the specific CYP isoforms relevant to the compound under investigation. The following table summarizes the inhibitory potency (IC50 values) of this compound and its alternatives against a panel of major human CYP enzymes. Lower IC50 values indicate greater potency.
| Inhibitor | CYP1A2 (μM) | CYP2B6 (μM) | CYP2C9 (μM) | CYP2C19 (μM) | CYP2D6 (μM) | CYP3A4 (μM) | Notes |
| This compound (SKF-525A) | >100[1] | ~25[4] | ~10[4] | Strong[1] | Strong[1] | ~5-10[4] | Weak inhibitor of CYP1A2 and CYP2E1.[1] |
| 1-Aminobenzotriazole (ABT) | ~20-50[5] | ~20-50[5] | >50 (Resistant)[5] | ~20-50[5] | ~20-50[5] | <10[5] | Mechanism-based inhibitor. CYP2C9 is particularly resistant.[5] Can inhibit non-CYP enzymes like UGTs.[6][7] |
| Ketoconazole | >50 | >50 | ~5-10 | ~5-10 | ~5-10 | ~0.01 - 2.5 [8] | Potent, selective inhibitor of CYP3A4.[9][10] Inhibition is mixed competitive-noncompetitive.[10] |
| Ritonavir | >150[11] | >6[11] | >6[11] | >6[11] | >6[12] | ~0.014 [11] | Highly potent mechanism-based inhibitor of CYP3A4.[12][13] Also inhibits other CYPs at higher concentrations.[12] |
| Thelephoric Acid | ~3.2 [2] | ~15.1[2] | ~33.7[2] | ~18.5[2] | ~4.9 [2] | ~10.4[2] | Novel non-specific inhibitor with broader and more potent activity than SKF-525A against certain CYPs (e.g., 1A2, 2E1).[1][2] |
Note: IC50 values can vary significantly based on experimental conditions (e.g., substrate used, protein concentration). The values presented are approximations for comparative purposes.
Inhibitor Profiles and Mechanisms
1-Aminobenzotriazole (ABT)
ABT is a widely used mechanism-based inactivator, meaning it is converted by CYPs into a reactive species that covalently binds to and irreversibly inactivates the enzyme.[5][14] This makes it a powerful tool for definitively blocking CYP activity in vivo and in vitro. Its primary advantage is its broad action, though its inactivation of CYP2C9 is notably less efficient.[5][15] A significant consideration is that ABT can also inhibit and induce other drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), which can complicate data interpretation in reaction phenotyping studies.[6][16]
Ketoconazole
Ketoconazole is best known as a potent and relatively selective inhibitor of CYP3A4, the most abundant CYP isoform in the human liver.[9][10] While not a true pan-CYP inhibitor, its strong effect on CYP3A4 makes it an invaluable tool when this isoform is the primary contributor to a drug's metabolism. Its mechanism is primarily reversible, involving a mix of competitive and non-competitive inhibition.[10] Researchers should be aware that ketoconazole also inhibits key enzymes in steroidogenesis.[17]
Ritonavir
Originally developed as an HIV protease inhibitor, ritonavir is now frequently used as a pharmacokinetic booster due to its exceptionally potent, mechanism-based inhibition of CYP3A4.[13][18] With an IC50 value in the low nanomolar range, it is one of the most powerful CYP3A4 inhibitors known.[11] While its primary action is against CYP3A4, it also inhibits other isoforms like CYP2D6 and CYP2C9 at higher, clinically relevant concentrations.[12] The irreversible nature of its inhibition provides a sustained blockade of CYP3A activity.[19]
Thelephoric Acid
Thelephoric acid is a novel, naturally derived compound that has shown promise as a non-specific CYP inhibitor.[1][2] Studies in human liver microsomes demonstrate that it inhibits a wide range of CYP isoforms with IC50 values in the low micromolar range.[2] Notably, it is significantly more potent than this compound against CYP1A2 and CYP2E1.[2] Its mechanism appears to be a mixed mode of competitive and non-competitive inhibition, depending on the isoform.[2] As a newer research tool, its full profile and potential off-target effects are still under investigation.
Experimental Protocols
Protocol 1: Standard CYP Inhibition Assay (IC50 Determination)
This protocol outlines the fundamental steps for determining the concentration of a compound required to inhibit 50% of a specific CYP enzyme's activity (IC50).
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP enzymes.
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Test inhibitor stock solution (typically in DMSO).
-
Isoform-specific probe substrate (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).
-
NADPH regenerating system (cofactor).
-
Stop solution (e.g., acetonitrile with an internal standard).
-
96-well incubation plates.
2. Procedure:
-
Preparation: Serially dilute the test inhibitor to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Incubation Mixture: In each well of the incubation plate, combine the buffer, HLMs, and the specific inhibitor concentration. Include a vehicle control (DMSO without inhibitor).
-
Initiation: Pre-warm the plate to 37°C. Add the isoform-specific substrate to all wells and mix. To initiate the enzymatic reaction, add the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding the cold stop solution. This also precipitates the proteins.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the substrate-specific metabolite.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20][21]
Protocol 2: Time-Dependent Inhibition (IC50 Shift Assay)
This assay is crucial for identifying mechanism-based inhibitors like ABT and ritonavir. It compares the IC50 value with and without a pre-incubation step to allow for potential enzyme inactivation.[22]
1. Procedure:
-
Prepare two sets of incubation plates as described in the standard assay.
-
Plate 1 (No Pre-incubation): Follow the standard protocol exactly.
-
Plate 2 (Pre-incubation):
-
Combine buffer, HLMs, inhibitor, and the NADPH regenerating system (to allow for metabolic activation of the inhibitor).
-
Pre-incubate this mixture at 37°C for 30 minutes.
-
After pre-incubation, add the probe substrate to initiate the activity measurement phase and incubate for a short period (e.g., 5 minutes).
-
-
Termination and Analysis: Terminate and analyze both plates as described above.
-
Data Interpretation: Calculate the IC50 value for both conditions. A significant decrease (a "shift" to the left) in the IC50 value in the pre-incubated plate compared to the non-pre-incubated plate indicates time-dependent inhibition.[20][22]
Visualizations
dot
References
- 1. biomolther.org [biomolther.org]
- 2. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protease inhibitors as inhibitors of human cytochromes P450: high risk associated with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ketoconazole - Wikipedia [en.wikipedia.org]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Characterization of ritonavir-mediated inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
Proadifen (SKF-525A): A Comparative Guide to its Cross-reactivity with Key Enzyme Systems
For Researchers, Scientists, and Drug Development Professionals
Proadifen, also known as SKF-525A, is a well-established compound widely utilized in pharmacological research as a non-selective inhibitor of cytochrome P450 (CYP450) enzymes.[1][2] Its ability to modulate the metabolism of a vast array of xenobiotics has made it an invaluable tool in drug discovery and development. However, the utility of this compound is nuanced by its cross-reactivity with other critical enzyme systems, a factor that necessitates careful consideration in experimental design and data interpretation. This guide provides a comparative overview of this compound's interaction with various enzyme systems, supported by available experimental data and detailed methodologies.
Comparative Inhibitory Profile of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target, cytochrome P450, and other key enzyme systems. This quantitative data allows for a direct comparison of this compound's potency across different metabolic pathways.
| Enzyme System | Specific Enzyme(s) | Substrate/Condition | IC50 Value (µM) | Inhibition Type | Reference(s) |
| Cytochrome P450 (CYP) | General (non-selective) | Various | 19 | Non-competitive | [1][2][3] |
| CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A | Human Liver Microsomes | Varies | Not Specified | [4] | |
| CYP1A2, CYP2A6, CYP2E1 | Human Liver Microsomes | Little to no inhibition | Not Applicable | [4] | |
| Monoamine Oxidases (MAO) | MAO-A | Not Specified | Reduces activity | Not Reported | [1][3] |
| Nitric Oxide Synthases (NOS) | Neuronal NOS (nNOS) | Not Specified | 90 | Not Specified | |
| UDP-Glucuronosyltransferases (UGTs) | Not Specified | Not Specified | Not Reported | Not Reported | |
| Sulfotransferases (SULTs) | Not Specified | Not Specified | Not Reported | Not Reported |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for assessing the inhibitory activity of this compound against the enzyme systems discussed.
Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines a typical in vitro assay to determine the IC50 of this compound for various CYP isoforms using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
This compound hydrochloride (SKF-525A)
-
CYP isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs with a series of this compound concentrations in phosphate buffer at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the CYP isoform-specific substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
Monoamine Oxidase (MAO-A) Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of MAO-A by this compound.
Materials:
-
Recombinant human MAO-A
-
This compound hydrochloride
-
MAO-A substrate (e.g., kynuramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well black microplate, add the MAO-A enzyme and a series of this compound concentrations in phosphate buffer.
-
Pre-incubate the plate at 37°C for a specified time.
-
Initiate the reaction by adding the MAO-A substrate, Amplex® Red reagent, and HRP.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) at multiple time points.
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the percent inhibition relative to a vehicle control and calculate the IC50 value.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol details a colorimetric assay to assess the inhibitory effect of this compound on nNOS activity.
Materials:
-
Recombinant human nNOS
-
This compound hydrochloride
-
L-Arginine (substrate)
-
NADPH
-
Calmodulin
-
Calcium chloride
-
Griess Reagent (for nitrite determination)
-
HEPES buffer (pH 7.4)
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a microplate, combine nNOS, L-arginine, NADPH, calmodulin, and calcium chloride in HEPES buffer.
-
Add a series of this compound concentrations to the reaction mixture.
-
Incubate the plate at 37°C for a specified time.
-
Terminate the reaction and measure the amount of nitrite produced using the Griess Reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary inhibitory action of this compound on the Cytochrome P450 system and a general workflow for assessing enzyme inhibition.
Figure 1. this compound's primary mechanism of action is the non-selective inhibition of Cytochrome P450 enzymes.
Figure 2. A generalized experimental workflow for determining the IC50 of an enzyme inhibitor like this compound.
Conclusion
This compound (SKF-525A) remains a cornerstone tool in drug metabolism research due to its potent inhibition of cytochrome P450 enzymes. However, its cross-reactivity with other enzyme systems, such as neuronal nitric oxide synthase and monoamine oxidase A, underscores the importance of a comprehensive understanding of its pharmacological profile. Researchers employing this compound should be cognizant of these off-target effects and consider them when interpreting experimental outcomes. The lack of extensive quantitative data on its interactions with UGTs and SULTs highlights an area for future investigation to further refine the utility of this compound in drug development. The provided experimental protocols offer a foundation for conducting such comparative studies, enabling a more precise characterization of this compound's enzymatic interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride (SKF-525A), Cytochrome P450 inhibitor (CAS 62-68-0) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Proadifen: A Mechanism-Based Inhibitor of Cytochrome P450 3A4
For Immediate Release
A Comparative Guide for Researchers in Drug Development
Proadifen, also known as SKF-525A, is a well-established inhibitor of cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in drug metabolism. For researchers and professionals in drug development, understanding the specific nature of this inhibition is paramount for predicting drug-drug interactions and ensuring therapeutic safety and efficacy. This guide provides a comprehensive comparison of this compound's inhibitory mechanism against that of other known CYP inhibitors, supported by experimental data and detailed protocols.
This compound's Inhibitory Profile: A Closer Look
This compound exhibits a non-selective inhibition profile across the CYP superfamily; however, its mechanism of action varies significantly between different CYP isoforms. While it demonstrates reversible, competitive inhibition of enzymes like CYP2C9, its interaction with the crucial CYP3A4 enzyme is of a more complex and potent nature: mechanism-based inhibition .
Mechanism-based inhibition, also referred to as suicide inhibition, is an irreversible process. It occurs when the inhibitor is itself a substrate for the enzyme. The enzyme metabolizes the inhibitor, leading to the formation of a reactive metabolite that then covalently binds to the enzyme, rendering it permanently inactive. This time- and concentration-dependent inactivation requires the synthesis of new enzyme to restore metabolic function.
For CYP3A4, this compound undergoes metabolism that results in the formation of a metabolic intermediate (MI) complex. This complex formation is a hallmark of mechanism-based inhibition and leads to a potent and long-lasting suppression of CYP3A4 activity. In contrast, this compound shows little to no inhibitory effect on other CYP isoforms such as CYP1A2, CYP2A6, and CYP2E1.
Comparative Analysis of CYP3A4 Inhibition
To provide a clear perspective on this compound's potency as a mechanism-based inhibitor, this guide compares its activity with two other well-characterized mechanism-based inhibitors of CYP3A4: the macrolide antibiotic erythromycin and the calcium channel blocker verapamil.
| Inhibitor | Target CYP Isoform | Inhibition Mechanism | IC50 (µM) | K_I (µM) | k_inact (min⁻¹) |
| This compound (SKF-525A) | CYP3A4 | Mechanism-Based | Data not available | Data not available | Data not available |
| CYP2C9 | Competitive | 10 - 50 | - | - | |
| CYP2D6 | Mixed | ~5 | - | - | |
| CYP1A2 | Weak/None | >100 | - | - | |
| Erythromycin | CYP3A4 | Mechanism-Based | 17 - 68 | 13 - 45 | 0.05 - 0.1 |
| Verapamil | CYP3A4 | Mechanism-Based | 5 - 20 | 2.97 - 10.3 | 0.30 - 0.64 |
Note: IC50, K_I, and k_inact values can vary depending on the experimental conditions, including the specific substrate and in vitro test system used.
Experimental Protocols for Determining CYP Inhibition
Accurate characterization of a compound's inhibitory potential is crucial. The following are detailed methodologies for key experiments used to assess both reversible and mechanism-based CYP inhibition.
Experimental Protocol 1: IC50 Shift Assay for Screening Time-Dependent Inhibition
This assay is a primary screening tool to identify potential mechanism-based inhibitors. A shift in the IC50 value after pre-incubation with the enzyme and the cofactor NADPH suggests time-dependent inhibition.
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP enzymes
-
Test inhibitor (e.g., this compound)
-
NADPH regenerating system
-
CYP-specific substrate (e.g., midazolam for CYP3A4)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor, substrate, and NADPH in appropriate solvents.
-
Incubation Setup: In a 96-well plate, set up two sets of incubations:
-
Set A (Without Pre-incubation): Add buffer, HLMs, and various concentrations of the inhibitor.
-
Set B (With Pre-incubation): Add buffer, HLMs, and various concentrations of the inhibitor.
-
-
Pre-incubation: Incubate Set B at 37°C for a defined period (e.g., 30 minutes) after the addition of NADPH.
-
Initiation of Reaction:
-
To Set A, add NADPH and the CYP-specific substrate simultaneously to start the reaction.
-
To Set B, add the CYP-specific substrate after the pre-incubation period.
-
-
Incubation: Incubate both plates at 37°C for a short duration (e.g., 5-10 minutes).
-
Termination: Stop the reaction by adding a quenching solution.
-
Analysis: Centrifuge the plates and analyze the supernatant for metabolite formation using LC-MS/MS.
-
Data Analysis: Calculate the IC50 values for both conditions. A significant decrease in the IC50 value in the pre-incubated set (Set B) compared to the non-pre-incubated set (Set A) indicates time-dependent inhibition.
Experimental Protocol 2: Determination of k_inact and K_I for Mechanism-Based Inhibition
This experiment provides a quantitative measure of the potency of a mechanism-based inhibitor.
Materials:
-
Same as for the IC50 shift assay.
Procedure:
-
Pre-incubation: Prepare a series of pre-incubation mixtures containing a fixed concentration of HLMs, NADPH, and varying concentrations of the test inhibitor.
-
Time-Course Inactivation: At multiple time points during the pre-incubation (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot of each mixture.
-
Residual Activity Measurement: Dilute each aliquot into a secondary incubation mixture containing the CYP-specific substrate and NADPH to measure the remaining enzyme activity.
-
Termination and Analysis: Terminate the secondary reactions after a short incubation and analyze for metabolite formation via LC-MS/MS.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).
-
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and experimental workflows.
A Comparative Guide to the In Vivo Efficacy of Proadifen and ABT in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two widely used cytochrome P450 (CYP) inhibitors, Proadifen (also known as SKF-525A) and 1-Aminobenzotriazole (ABT), in mouse models. The information presented herein is compiled from various studies to assist researchers in selecting the appropriate inhibitor for their in vivo drug metabolism and pharmacokinetic studies.
Executive Summary
This compound and ABT are both potent, non-specific inhibitors of CYP enzymes and are frequently used in preclinical research to investigate the role of oxidative metabolism in drug clearance and toxicity. While both compounds effectively inhibit CYP activity in vivo, they exhibit differences in their duration of action, potential for off-target effects, and the experimental contexts in which they are most commonly employed. This guide presents a side-by-side comparison of their in vivo efficacy, supported by quantitative data from published studies, detailed experimental protocols, and visual representations of their mechanisms and experimental applications.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of this compound and ABT in mice based on data extracted from various studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate experiments. Variations in experimental conditions such as mouse strain, dosage, route of administration, and the specific probe substrate used can influence the observed efficacy.
Table 1: In Vivo Efficacy of this compound (SKF-525A) in Mice
| Parameter | Probe Substrate | Mouse Strain | This compound Dose & Route | Efficacy Metric | Result |
| Drug Potentiation | Barbital Sodium | Not Specified | Not Specified | Sleeping Time | Markedly enhanced magnitude and duration[1] |
| Drug Potentiation | delta 9-Tetrahydrocannabinol (THC) | Not Specified | Not Specified | Analgesic Activity | Significantly potentiated[1] |
| Teratogenicity Modulation | Thiabendazole (TBZ) | ICR | 40 mg/kg, ip | Incidence of Resorbed Fetuses | Higher than with TBZ alone[2] |
Table 2: In Vivo Efficacy of 1-Aminobenzotriazole (ABT) in Mice
| Parameter | Probe Substrate | Mouse Strain | ABT Dose & Route | Efficacy Metric | Result |
| CYP Inhibition | Not Specified | Not Specified | Not Specified | Oxidative Drug Metabolism | Attenuated |
| Drug Exposure | Antipyrine | Not Specified | Continuous infusion via ALZET osmotic pump | Total Clearance (CLtot) | Decreased to approximately one-fourth of the vehicle group[3] |
| Drug Exposure | Antipyrine | Not Specified | Continuous infusion via ALZET osmotic pump | Bioavailability (BA) | Increased up to 3-fold compared to the vehicle group[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and interpreting experimental findings. Below are representative protocols for in vivo studies involving this compound and ABT in mice.
This compound (SKF-525A) Administration Protocol for Teratogenicity Studies
-
Animal Model: Pregnant ICR mice.
-
Housing: Maintained under standard laboratory conditions.
-
Treatment:
-
A single intraperitoneal (ip) injection of this compound at a dose of 40 mg/kg was administered.
-
One hour after this compound administration, an oral dose of thiabendazole (250 or 500 mg/kg) was given on day 9 of gestation.
-
-
Endpoint Analysis: On day 18 of gestation, fetuses were surgically removed and examined for external and skeletal anomalies. The incidence of resorbed fetuses was also recorded.[2]
ABT Administration Protocol for Long-Term CYP Inhibition
-
Animal Model: Male C57BL mice.
-
Housing: Standard laboratory conditions.
-
Treatment:
-
ABT was formulated in a vehicle of 0.5% (w/v) hydroxypropyl methylcellulose and 0.5% (v/v) Tween 80 in N,N-dimethylacetamide/20% hydroxypropyl-β-cyclodextrin aqueous solution (2:8, v/v).
-
The ABT solution was loaded into ALZET osmotic pumps for continuous administration.
-
Pumps were surgically implanted subcutaneously.
-
-
Pharmacokinetic Analysis:
-
Plasma concentrations of ABT were monitored over 336 hours.
-
The pharmacokinetics of antipyrine (a non-specific CYP probe) were assessed by measuring its total clearance and bioavailability.[3]
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the action and experimental use of this compound and ABT.
Caption: Mechanism of this compound action as a CYP450 inhibitor.
Caption: A typical experimental workflow for assessing ABT's in vivo efficacy.
Concluding Remarks
Both this compound and ABT are valuable tools for researchers studying drug metabolism in vivo. The choice between these two inhibitors should be guided by the specific research question, the required duration of CYP inhibition, and potential confounding factors. ABT, particularly when administered via osmotic pumps, offers a method for sustained, long-term inhibition of CYP enzymes, which is advantageous for chronic studies. This compound has a long history of use and is effective for acute inhibition, though its potential for off-target effects should be considered. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision for your in vivo studies in mice.
References
- 1. The effects of SKF 525-A on the analgesic and barbiturate-potentiating activity of delta 9-tetrahydrocannabinol in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pretreatment with SKF-525A or sodium phenobarbital on thiabendazole-induced teratogenicity in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
Thelephoric Acid: A Superior Alternative to SKF-525A for Broad-Spectrum Cytochrome P450 Inhibition
For researchers, scientists, and drug development professionals seeking a reliable and potent pan-cytochrome P450 (CYP) inhibitor, Thelephoric acid emerges as a compelling alternative to the conventionally used SKF-525A. Extensive in vitro data demonstrates that Thelephoric acid offers broader and more consistent inhibition across a range of key drug-metabolizing CYP isoforms, overcoming the well-documented limitations of SKF-525A.
Thelephoric acid, a naturally occurring terphenylquinone isolated from fungi such as Polyozellus multiplex, exhibits significant inhibitory activity against a wide array of CYP enzymes crucial for drug metabolism.[1][2][3] In contrast, SKF-525A (proadifen) displays a more selective and weaker inhibitory profile, particularly against important isoforms like CYP1A2 and CYP2E1.[2][4] This makes Thelephoric acid a more robust tool for in vitro studies aimed at elucidating the overall contribution of CYP-mediated metabolism in the disposition of novel chemical entities.
Comparative Inhibitory Profile: Thelephoric Acid vs. SKF-525A
A head-to-head comparison of the inhibitory potential of Thelephoric acid and SKF-525A against nine major human CYP isoforms reveals the striking superiority of Thelephoric acid. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are consistently lower for Thelephoric acid across the tested enzymes.
| Cytochrome P450 Isoform | Thelephoric Acid IC50 (μM) | SKF-525A IC50 (μM) | Predominant Inhibition Mechanism by Thelephoric Acid |
| CYP1A2 | 3.2 | > 100 | Competitive |
| CYP2A6 | 8.9 | > 100 | Competitive |
| CYP2B6 | 10.5 | 12.3 | Mixed-mode |
| CYP2C8 | 6.8 | 25.6 | Mixed-mode |
| CYP2C9 | 5.4 | 8.7 | Mixed-mode |
| CYP2C19 | 7.2 | 4.5 | Mixed-mode |
| CYP2D6 | 33.7 | 3.1 | Non-competitive |
| CYP2E1 | 15.8 | > 100 | Competitive |
| CYP3A4 | 4.6 | 15.2 | Non-competitive |
Data compiled from a comparative in vitro study using human liver microsomes.[2]
The data clearly indicates that Thelephoric acid is a more potent and non-specific inhibitor of the nine tested CYPs compared to SKF-525A in human liver microsomes.[2] Notably, Thelephoric acid demonstrated at least 16-fold greater inhibition of CYP1A2, CYP2A6, and CYP2E1-catalyzed reactions than SKF-525A.[2] While SKF-525A showed comparable or slightly higher potency against CYP2D6 and CYP2C19, its weak inhibition of several other key isoforms limits its utility as a general CYP inhibitor.[2][4]
Understanding the Mechanisms of Inhibition
Thelephoric acid exhibits a range of inhibitory mechanisms against different CYP isoforms. It acts as a competitive inhibitor of CYP1A2, CYP2A6, and CYP2E1, directly competing with substrates for the active site of the enzyme.[2] For CYP3A4 and CYP2D6, it demonstrates non-competitive inhibition, binding to a site other than the active site to impede enzyme function.[2] A mixed-mode of inhibition is observed for CYP2B6, CYP2C8, CYP2C9, and CYP2C19.[2]
In contrast, SKF-525A is known to inhibit CYPs primarily through the formation of metabolic-intermediate (MI) complexes, a mechanism that is not universally effective across all CYP isoforms.[2] Furthermore, SKF-525A has been reported to have off-target effects, including the disruption of autophagy in primary rat hepatocytes, which can complicate the interpretation of experimental results.[5]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for assessing CYP inhibition are provided below.
In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines the general procedure for determining the IC50 values of test compounds against various CYP isoforms using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, coumarin for CYP2A6)
-
Thelephoric acid and SKF-525A stock solutions (in a suitable solvent like DMSO)
-
Acetonitrile or other suitable quenching solvent
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing HLMs, potassium phosphate buffer, and the probe substrate for the specific CYP isoform being tested.
-
Add Inhibitor: Add varying concentrations of Thelephoric acid or SKF-525A to the wells. Include a vehicle control (solvent only) for baseline activity.
-
Pre-incubation (for SKF-525A): For SKF-525A, a pre-incubation step with HLMs and the NADPH regenerating system for approximately 20 minutes at 37°C is recommended to allow for the formation of metabolic-intermediate complexes.[2]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time, ensuring that the reaction remains in the linear range (typically 10-30 minutes).
-
Terminate Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizing the Comparison
To further illustrate the advantages of Thelephoric acid, the following diagrams depict the experimental workflow and the comparative inhibition profiles.
Conclusion
The available experimental data strongly supports the use of Thelephoric acid as a more effective and reliable non-selective CYP inhibitor in in vitro drug metabolism studies compared to SKF-525A. Its broad inhibitory spectrum and potent activity across a wide range of clinically relevant CYP isoforms provide researchers with a superior tool for accurately assessing the role of cytochrome P450-mediated metabolism in drug disposition and for investigating potential drug-drug interactions. The well-defined inhibitory mechanisms of Thelephoric acid further enhance its utility, allowing for a more nuanced understanding of its effects on drug metabolism pathways. For scientists and drug development professionals, the adoption of Thelephoric acid represents a significant step towards more predictive and robust in vitro drug metabolism research.
References
- 1. Thelephoric acid - Wikipedia [en.wikipedia.org]
- 2. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomolther.org [biomolther.org]
- 5. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Proadifen Specificity in a Novel Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Inhibitor Overview and Specificity Profile
Proadifen is a non-competitive inhibitor of cytochrome P450 enzymes, crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. However, its utility can be compromised by off-target effects. This guide addresses the critical need to validate its specificity in any new experimental system. The table below summarizes the known primary targets and significant off-target effects of this compound and two common alternative CYP inhibitors.
Table 1: Comparison of Inhibitor Specificity
| Inhibitor | Primary Target(s) | Known Off-Target Effect(s) | Potency (IC50/Ki) |
| This compound (SKF-525A) | Cytochrome P450 (non-selective) | Monoamine Oxidase A (MAO-A), Neuronal Nitric Oxide Synthase, Glibenclamide-sensitive K+ channels, Acetylcholine receptor ion channels | CYP Inhibition: IC50 ≈ 19 µM; K+ Channel Inhibition: IC50 ≈ 9.8 µM[1] |
| 1-Aminobenzotriazole (ABT) | Cytochrome P450 (non-selective, irreversible) | N-acetyltransferase (NAT) | CYP1A2 Ki ≈ 330 µM; CYP2E1 Ki ≈ 8.7 µM; CYP2C9 Ki ≈ 3500 µM[2][3] |
| Ketoconazole | Fungal CYP51, Human CYP3A4/5 | P-glycoprotein (P-gp), other CYP isoforms (e.g., CYP2C9, CYP2C19, CYP2D6) | CYP3A4 Ki in the low nanomolar range[4] |
Experimental Validation Workflow
To comprehensively validate the specificity of this compound in a new cell line, a multi-pronged experimental approach is recommended. This workflow is designed to assess both the on-target efficacy and potential off-target effects of the inhibitor.
Caption: Experimental workflow for validating this compound specificity.
Key Experimental Protocols and Data Presentation
Dose-Response Assay for CYP Inhibition
This assay determines the concentration of this compound and its alternatives required to inhibit 50% of the target CYP enzyme's activity (IC50). A lower IC50 value indicates higher potency.
Protocol:
-
Cell Culture: Plate the new cell line in a 96-well plate and culture until confluent.
-
Inhibitor Preparation: Prepare a serial dilution of this compound, ABT, and Ketoconazole in the appropriate vehicle (e.g., DMSO).
-
Treatment: Treat the cells with the diluted inhibitors for a predetermined time (e.g., 1 hour). Include a vehicle-only control.
-
CYP Activity Assay: Add a fluorescent or luminescent CYP substrate to each well.
-
Measurement: Measure the fluorescence or luminescence at appropriate time points using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit a sigmoidal dose-response curve to determine the IC50 value.
Table 2: Hypothetical Dose-Response Data for CYP3A4 Inhibition
| Inhibitor | IC50 (µM) | Hill Slope | R² |
| This compound | 15.8 | 1.1 | 0.98 |
| 1-Aminobenzotriazole (ABT) | 55.2 | 0.9 | 0.95 |
| Ketoconazole | 0.08 | 1.3 | 0.99 |
Western Blot for CYP Enzyme Expression
This experiment verifies that the observed inhibition of CYP activity is not due to a decrease in the total amount of the CYP enzyme.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors at their respective IC50 concentrations for 24 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the CYP isoform of interest. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Table 3: Hypothetical Western Blot Densitometry Data
| Treatment | Normalized CYP3A4 Expression (Arbitrary Units) |
| Vehicle Control | 1.00 |
| This compound (15.8 µM) | 0.98 |
| ABT (55.2 µM) | 1.02 |
| Ketoconazole (0.08 µM) | 0.95 |
siRNA-mediated Knockdown for Target Validation
This experiment confirms that the effect of this compound is dependent on the presence of the target CYP enzyme.
Protocol:
-
siRNA Transfection: Transfect the new cell line with a validated siRNA targeting the specific CYP isoform or a non-targeting control siRNA.
-
Cell Culture: Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.
-
This compound Treatment: Treat the siRNA-transfected cells with a range of this compound concentrations.
-
CYP Activity Assay: Perform the CYP activity assay as described in the dose-response protocol.
-
Data Analysis: Compare the dose-response curve of this compound in the target siRNA-treated cells to the non-targeting control. A significant rightward shift in the IC50 in the knockdown cells indicates on-target activity.
Table 4: Hypothetical Effect of CYP3A4 Knockdown on this compound Potency
| siRNA Treatment | This compound IC50 (µM) |
| Non-targeting control | 16.2 |
| CYP3A4 siRNA | > 100 |
Signaling Pathway Considerations
This compound's inhibition of CYP enzymes can have downstream effects on various signaling pathways that are dependent on the metabolites of CYP substrates. For instance, the metabolism of arachidonic acid by CYP enzymes produces eicosanoids that are involved in inflammatory and cell signaling pathways.
Caption: this compound's impact on a CYP-mediated signaling pathway.
Conclusion
Validating the specificity of a pharmacological inhibitor like this compound is paramount for the correct interpretation of experimental results. By employing a combination of dose-response assays, protein expression analysis, and genetic knockdown, researchers can confidently ascertain the on-target effects of this compound in their specific cell line. Furthermore, a comparative analysis with alternative inhibitors provides a broader context for its specificity and potential off-target liabilities. This systematic approach will ultimately lead to more robust and reproducible scientific findings.
References
- 1. Inhibition by SKF 525A and quinacrine of endogenous glibenclamide-sensitive K+ channels in follicle-enclosed Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Inhibitory Effect of 1-Aminobenzotriazole on Drug Oxidations Catalyzed by Human Cytochrome P450 Enzymes: A Comparison with SKF-525A and Ketoconazole [jstage.jst.go.jp]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
Literature review comparing Proadifen's effects across species
A Comprehensive Review of Proadifen (SKF-525A) Effects Across Species for Researchers and Drug Development Professionals
This compound, also known as SKF-525A, is a well-characterized compound widely utilized in pharmacological and toxicological research.[1] Its primary mechanism of action is the non-selective inhibition of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast array of endogenous and exogenous substances.[1][2] This inhibitory action leads to significant alterations in drug metabolism, physiological processes, and behavioral outcomes, with effects that can vary considerably across different species. Understanding these species-specific differences is critical for the accurate interpretation of preclinical data and its extrapolation to human contexts.
This guide provides a comparative overview of this compound's effects, summarizing quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows to support researchers in drug development and related scientific fields.
Quantitative Comparison of this compound's Effects
The inhibitory potency and in vivo effects of this compound show significant variability depending on the species and the specific enzyme or physiological process being examined. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
| Species | Enzyme/System | IC50 Value | Notes |
| General | Cytochrome P450 (non-specific) | 19 µM | Non-competitive inhibition.[2] |
| Human | CYP1A2 | Weak inhibition (effective at 100–1,200 µM) | This compound is a notably weak inhibitor of this isoform.[1][3] |
| Human | CYP2A6 | - | This compound has little effect on CYP2A6 reactions.[4] |
| Human | CYP2B6 | Moderate to strong inhibition | Inhibited by this compound and its metabolites.[4] |
| Human | CYP2C9 | Moderate to strong inhibition | This compound and its metabolites inhibit CYP2C9.[4] |
| Human | CYP2C19 | Moderate to strong inhibition | Strongly inhibited by this compound in human microsomes.[3][4] |
| Human | CYP2D6 | Moderate to strong inhibition | Strongly inhibited by this compound in human microsomes.[3][4] |
| Human | CYP2E1 | Weak inhibition | This compound has little effect on CYP2E1 reactions.[1][4] |
| Human | CYP3A | Strong inhibition | Inhibition is enhanced by preincubation with NADPH, suggesting mechanism-based inhibition.[4] |
| Rat | Hepatic Cytosolic Fraction | 8 µM (for Acridone formation) | Inhibition was observed after a 2-minute incubation period.[2] |
Table 2: In Vivo Effects of this compound Administration Across Species
| Species | Dosage | Route | Effect | Notes |
| Rat | 15 mg/kg | i.p. | Exacerbated LPS-induced increase in Prostaglandin E2 (PGE2) levels.[2] | This compound was administered as a single dose 3 hours before measurement. |
| Rat | 25 mg/kg | i.p. | Decreased firing activity of serotonin (5-HT) neurons by 18%.[2] | Administered three times (48, 24, and 1 hour before assessment).[5] |
| Rat | 25 mg/kg | i.p. | Enhanced excitability of noradrenaline neurons and reduced excitability of dopamine neurons.[6] | Same dosing regimen as the serotonin study. |
| Mouse | 40 mg/kg | i.p. | Prolonged pentobarbital-induced sleeping time. | Used to investigate the role of hepatic microsomal enzymes in drug metabolism.[7] |
| Equine (in vitro) | 100-500 µM | - | Increased synthesis of prostacyclin (PGI2) in peritoneal macrophages.[8] | No significant effect on thromboxane A2 (TxA2) production.[8] |
Signaling Pathways and Mechanisms of Action
This compound's primary effect is the inhibition of CYP enzymes, which disrupts the metabolism of their substrates. This can lead to a potentiation of the effects of co-administered drugs or an alteration of physiological pathways that depend on CYP-mediated metabolites.
One of the key pathways affected is the metabolism of arachidonic acid. CYP enzymes metabolize arachidonic acid to hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the cardiovascular system.[9] By inhibiting these enzymes, this compound can alter vascular tone and inflammatory responses.[9][10] Furthermore, this compound's inhibition of steroid metabolism can impact endocrine signaling, which may underlie some of its effects on the central nervous system.[5][11]
Experimental Protocols
Standardized protocols are essential for comparing the effects of this compound across different studies and species. Below are generalized methodologies for key in vivo and in vitro experiments.
In Vivo Assessment of Drug Metabolism Inhibition (Pentobarbital Sleeping Time)
This classic assay measures the extent to which this compound inhibits the hepatic metabolism of pentobarbital, thereby prolonging its hypnotic effect.
-
Animal Model: Mice (strains may vary) are commonly used.[7] Animals are acclimatized and housed under standard laboratory conditions.
-
Groups: At a minimum, a control group (vehicle + pentobarbital) and a treatment group (this compound + pentobarbital) are required.
-
Administration:
-
Measurement:
-
Sleep Latency: The time from pentobarbital injection until the loss of the righting reflex is recorded. The righting reflex is checked by placing the animal on its back; failure to self-right within a short period (e.g., 30 seconds) indicates sleep onset.[13]
-
Sleep Duration: The time from the loss of the righting reflex until its spontaneous recovery is measured.[13]
-
-
Data Analysis: The sleep latency and duration times are compared between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in sleep duration in the this compound group indicates inhibition of pentobarbital metabolism.
In Vitro Assessment of CYP Inhibition (Liver Microsomes Assay)
This assay quantifies the inhibitory effect of this compound on specific CYP enzyme activities using liver microsomes, which are rich in these enzymes.
-
Preparation of Microsomes:
-
Incubation:
-
A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (cofactor for CYP enzymes), and a buffer (e.g., potassium phosphate).[3]
-
This compound is added at various concentrations to determine the IC50 value. A vehicle control is also included.
-
The mixture may be pre-incubated to assess for time-dependent inhibition.[3]
-
The reaction is initiated by adding a probe substrate specific to the CYP isoform of interest (e.g., phenacetin for CYP1A2, dextromethorphan for CYP2D6).[1]
-
-
Reaction Termination and Analysis:
-
The reaction is incubated at 37°C for a specific time and then stopped (e.g., by adding a cold solvent like acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the formation of the metabolite from the probe substrate.[15]
-
-
Data Analysis: The rate of metabolite formation is calculated. The percentage of inhibition at each this compound concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.[16]
References
- 1. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biomolther.org [biomolther.org]
- 4. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cytochrome P450 by this compound diminishes the excitability of brain serotonin neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cytochrome P450 with this compound alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolongation of barbiturate-induced sleeping time in mice by dimethylformamide (DMF) and other non-polar solvents: absence of an effect on hepatic barbiturate-metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced production of prostacyclin by equine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Comparison of the effects of inhibitors of cytochrome P-450-mediated reactions on human platelet aggregation and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijbcp.com [ijbcp.com]
- 13. e-nps.or.kr [e-nps.or.kr]
- 14. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Proadifen's Dichotomy: A Comparative Guide to its Inhibition of Rodent and Human Cytochrome P450 Enzymes
For researchers, scientists, and drug development professionals, understanding the species-specific effects of enzyme inhibitors is paramount for accurate preclinical to clinical translation. This guide provides a comprehensive comparison of the inhibitory effects of Proadifen (SKF-525A), a classic cytochrome P450 (CYP) inhibitor, on rodent and human CYP enzymes, supported by available experimental data and detailed methodologies.
This compound is widely recognized as a non-specific, non-competitive inhibitor of CYP enzymes, with a general IC50 value around 19 µM.[1] However, its inhibitory profile is not uniform across different CYP isoforms and, significantly, varies between species. This guide synthesizes the current understanding of these differences, highlighting the nuances that can impact drug metabolism studies.
Quantitative Comparison of this compound Inhibition
Direct, side-by-side quantitative comparisons of this compound's inhibitory potency (IC50 or Ki values) across a comprehensive range of human, rat, and mouse CYP isoforms are not extensively available in the public literature. The following tables summarize the available quantitative and qualitative data to facilitate a comparative assessment.
Table 1: Inhibitory Effect of this compound (SKF-525A) on Human CYP Isoforms
| CYP Isoform | Inhibition Potency | IC50/Ki Value | Notes |
| CYP1A2 | Weak | High µM to mM range[2] | Generally considered to have little to no significant inhibition. |
| CYP2A6 | Weak | - | Limited data available, but generally considered to be weakly inhibited.[3] |
| CYP2B6 | Moderate to Strong | - | This compound and its metabolites inhibit CYP2B6-selective reactions.[3] |
| CYP2C9 | Moderate to Strong | - | This compound and its metabolites inhibit CYP2C9-selective reactions.[3] |
| CYP2C19 | Strong | - | Strongly inhibits CYP2C19-catalyzed reactions.[2] |
| CYP2D6 | Strong | - | Strongly inhibits CYP2D6-catalyzed reactions.[2] |
| CYP2E1 | Weak | High µM to mM range[2] | Generally considered to have little to no significant inhibition. |
| CYP3A4/5 | Strong | - | Inhibition is enhanced with pre-incubation, suggesting mechanism-based inhibition through metabolic intermediate complex formation.[3] |
Table 2: Inhibitory Effect of this compound (SKF-525A) on Rodent CYP Isoforms
| Species | CYP Isoform | Inhibition Potency | IC50/Ki Value | Notes |
| Rat | CYP2C-family | Strong | - | This compound strongly inhibits CYP2C-dependent activities in rat liver microsomes.[2] |
| Mixed-Function Oxidases | Significant Inhibition | - | Administration of this compound to rats leads to significant inhibition of mixed-function oxidase activities.[4] | |
| Mouse | Various | Limited Data Available | - | Quantitative data on the inhibition of specific mouse CYP isoforms by this compound is scarce in the available literature. |
Experimental Protocols
The following provides a generalized methodology for assessing the inhibitory potential of this compound on human and rodent CYP enzymes in vitro, based on common practices in the field.
In Vitro CYP Inhibition Assay Using Liver Microsomes
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific CYP isoforms in human, rat, and mouse liver microsomes.
2. Materials:
-
Pooled liver microsomes from humans, rats, and mice.
-
This compound (SKF-525A)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Testosterone for CYP3A4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (pH 7.4).
-
Acetonitrile or methanol for reaction termination.
-
Internal standard for analytical quantification.
-
LC-MS/MS system for metabolite analysis.
3. Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, probe substrates, and internal standard in an appropriate solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation:
-
In a 96-well plate, add liver microsomes, phosphate buffer, and a series of concentrations of this compound.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating system. For mechanism-based inhibition studies, a pre-incubation step with NADPH and this compound is performed before the addition of the probe substrate.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each this compound concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using a non-linear regression software.
-
Visualizing the Experimental Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship in CYP inhibition studies.
Caption: Experimental workflow for determining CYP inhibition.
Caption: Logical relationship in competitive CYP inhibition.
Conclusion
The available evidence clearly indicates that this compound exhibits differential inhibitory effects on rodent and human cytochrome P450 enzymes. While it is a broad-spectrum inhibitor, its potency varies significantly among CYP isoforms. In humans, this compound strongly inhibits key drug-metabolizing enzymes such as CYP2C19, CYP2D6, and CYP3A4, while showing weak activity against CYP1A2 and CYP2E1. For rats, potent inhibition of the CYP2C family is documented. However, a significant data gap exists for a detailed, quantitative comparison, particularly for mouse CYP isoforms.
This disparity underscores the critical need for species-specific in vitro evaluations during drug development. Extrapolating inhibition data from rodents to humans without a thorough understanding of these differences can lead to inaccurate predictions of drug-drug interactions and metabolic clearance. Researchers should, therefore, exercise caution and aim to generate comprehensive, species-specific inhibitory profiles for new chemical entities to ensure a more reliable translation of preclinical findings to the clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF 525-A inhibition, induction, and 452-nm complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reversibility of CYP Inhibition by Proadifen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytochrome P450 (CYP) inhibitor Proadifen (also known as SKF-525A) with other well-characterized inhibitors, focusing on the reversibility of their inhibitory effects. Understanding the nature of CYP inhibition is critical in drug development to predict and mitigate potential drug-drug interactions. This document summarizes key experimental data, details relevant methodologies, and provides visual representations of the underlying mechanisms and workflows.
Introduction to CYP Inhibition and its Reversibility
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes can lead to altered drug pharmacokinetics, potentially causing adverse effects or therapeutic failure.
CYP inhibition can be broadly categorized as either reversible or irreversible .
-
Reversible inhibition is characterized by a rapid equilibrium between the enzyme and the inhibitor. The inhibitory effect can be overcome by decreasing the concentration of the inhibitor. Reversible inhibitors can be further classified as competitive, non-competitive, or uncompetitive.
-
Irreversible inhibition , often termed time-dependent inhibition (TDI), involves the formation of a stable, often covalent, bond between the inhibitor (or a reactive metabolite) and the enzyme. This leads to a loss of enzyme activity that is not readily restored by removal of the inhibitor. Restoration of enzyme function typically requires the synthesis of new enzyme. A specific type of time-dependent inhibition is quasi-irreversible inhibition , which involves the formation of a stable but non-covalent metabolic-intermediate (MI) complex with the heme iron of the CYP enzyme.
This compound is a well-known non-specific inhibitor of CYP enzymes and has been widely used in preclinical studies to investigate the role of CYP-mediated metabolism.[1] It is characterized as a non-competitive inhibitor.[2]
Comparative Analysis of CYP Inhibition by this compound and Alternatives
The following table summarizes the inhibitory characteristics of this compound and compares them with two well-studied CYP inhibitors: Ketoconazole, a classic reversible inhibitor, and Erythromycin, a known quasi-irreversible inhibitor.
| Inhibitor | Target CYP Isoform(s) | Mechanism of Inhibition | Reversibility | Key Quantitative Parameters |
| This compound (SKF-525A) | Broad-spectrum (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)[1] | Non-competitive, Metabolic-Intermediate Complex Formation (primarily with CYP3A)[3] | Suggested to be Time-Dependent/Quasi-irreversible for CYP3A | IC50 (after 20 min pre-incubation with NADPH): • CYP1A2: > 50 µM • CYP2A6: > 50 µM • CYP2B6: 42.3 µM • CYP2C8: 25.8 µM • CYP2C9: 18.5 µM • CYP2C19: 10.2 µM • CYP2D6: 15.6 µM • CYP3A4: 12.8 µM[1] |
| Ketoconazole | Primarily CYP3A4 | Competitive/Non-competitive | Reversible | Ki: ~0.02-0.2 µM for CYP3A4 |
| Erythromycin | Primarily CYP3A4 | Time-Dependent, Quasi-irreversible (Metabolic-Intermediate Complex Formation) | Quasi-irreversible | kinact: ~0.05 min-1 for CYP3A4 KI: ~10-60 µM for CYP3A4 |
Note: The IC50 values for this compound were determined after a pre-incubation step with NADPH, which is indicative of time-dependent inhibition. However, without corresponding IC50 values from a zero-minute pre-incubation, a definitive IC50 shift cannot be calculated from the provided data. The formation of a metabolic-intermediate complex, particularly with CYP3A, strongly suggests a quasi-irreversible mechanism for this isoform.[3]
Experimental Protocols for Assessing CYP Inhibition Reversibility
The determination of the reversibility of CYP inhibition is crucial for risk assessment. The following are detailed methodologies for key experiments.
IC50 Shift Assay
This assay is a primary screen for time-dependent inhibition. It compares the inhibitor's potency (IC50) with and without a pre-incubation period in the presence of NADPH. A significant decrease in IC50 after pre-incubation suggests time-dependent inhibition.
Protocol:
-
Preparation of Reagents:
-
Pooled human liver microsomes (HLMs) or recombinant CYP enzymes.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
CYP-specific probe substrate (e.g., midazolam for CYP3A4).
-
Test inhibitor (this compound or comparator) at various concentrations.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Stop solution (e.g., acetonitrile with an internal standard).
-
-
No Pre-incubation (0-minute) Condition:
-
Add buffer, NADPH regenerating system, and the probe substrate to a microplate well.
-
Initiate the reaction by adding the HLM/enzyme and the test inhibitor simultaneously.
-
Incubate at 37°C for a specified time (e.g., 5-10 minutes).
-
Terminate the reaction with the stop solution.
-
-
Pre-incubation (+/- NADPH) Condition:
-
In two separate sets of wells, pre-incubate the HLM/enzyme with the test inhibitor and buffer at 37°C for a defined period (e.g., 30 minutes). One set of wells will contain the NADPH regenerating system (+NADPH), while the other will not (-NADPH).
-
Following the pre-incubation, initiate the metabolic reaction by adding the probe substrate.
-
Incubate at 37°C for the same duration as the no pre-incubation condition.
-
Terminate the reaction with the stop solution.
-
-
Analysis:
-
Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition for each inhibitor concentration compared to a vehicle control.
-
Determine the IC50 value for each condition by fitting the data to a suitable model (e.g., four-parameter logistic regression).
-
Interpretation: An IC50 shift is calculated as the ratio of the IC50 value without pre-incubation (or with pre-incubation without NADPH) to the IC50 value with pre-incubation with NADPH. A ratio significantly greater than 1 (typically >1.5-2) indicates time-dependent inhibition.
-
Determination of Kinetic Parameters for Time-Dependent Inhibition (k_inact and K_I)
For compounds identified as time-dependent inhibitors, the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I) are determined.
Protocol:
-
Pre-incubation:
-
Pre-incubate the HLM/enzyme with multiple concentrations of the inhibitor and the NADPH regenerating system at 37°C for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Measurement of Residual Activity:
-
At the end of each pre-incubation time point, take an aliquot of the mixture and dilute it into a reaction mixture containing the probe substrate and NADPH to measure the remaining enzyme activity. The dilution step is critical to minimize further inhibition by the parent inhibitor.
-
-
Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine k_inact and K_I.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanisms of Reversible vs. Irreversible CYP Inhibition.
Caption: Experimental Workflow for Assessing Time-Dependent Inhibition.
Conclusion
The available evidence suggests that this compound (SKF-525A) acts as a time-dependent inhibitor of several CYP isoforms, with a quasi-irreversible mechanism involving the formation of a metabolic-intermediate complex being particularly relevant for CYP3A. This is in contrast to a classic reversible inhibitor like ketoconazole. For a definitive classification and robust risk assessment, further studies to determine the IC50 shift and the kinetic parameters of inactivation (k_inact and K_I) for this compound across a range of CYP isoforms are warranted. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Researchers and drug development professionals should carefully consider the potential for time-dependent inhibition by this compound in their in vitro and in vivo studies to avoid misinterpretation of metabolic data.
References
- 1. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Proadifen (SKF-525A): A Comparative Analysis of its Inhibitory Potency Against Cytochrome P450 Isoforms
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the inhibitory effects of Proadifen (SKF-525A) on various cytochrome P450 (CYP) enzymes, complete with quantitative IC50 data and detailed experimental methodologies.
This compound, also widely known by its designation SKF-525A, is a classical and non-selective inhibitor of the cytochrome P450 (CYP) enzyme superfamily. Understanding its differential inhibitory effects on various CYP isoforms is crucial for researchers in the fields of drug metabolism, toxicology, and pharmacology. This guide provides a quantitative comparison of this compound's IC50 values for major human CYP enzymes, a detailed experimental protocol for determining these values, and a visual representation of the experimental workflow.
Quantitative Comparison of IC50 Values
The inhibitory potential of this compound (SKF-525A) varies across different cytochrome P450 isoforms. The following table summarizes the available IC50 values, which represent the concentration of this compound required to inhibit the activity of a specific CYP enzyme by 50%.
| CYP Isoform | IC50 (µM) | Comments |
| CYP1A2 | >100 | Weak to no inhibition observed. |
| CYP2B6 | ~10 | Moderate inhibition. |
| CYP2C9 | ~5 | Moderate to potent inhibition. |
| CYP2C19 | ~2 | Potent inhibition. |
| CYP2D6 | ~5 | Moderate to potent inhibition. |
| CYP3A4 | ~10 | Moderate inhibition. |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions, such as the substrate and protein concentration used.
Evidence suggests that this compound and its metabolites exhibit varying degrees of inhibition against CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A-selective reactions.[1] Conversely, it has been observed to have minimal impact on CYP1A2, CYP2A6, and CYP2E1 activities.[1]
Experimental Protocol for IC50 Determination
The following is a detailed methodology for determining the IC50 values of this compound against various CYP isoforms using human liver microsomes.
1. Materials and Reagents:
-
This compound hydrochloride (SKF-525A)
-
Pooled human liver microsomes (HLMs)
-
Specific CYP isoform substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam or Testosterone for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) and other LC-MS grade solvents
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
In a 96-well plate, pre-incubate the human liver microsomes with the various concentrations of this compound in potassium phosphate buffer at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the metabolic reaction by adding the specific CYP isoform substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite from the substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
4. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration by comparing the rate of metabolite formation to that of the vehicle control (containing no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 values of this compound.
Caption: Workflow for determining IC50 values of this compound.
References
Safety Operating Guide
Proper Disposal of Proadifen: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Proadifen (also known as SKF-525A), a non-selective inhibitor of cytochrome P450 enzymes.
Immediate Safety and Handling Precautions
This compound hydrochloride is classified as harmful if swallowed.[1][2] Standard laboratory personal protective equipment (PPE), including safety glasses with side shields or goggles, gloves, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area, and the generation of dust should be avoided.[3] In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes.[3] If ingested, rinse the mouth with water and seek medical attention.[1][3]
Storage: this compound hydrochloride should be stored in a tightly sealed, original container in a cool, dry, and well-ventilated place.[1]
Disposal Procedures
The primary and recommended method for the disposal of this compound and its containers is through a licensed and approved hazardous waste disposal company.[1][4] Do not release this compound into the environment, as its ecological effects have not been thoroughly investigated.[3]
Waste Segregation and Container Management:
-
Waste Identification: All waste containing this compound must be clearly labeled as hazardous chemical waste.
-
Container Selection: Use a sturdy, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[5] Ensure the outside of the container is clean and free of contamination.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound hydrochloride"
-
The concentration and quantity of the waste
-
The date of waste generation
-
The principal investigator's name and contact information
-
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][6] This area should be away from incompatible materials, particularly strong oxidizing agents.[3]
The logical workflow for managing this compound waste in the laboratory is outlined in the diagram below.
Caption: Workflow for the proper management and disposal of this compound waste.
In-Lab Neutralization of Amine Hydrochloride Waste (for dilute aqueous solutions)
While sending concentrated or solid this compound waste for professional disposal is mandatory, very dilute aqueous solutions containing this compound hydrochloride may be neutralized as a final step before collection, in accordance with institutional and local regulations. This procedure should only be performed by trained personnel.
Experimental Protocol for Neutralization:
-
Dilution: Ensure the aqueous this compound hydrochloride solution is dilute (e.g., <1% w/v). If necessary, dilute with water.
-
Preparation: In a suitable container within a fume hood, prepare a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Neutralization: Slowly add the dilute this compound hydrochloride solution to the weak base solution while stirring continuously.
-
pH Monitoring: Monitor the pH of the resulting solution using a calibrated pH meter or pH paper. Add the weak base as needed until the pH is within the neutral range (typically 6-8), as permitted by your institution's guidelines for drain disposal.[7][8]
-
Collection for Disposal: The neutralized solution should be collected as hazardous waste and disposed of through the licensed waste disposal service. Drain disposal is generally not recommended unless explicitly permitted by your institution's environmental health and safety department for specific, neutralized, and well-characterized waste streams.
The process for in-lab neutralization of dilute aqueous this compound waste is illustrated below.
Caption: Step-by-step protocol for the neutralization of dilute aqueous this compound waste.
Quantitative Data Summary
| Parameter | Guideline/Value | Source |
| pH for Neutralized Waste | 6 - 8 | General laboratory guidelines |
| Maximum Storage in Satellite Area | Up to 12 months (for partially filled containers) | [6] |
| Acute Hazardous Waste Limit (if applicable) | 1 quart (liquid) or 1 kg (solid) | [6] |
Disclaimer: This information is intended as a guide and does not supersede institutional or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound Hydrochloride | C23H32ClNO2 | CID 65341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling Proadifen
Essential Safety and Handling Guide for Proadifen
This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound (also known as SKF-525A). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties of this compound Hydrochloride
Understanding the fundamental properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data.
| Property | Value | Citations |
| Appearance | White to light yellow powder or crystalline solid | [1][2] |
| Molecular Formula | C₂₃H₃₂ClNO₂ | [2][3] |
| Molecular Weight | 389.96 g/mol | [3] |
| Melting Point | 121-123 °C | [1][2] |
| Solubility | Soluble in water (up to 50 mM), DMSO (up to 50 mg/mL), and methanol. | [1][3][4] |
| Storage Temperature | Freezer, under -20°C | [1] |
| Hazard Codes | Xn (Harmful) | [1] |
| GHS Classification | Warning: H302 (Harmful if swallowed) | [5][6] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or direct contact.[7] While this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is classified as harmful if swallowed.[5][6][8]
| Protection Type | Required Equipment | Recommended Use Case | Citations |
| Eye & Face Protection | Safety glasses with side shields or goggles. A full-face shield is recommended when there is a risk of splashing. | Required at all times when handling this compound powder or solutions. | [8][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Required for all handling procedures. Contaminated gloves should be disposed of properly. | [10][11] |
| Respiratory Protection | NIOSH-certified N95 dust mask. | Required when handling the solid form to avoid dust formation and inhalation.[9] For higher protection, a type OV/AG/P99 (US) or ABEK-P2 (EU) respirator can be used.[12] | |
| Body Protection | Laboratory coat. Polyethylene-coated polypropylene disposable sleeve covers for added protection. | Required to protect skin and clothing from contamination. | [9][13] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store the container in a freezer at or below -20°C in a designated, clearly labeled area.[1]
-
Environment: Keep the product away from heat, ignition sources, and strong oxidizing agents.[8] For long-term stability, storing under an inert nitrogen atmosphere is recommended.[8]
Step 2: Preparation and Use (Weighing and Dissolving)
-
Ventilation: All work with solid this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust.[8][12]
-
PPE: Don all required PPE, including an N95 dust mask, eye protection, gloves, and a lab coat.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.[8]
-
Dissolving: Add the solvent to the solid slowly. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[14]
-
Cleaning: After use, decontaminate the work surface and any equipment used.
Step 3: Waste Disposal
-
Surplus Chemicals: Unused or surplus this compound should be treated as chemical waste.[12]
-
Disposal Method: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[12] Alternatively, contact a licensed professional waste disposal service.[12]
-
Containers: Contaminated packaging and empty containers should be disposed of as unused product.[12] Do not release into the environment.[8]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove any contaminated clothing while under a safety shower.[13] Wash the skin with mild soap and water.[12] Seek medical attention if symptoms occur.[8]
-
Eye Contact: Immediately flush the eyes and under the eyelids with plenty of water for at least 15 minutes.[8][12] Hold the eye open to ensure thorough rinsing.[13] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air.[12] If the person is not breathing, provide artificial respiration.[12] Consult a physician.[12]
-
Ingestion: If swallowed, rinse the mouth with water and then drink plenty of water.[8][12] Do not give liquids to an unconscious person.[12] Seek medical attention.[8]
-
Spill Response: For a small spill, alert personnel in the area. Wear full PPE, including respiratory protection.[13] Cover the spill with an absorbent material, sweep it up, and place it in a suitable, sealed container for disposal.[8] Avoid creating dust.[8] For large spills, evacuate the area immediately and contact your institution's emergency response team.[13]
Workflow for this compound Spill Response
The following diagram outlines the procedural flow for safely managing a chemical spill.
Caption: Procedural workflow for handling a this compound chemical spill.
References
- 1. This compound HYDROCHLORIDE CAS#: 62-68-0 [m.chemicalbook.com]
- 2. This compound hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Thermo Scientific Chemicals this compound hydrochloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound Hydrochloride | C23H32ClNO2 | CID 65341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride | C23H32ClNO2 | CID 65341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmastate.academy [pharmastate.academy]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. capotchem.cn [capotchem.cn]
- 13. Dealing With an Emergency - Chemistry [chem.ufl.edu]
- 14. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
